molecular formula C9H9BClF4NO B1586101 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate CAS No. 63212-53-3

2-Chloro-3-ethylbenzoxazolium tetrafluoroborate

Cat. No.: B1586101
CAS No.: 63212-53-3
M. Wt: 269.43 g/mol
InChI Key: MLQZANYFUYLJRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-ethylbenzoxazolium tetrafluoroborate is a useful research compound. Its molecular formula is C9H9BClF4NO and its molecular weight is 269.43 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-3-ethyl-1,3-benzoxazol-3-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClNO.BF4/c1-2-11-7-5-3-4-6-8(7)12-9(11)10;2-1(3,4)5/h3-6H,2H2,1H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQZANYFUYLJRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC[N+]1=C(OC2=CC=CC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BClF4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30212578
Record name 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30212578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63212-53-3
Record name Benzoxazolium, 2-chloro-3-ethyl-, tetrafluoroborate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63212-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063212533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30212578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-3-ethylbenzoxazolium tetrafluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.162
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Chloro-3-ethylbenzoxazolium tetrafluoroborate synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Application of 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate

Introduction

This compound, hereafter referred to as CEBF, is a potent and versatile reagent in modern organic synthesis. As a salt, it is characterized by a highly electrophilic C2 carbon within the benzoxazolium ring system, making it an exceptional activating agent. Primarily, it is renowned for its ability to facilitate the conversion of alcohols to alkyl chlorides under mild conditions, a critical transformation in the synthesis of pharmaceuticals and complex organic molecules. This guide provides a comprehensive overview of the synthesis, mechanism, safety protocols, and key applications of CEBF, designed for researchers and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties & Safety Data

A thorough understanding of the reagent's properties and hazards is fundamental to its safe and effective use.

PropertyValueReference
CAS Number 63212-53-3[1]
Molecular Formula C₉H₉BClF₄NO[1]
Molecular Weight 269.43 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 131 °C
Purity (Typical) >97.0%
Safety & Handling: A Self-Validating System of Precaution

CEBF is a hazardous substance that demands rigorous safety protocols. The inherent risks necessitate a self-validating approach where each step is conducted with full awareness of the potential dangers.

  • Primary Hazards: The compound is classified as acutely toxic if swallowed or in contact with skin and causes severe skin burns and eye damage. Inhalation may lead to respiratory irritation.

  • Handling Protocols:

    • Work must be conducted in a well-ventilated fume hood.

    • Mandatory personal protective equipment (PPE) includes chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles with a face shield.

    • The compound is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and locked location.

    • Avoid breathing dust; use appropriate respiratory protection if dust generation is unavoidable.

  • In Case of Exposure:

    • Skin/Hair: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.

    • Eyes: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.

    • Ingestion: Rinse mouth thoroughly. Do NOT induce vomiting. Call a poison control center or physician immediately.

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.

Core Synthesis Protocol

The synthesis of CEBF is a two-stage process that begins with the formation of a 2-chlorobenzoxazole precursor, followed by N-ethylation to yield the final product.

Part A: Synthesis of 2-Chlorobenzoxazole Precursor

The most direct method for synthesizing the 2-chlorobenzoxazole core involves the chlorination of 2-mercaptobenzoxazole using thionyl chloride (SOCl₂).

Experimental Protocol:

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is thoroughly dried.

  • Reagents: Suspend 2-mercaptobenzoxazole (10 mmol, 1.51 g) in thionyl chloride (50 mL).

  • Catalysis: Add a few drops of dimethylformamide (DMF) to the suspension to catalyze the reaction.

  • Reaction: Heat the mixture to reflux and maintain for 5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride by evaporation under reduced pressure.

  • Purification: The resulting crude product is purified by silica gel column chromatography to yield 2-chlorobenzoxazole as a colorless oil.[2]

Causality & Mechanism: The reaction proceeds via the conversion of the thione group into a reactive chlorosulfite intermediate by SOCl₂. The catalytic amount of DMF forms a Vilsmeier-Haack type reagent with SOCl₂, which accelerates this initial activation. Subsequent intramolecular attack and elimination of SO₂ and HCl yield the desired 2-chlorobenzoxazole.

Part B: N-Ethylation to form this compound

The final step involves the alkylation of the nitrogen atom in the benzoxazole ring. The choice of an ethylating agent that also provides the tetrafluoroborate counter-ion, such as triethyloxonium tetrafluoroborate, is mechanistically efficient.

Experimental Protocol:

  • Setup: Under an inert atmosphere (argon or nitrogen), dissolve the purified 2-chlorobenzoxazole from Part A in a suitable anhydrous solvent like dichloromethane (DCM) in a dry flask.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add an equimolar amount of triethyloxonium tetrafluoroborate portion-wise while stirring.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours until completion (monitored by TLC).

  • Isolation: The product often precipitates from the reaction mixture. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Purification: The resulting solid is collected by filtration, washed with cold, dry diethyl ether to remove any unreacted starting material, and dried under vacuum. The final product is a white to off-white crystalline solid.

Causality & Mechanism: This is a classic SN2 reaction. The lone pair of electrons on the nitrogen atom of the 2-chlorobenzoxazole ring acts as a nucleophile, attacking the electrophilic ethyl group of the triethyloxonium tetrafluoroborate. This forms the N-ethyl bond and releases diethyl ether as a byproduct, yielding the stable this compound salt. The general principle of N-alkylation is a cornerstone in the synthesis of various benzoxazolium salts.[3]

Visualizing the Synthesis and Workflow

Synthesis_Mechanism cluster_part_a Part A: Precursor Synthesis cluster_part_b Part B: N-Ethylation Mercapto 2-Mercaptobenzoxazole Precursor 2-Chlorobenzoxazole Mercapto->Precursor Reflux, 5h Mercapto->Precursor SOCl2 SOCl₂ (Thionyl Chloride) DMF DMF (cat.) FinalProduct 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate (CEBF) Precursor->FinalProduct DCM, 0°C to RT Precursor->FinalProduct EthylatingAgent Triethyloxonium Tetrafluoroborate

Caption: Two-stage synthesis of CEBF.

Experimental_Workflow start Start: Reagent Preparation (Dry Glassware, Inert Atmosphere) step1 Step 1: Synthesis of 2-Chlorobenzoxazole (Reflux with SOCl₂/DMF) start->step1 workup1 Step 2: Workup & Purification (Evaporation, Column Chromatography) step1->workup1 step2 Step 3: N-Ethylation Reaction (Addition of Et₃OBF₄ in DCM) workup1->step2 workup2 Step 4: Product Isolation (Filtration/Crystallization) step2->workup2 qc Step 5: Quality Control (HPLC for Purity, NMR for Structure) workup2->qc final Final Product: Purified CEBF (Store under Nitrogen) qc->final

Caption: Laboratory workflow for CEBF synthesis.

Key Application: Conversion of Alcohols to Alkyl Chlorides

The primary utility of CEBF is in the stereospecific conversion of alcohols to their corresponding chlorides under exceptionally mild conditions, preserving sensitive functional groups within the substrate.

Mechanism of Action: The process is initiated by the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic C2 carbon of the benzoxazolium cation. This forms a new intermediate where the alcohol is attached to the benzoxazole core. A base, such as triethylamine, is typically added to deprotonate the attached hydroxyl group. The chloride ion, present from a salt like tetraethylammonium chloride, then attacks the alkyl group of the original alcohol in an SN2 fashion. This displaces the now highly stable 3-ethyl-2-benzoxazolinone as a leaving group, resulting in the formation of the desired alkyl chloride with inversion of stereochemistry.

Example Experimental Protocol:

The following protocol demonstrates the conversion of 3β-cholestanol to its corresponding chloride:

  • Setup: To a stirred suspension of CEBF (1.3 mmol) and tetraethylammonium chloride (1.0 mmol) in anhydrous dichloromethane (2 mL), cooled to 0 °C under an argon atmosphere, add triethylamine (1.3 mmol) in dichloromethane (1 mL).

  • Substrate Addition: To the resulting yellow suspension, add a solution of 3β-cholestanol (1.0 mmol) in dichloromethane (1.5 mL) dropwise.

  • Reaction: Stir the mixture at 0 °C for 4 hours.

  • Workup: Evaporate the solvent under reduced pressure. The residue can be directly purified by silica gel chromatography to yield the final alkyl chloride product.

Conclusion

This compound is an indispensable reagent for synthetic chemists, particularly in the fields of medicinal chemistry and natural product synthesis. Its reliable synthesis, though requiring careful handling of hazardous materials, is straightforward. The reagent's ability to activate alcohols for nucleophilic substitution under mild conditions, with predictable stereochemical outcomes, underscores its value. This guide provides the foundational knowledge for its safe synthesis, handling, and effective application, empowering researchers to leverage its full potential in their synthetic endeavors.

References

  • Cheerala, V. S., Mansuri, S., Sarkar, P., Rajput, D., & Kanvah, S. (2025). Styryl benzoxazolium salts as environment-sensitive mitochondrial probes for imaging ferroptosis. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Cheerala, V. S., Mansuri, S., Sarkar, P., Rajput, D., & Kanvah, S. (2025). Styryl benzoxazolium salts as environment-sensitive mitochondrial probes for imaging ferroptosis. Organic & Biomolecular Chemistry. DOI:10.1039/D5OB01181G. Retrieved from [Link]

  • American Chemical Society. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). US4517370A - Process for preparing 2-chlorobenzoxazoles.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chlorobenzoxazole. Retrieved from [Link]

  • ChemWhat. (n.d.). This compound CAS#: 63212-53-3. Retrieved from [Link]

  • Google Patents. (n.d.). EP0626379B1 - Process for the preparation of 2-chlorobenzothiazole or 2-chlorobenzoxazole.

Sources

An In-depth Technical Guide to 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate, a versatile reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core physicochemical properties, its reactivity profile, and its practical applications, supported by detailed experimental protocols and mechanistic insights.

Introduction: A Powerful Tool for Chemical Transformation

This compound, often utilized as a potent activating agent, facilitates a range of chemical transformations with notable efficiency and stereospecificity. Its utility is particularly pronounced in reactions involving the activation of hydroxyl groups, making it a valuable asset in the synthesis of complex molecules, including natural products.[1] This guide aims to provide a detailed exploration of this reagent, empowering researchers to effectively harness its synthetic potential.

Physicochemical Properties: A Snapshot

A thorough understanding of a reagent's physical and chemical characteristics is paramount for its effective and safe use in a laboratory setting. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₉H₉BClF₄NO[2][3]
Molecular Weight 269.43 g/mol [2][3]
Appearance White to yellow crystalline powder[1]
Melting Point 131 °C[1]
CAS Number 63212-53-3[2][3]
IUPAC Name 2-chloro-3-ethyl-1,3-benzoxazol-3-ium tetrafluoroborate[2]

Storage and Stability: To ensure its integrity, this compound should be stored in a freezer.[1]

Reactivity and Mechanism of Action

The synthetic utility of this compound stems from the electrophilic nature of the C2 carbon in the benzoxazolium ring system. This inherent reactivity allows it to act as an excellent activating agent for nucleophiles, most notably alcohols.

Activation of Alcohols: A Mechanistic Perspective

The primary application of this reagent lies in the activation of hydroxyl groups, facilitating their conversion into better leaving groups. The generally accepted mechanism involves the nucleophilic attack of the alcohol on the electrophilic C2 carbon of the benzoxazolium salt. This is followed by the expulsion of a stable 3-ethylbenzoxazol-2-one byproduct, leading to the formation of the desired product.

digraph "Mechanism_of_Alcohol_Activation" {
  graph [rankdir="LR", splines=ortho, nodesep=0.6];
  node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [fontname="Arial", fontsize=11, color="#5F6368"];

// Nodes Reagent [label="2-Chloro-3-ethylbenzoxazolium\ntetrafluoroborate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alcohol [label="R-OH\n(Alcohol)"]; Intermediate [label="Alkoxybenzoxazolium\nIntermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Base\n(e.g., Triethylamine)"]; Product [label="Activated\nSubstrate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="3-Ethylbenzoxazol-2-one\n(Byproduct)"]; Nucleophile [label="Nu⁻"]; FinalProduct [label="R-Nu\n(Final Product)"];

// Edges Reagent -> Intermediate [label="+ R-OH"]; Alcohol -> Intermediate; Base -> Intermediate [style=invis]; // for layout Intermediate -> Product [label="- Byproduct"]; Product -> FinalProduct [label="+ Nu⁻"]; Nucleophile -> FinalProduct;

// Invisible edges for alignment {rank=same; Reagent; Alcohol; Base;} {rank=same; Intermediate; Nucleophile;} {rank=same; Product; FinalProduct;} }

*** This activation paves the way for subsequent nucleophilic substitution, enabling the stereospecific conversion of alcohols into a variety of other functional groups. ### 4. Applications in Organic Synthesis The unique reactivity of this compound has been leveraged in a variety of synthetic contexts. #### 4.1. Stereospecific Conversion of Alcohols to Alkyl Chlorides A prime example of its application is the conversion of alcohols to alkyl chlorides. This transformation proceeds with high fidelity and is particularly useful for sensitive substrates where other chlorinating agents might lead to side reactions or racemization. **Experimental Protocol: Conversion of 3β-Cholestanol to the Corresponding Alkyl Chloride** This protocol serves as a representative example of the reagent's application. The causality behind the choice of reagents and conditions is crucial for successful execution. The use of triethylamine is to neutralize the generated tetrafluoroboric acid, while the low temperature helps to control the reaction rate and minimize potential side reactions. **Step-by-Step Methodology:** 1. **Reaction Setup:** In a flame-dried, round-bottom flask under an argon atmosphere, suspend this compound (1.3 mmol) and tetraethylammonium chloride (1.0 mmol) in dichloromethane (2 mL). 2. **Cooling:** Cool the suspension to 0 °C using an ice bath. 3. **Base Addition:** Add triethylamine (1.3 mmol) in dichloromethane (1 mL) dropwise to the stirred suspension. The appearance of a yellow color is indicative of the reaction's initiation. 4. **Substrate Addition:** Add a solution of 3β-cholestanol (1.0 mmol) in dichloromethane (1.5 mL) dropwise to the reaction mixture. 5. **Reaction Monitoring:** Stir the resulting mixture at 0 °C for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). 6. **Workup and Purification:** Upon completion, concentrate the reaction mixture under reduced pressure. The residue is then directly purified by silica gel chromatography, eluting with hexane, to yield the desired alkyl chloride. This direct purification is often possible due to the clean nature of the reaction. ***
"dot"> ```dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=11, color="#5F6368"]; // Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="Suspend Reagents\nin DCM at 0 °C"]; AddBase [label="Add Triethylamine\nin DCM"]; AddSubstrate [label="Add 3β-Cholestanol\nin DCM"]; React [label="Stir at 0 °C\nfor 4 hours"]; Workup [label="Evaporate Solvent"]; Purify [label="Silica Gel\nChromatography"]; End [label="End\n(Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; // Edges Start -> Setup; Setup -> AddBase; AddBase -> AddSubstrate; AddSubstrate -> React; React -> Workup; Workup -> Purify; Purify -> End; }
**Caption:** Experimental workflow for alcohol chlorination.
Dehydration Reactions

This reagent is also effective in promoting dehydration reactions, for instance, in the stereospecific conversion of ketones to sensitive alkynes, which has been applied in the enantioselective synthesis of myrmicarin alkaloids.[1]

Spectroscopic Characterization

A definitive characterization of this compound relies on spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the ethyl group (a quartet and a triplet) and the aromatic protons of the benzoxazole ring system.

    • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the ethyl carbons, the aromatic carbons, and the key electrophilic C2 carbon of the benzoxazolium core.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the aromatic C-H and C=C stretching vibrations of the benzoxazole ring, as well as vibrations associated with the tetrafluoroborate anion.

Safety and Handling

As a reactive chemical, proper handling of this compound is essential.

Hazard Statements:

  • Harmful if swallowed.[4]

  • Causes severe skin burns and eye damage.[4]

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Handle the compound in a well-ventilated fume hood.

  • Avoid inhalation of dust.

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

This compound is a valuable and versatile reagent in the arsenal of the modern synthetic chemist. Its ability to activate hydroxyl groups under mild conditions with a high degree of stereochemical control makes it particularly suitable for the synthesis of complex and sensitive molecules. A thorough understanding of its properties, reactivity, and handling procedures, as outlined in this guide, will enable researchers to confidently and effectively apply this powerful tool to their synthetic challenges.

References

  • PubChem (n.d.). This compound. Retrieved from [Link]

  • SIELC Technologies (2018, May 16). This compound. Retrieved from [Link]

Sources

2-Chloro-3-ethylbenzoxazolium tetrafluoroborate CAS number 63212-53-3

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Specialized Reagent for Modern Organic Synthesis

This compound (CEBF), registered under CAS number 63212-53-3, is a highly reactive crystalline solid that has carved a niche in advanced organic synthesis.[1][2][3] While not as universally known as common coupling reagents, its unique reactivity profile makes it an invaluable tool for specific, often challenging, chemical transformations. This guide provides a comprehensive overview of its properties, core applications, reaction mechanisms, and practical methodologies, designed for the discerning scientist in research and development.

The primary utility of CEBF lies in its ability to function as a powerful activating agent, most notably for the stereospecific conversion of alcohols into alkyl chlorides.[4] Its structure, featuring a positively charged benzoxazolium cation and a non-coordinating tetrafluoroborate anion, renders the C2-chloro substituent highly susceptible to nucleophilic attack, forming a reactive intermediate that facilitates subsequent transformations.[4] Beyond this core application, CEBF has demonstrated utility in the synthesis of complex natural products, specialized peptide coupling reactions, and even in the realm of materials science.[4]

Physicochemical Properties

A clear understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in a laboratory setting. CEBF is a white to beige crystalline powder that is sensitive to both moisture and heat, necessitating careful storage and handling.[1][3][5]

PropertyValueSource(s)
CAS Number 63212-53-3[1][2]
Molecular Formula C₉H₉BClF₄NO[2][6][7]
Molecular Weight 269.43 g/mol [1][2][7]
Appearance White to Almost white powder to crystal[5][8]
Melting Point 187-190 °C (lit.)[3][6]
Purity >97.0%[1][8]
Stability Moisture and heat sensitive[1]
InChI Key MLQZANYFUYLJRK-UHFFFAOYSA-N[6][9]

Safety, Handling, and Storage: A Self-Validating Protocol

Due to its reactive nature, strict adherence to safety protocols is paramount when working with CEBF. The compound is classified as corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed.[5][8][10]

Core Safety Directives:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and appropriate eye/face protection (safety goggles and a full-length face shield).[1][10]

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dusts or mists.[1][5]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. After handling, wash hands and any exposed skin thoroughly. Do not eat, drink, or smoke in the work area.[1][5]

  • Storage: CEBF is moisture and heat sensitive.[1] It must be stored in a tightly sealed container in a freezer, preferably under an inert atmosphere such as argon, to prevent degradation and maintain reactivity.[1][3]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[1][5]

  • Spill & First Aid: In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. For inhalation, move to fresh air. If ingested, rinse the mouth with water and call a poison center or doctor immediately; do not induce vomiting.[5][10]

G cluster_ppe Personal Protective Equipment (PPE) cluster_env Environment Controls cluster_proc Handling Procedures ppe1 Safety Goggles & Face Shield ppe2 Nitrile Gloves env1 Chemical Fume Hood ppe3 Lab Coat env2 Inert Atmosphere (Argon) proc1 Avoid Inhalation & Contact env3 Freezer Storage (-20°C) proc2 Wash Hands After Use proc3 No Food/Drink G CEBF CEBF (2-Chloro-3-ethylbenzoxazolium tetrafluoroborate) Intermediate Alkoxybenzoxazolium Intermediate CEBF->Intermediate Alcohol R-OH (Alcohol) Alcohol->Intermediate 1. Nucleophilic Attack Base Base (e.g., Triethylamine) Base->Intermediate Deprotonation Chloride Cl⁻ Source (e.g., Et₄NCl) Product R-Cl (Alkyl Chloride) Chloride->Product Intermediate->Product 2. SN2 Attack (Inversion) Byproduct 3-Ethyl-2-benzoxazolinone (Byproduct) Intermediate->Byproduct

Proposed mechanism for alcohol chlorination.
Field-Proven Experimental Protocol

This protocol is adapted from a standard procedure and can be generalized for various alcohol substrates. [8][11]The causality behind each step is critical: triethylamine acts as a base to deprotonate the alcohol and neutralize the generated acid, while tetraethylammonium chloride serves as an abundant source of nucleophilic chloride ions to drive the reaction to completion.

Objective: To convert a secondary alcohol to its corresponding alkyl chloride with inversion of stereochemistry.

Materials:

  • This compound (CEBF) (1.3 equiv.)

  • Tetraethylammonium chloride (1.0 equiv.)

  • Triethylamine (1.3 equiv.)

  • Substrate Alcohol (1.0 equiv.)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Step-by-Step Methodology:

  • Inert Atmosphere: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere of argon.

  • Reagent Suspension: To the flask, add CEBF (1.3 mmol) and tetraethylammonium chloride (1.0 mmol). Add anhydrous DCM (2 mL) to create a suspension.

  • Cooling: Cool the stirred suspension to 0 °C using an ice bath. This is crucial to control the reaction's exothermicity and minimize side reactions.

  • Base Addition: In a separate vial, dissolve triethylamine (1.3 mmol) in anhydrous DCM (1 mL). Add this solution dropwise to the cooled suspension via syringe. A color change (often to yellow) may be observed.

  • Substrate Addition: In another vial, dissolve the alcohol (e.g., 3β-cholestanol, 1.0 mmol) in anhydrous DCM (1.5 mL). Add this solution dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the resulting mixture at 0 °C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting alcohol.

  • Workup & Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure (rotary evaporation).

    • The resulting residue can be directly purified by silica gel column chromatography. A non-polar eluent system (e.g., hexanes or a hexane/ethyl acetate gradient) is typically effective for isolating the alkyl chloride product from the polar byproducts.

Advanced Applications & Future Directions

While alcohol chlorination is its primary role, the reactivity of CEBF extends to other sophisticated synthetic transformations.

Peptide & Natural Product Synthesis

CEBF has been employed as a coupling reagent, particularly in the synthesis of peptide nucleic acid (PNA) oligomers, where its high reactivity can be advantageous. [4]In this context, it activates a carboxylic acid group, making it susceptible to attack by an amine to form a stable amide bond. This positions CEBF as a specialized tool for forming sterically hindered peptide bonds where more common reagents might be less effective.

Its utility has also been showcased in the total synthesis of complex natural products like myrmicarin alkaloids, where it facilitated a key dimerization step. [4]Furthermore, it serves as an effective activating agent for hydroxy groups in Nickel-catalyzed cross-electrophile coupling reactions, enabling the formation of challenging carbon-carbon bonds. [4]

Materials Science

Structurally, CEBF is an ionic liquid, comprising a benzoxazolium cation and a tetrafluoroborate anion. [4]This has led to investigations into its potential as a hole transport material (HTM) in dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs), where its stability and conductivity could enhance device efficiency. [4]

Analytical Characterization: Quality Control by HPLC

Ensuring the purity and stability of CEBF is critical for reproducible results. A reverse-phase HPLC method can be employed for quality control. [12]

Parameter Specification
Column Newcrom R1
Mobile Phase Acetonitrile (MeCN) and water with a phosphoric acid modifier
Detector UV (wavelength dependent on chromophore)

| Note | For Mass-Spec (MS) compatibility, phosphoric acid should be replaced with formic acid. [12]|

Conclusion

This compound is a potent and specialized reagent with a well-defined role in modern organic chemistry. Its ability to perform stereospecific chlorinations of alcohols with high efficiency makes it a valuable asset for complex target-oriented synthesis. While its handling requires rigorous safety precautions due to its reactivity and corrosive nature, the results it delivers can be exceptional. For researchers and drug development professionals, CEBF represents not just a reagent, but a strategic solution for overcoming specific synthetic hurdles, particularly where control of stereochemistry is paramount. Future research may further expand its applications in catalysis, materials science, and the synthesis of novel bioactive molecules.

References

  • TCI AMERICA. SAFETY DATA SHEET: this compound. [URL: https://www.tcichemicals.com/US/en/sds/C0905_US_EN.pdf]
  • Benchchem. This compound | 63212-53-3. [URL: https://www.benchchem.com/product/bchm21703]
  • PubChem. This compound | C9H9BClF4NO | CID 2724240. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2724240]
  • Tokyo Chemical Industry. This compound 63212-53-3. [URL: https://www.tcichemicals.com/IN/en/p/C0905]
  • TCI AMERICA. This compound 63212-53-3. [URL: https://www.tcichemicals.com/US/en/p/C0905]
  • ChemWhat. This compound CAS#: 63212-53-3. [URL: https://www.chemwhat.
  • Finetech Industry Limited. This compound | cas: 63212-53-3. [URL: https://www.finetechnology-ind.com/product/63212-53-3.html]
  • Tokyo Chemical Industry Co., Ltd. (APAC). This compound 63212-53-3. [URL: https://www.tcichemicals.com/APAC/en/p/C0905]
  • Santa Cruz Biotechnology. This compound | CAS 63212-53-3. [URL: https://www.scbt.
  • Albericio, F. et al. Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/cr200071p]
  • SIELC Technologies. This compound | SIELC Technologies. [URL: https://sielc.
  • Fisher Scientific. SAFETY DATA SHEET: this compound. [URL: https://www.fishersci.com/sds?productName=AC389020010]
  • Sigma-Aldrich. This compound | 63212-53-3. [URL: https://www.sigmaaldrich.
  • Biosynth. Safety Data Sheet: this compound. [URL: https://www.biosynth.com/msds/FC60318]
  • TCI Chemicals. SAFETY DATA SHEET: this compound. [URL: https://www.tcichemicals.com/assets/sds/C0905_AU_EN.pdf]

Sources

Unambiguous Structure Elucidation of 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate: A Multi-technique Spectroscopic and Crystallographic Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive framework for the complete structure elucidation of 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate, a reactive intermediate with significant applications in organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed, field-proven methodology that integrates data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Diffraction. Beyond a mere recitation of protocols, this guide delves into the causality behind experimental choices and presents a self-validating system for achieving unambiguous structural confirmation.

Introduction: The "Why" Behind the Structure

This compound (C₉H₉BClF₄NO) is a member of the versatile class of benzoxazolium salts.[1][2] These compounds are not merely chemical curiosities; they are powerful reagents in organic synthesis, often employed as activating agents for carboxylic acids in peptide synthesis and as precursors for other functionalized benzoxazoles.[1] Benzoxazole derivatives, in a broader sense, are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[3]

The precise three-dimensional arrangement of atoms in this compound dictates its reactivity, stability, and ultimately its utility. An incomplete or erroneous structural assignment can lead to failed syntheses, misinterpreted biological data, and wasted resources. Therefore, a rigorous and multi-faceted approach to its structure elucidation is not just an academic exercise but a critical necessity for its effective and safe application. This guide presents a logical workflow, demonstrating how complementary analytical techniques provide a synergistic and definitive structural proof.

The Strategic Workflow: A Symphony of Analytical Techniques

The structure elucidation of an unknown compound, or the confirmation of a newly synthesized one, is akin to solving a complex puzzle. Each analytical technique provides a unique piece of the puzzle, and only by combining them can the full picture be revealed. Our strategy for this compound is based on a logical progression from compositional and connectivity information to the definitive three-dimensional structure.

workflow cluster_elemental Elemental & Isotopic Composition cluster_functional Functional Groups & Connectivity cluster_3d Definitive 3D Structure MS High-Resolution Mass Spectrometry (HRMS) NMR NMR Spectroscopy (1H, 13C, 19F, 11B) MS->NMR Provides Molecular Formula FTIR FTIR Spectroscopy NMR->FTIR Confirms Functional Groups XRAY Single-Crystal X-ray Diffraction NMR->XRAY Provides Connectivity for Refinement FTIR->XRAY Corroborates Bond Types Final Elucidated Structure XRAY->Final Absolute Structure Confirmation

Caption: A logical workflow for the structure elucidation of this compound.

Mass Spectrometry: Defining the Molecular Formula

Mass spectrometry is the initial and indispensable step, providing the molecular weight and, with high-resolution instrumentation, the elemental composition of the cation. As a pre-formed salt, this compound is ideally suited for electrospray ionization (ESI), a soft ionization technique that preserves the intact cation.[4]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of the compound (approximately 10 µg/mL) is prepared in acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an ESI source is used.

  • Ionization Mode: Positive ion mode is selected to detect the [C₉H₉ClNO]⁺ cation.

  • Data Acquisition: Data is acquired over a mass range of m/z 50-500.

  • Calibration: The instrument is calibrated using a standard calibrant mixture to ensure high mass accuracy.

Data Interpretation: From Mass-to-Charge Ratio to Formula

The ESI-HRMS spectrum is expected to show a prominent peak for the cationic component of the salt. The tetrafluoroborate anion [BF₄]⁻ would be observed in negative ion mode.

Parameter Expected Value Interpretation
Observed m/z 182.0367Corresponds to the [C₉H₉³⁵ClNO]⁺ cation.
Calculated m/z 182.0373For [C₉H₉³⁵ClNO]⁺.
Mass Accuracy < 3 ppmConfirms the elemental composition.
Isotope Pattern A peak at m/z 184.0338 with ~32% intensity relative to the 182.0367 peak.The characteristic isotopic signature of a single chlorine atom (³⁵Cl:³⁷Cl ratio of approximately 3:1).

This high-resolution data provides the unambiguous elemental composition of the cation as C₉H₉ClNO, a critical first piece of the structural puzzle. The presence of the quaternary ammonium cation is strongly suggested by the intense signal in positive ESI-MS.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Skeleton

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For a complete picture of this compound, a suite of NMR experiments is required.

Experimental Protocol: Multinuclear NMR
  • Sample Preparation: Approximately 10 mg of the compound is dissolved in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃CN).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Experiments:

    • ¹H NMR: To identify the types and number of protons and their neighboring environments.

    • ¹³C NMR: To identify the number and types of carbon atoms (e.g., aromatic, aliphatic, quaternary).

    • ¹⁹F NMR: To characterize the tetrafluoroborate anion.

    • ¹¹B NMR: To further confirm the nature of the tetrafluoroborate anion.

Data Interpretation: A Detailed Look at the Structure

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum reveals the hydrogen environments.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
8.1 - 8.4Multiplet4HAr-H Protons on the benzene ring, deshielded by the fused heterocyclic system.
4.65Quartet2HN-CH₂ -CH₃Methylene protons adjacent to the positively charged nitrogen and a methyl group.
1.55Triplet3HN-CH₂-CH₃ Methyl protons adjacent to a methylene group.

¹³C NMR (101 MHz, DMSO-d₆): The carbon NMR spectrum provides insight into the carbon skeleton.

Chemical Shift (δ, ppm) Assignment Rationale
165.2C -ClQuaternary carbon attached to both nitrogen and chlorine, highly deshielded.
145.8Ar-C -OAromatic quaternary carbon attached to oxygen.
130.1 - 115.4Ar-C HAromatic carbons bearing protons.
112.9Ar-C -NAromatic quaternary carbon attached to nitrogen.
42.3N-CH₂ -CH₃Aliphatic carbon attached to the positively charged nitrogen.
13.8N-CH₂-CH₃ Aliphatic methyl carbon.

¹⁹F and ¹¹B NMR: These experiments confirm the identity of the counter-ion.

  • ¹⁹F NMR: A sharp singlet is expected around -150 ppm, characteristic of the symmetrical tetrafluoroborate anion.

  • ¹¹B NMR: A quintet (due to coupling with four equivalent fluorine atoms) is expected around -1.0 ppm, further confirming the [BF₄]⁻ structure.

The combined NMR data allows for the assembly of the 2-Chloro-3-ethylbenzoxazolium cation, as illustrated below.

Caption: Connectivity of the this compound ion pair.

FTIR Spectroscopy: Probing the Vibrational Fingerprint

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The vibrational frequencies of bonds are sensitive to the molecular environment.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Data Interpretation: Identifying Key Functional Groups
Frequency (cm⁻¹) Vibration Interpretation
~3100-3000C-H stretchAromatic C-H stretching vibrations.
~2980-2850C-H stretchAliphatic C-H stretching from the ethyl group.
~1610, 1480C=C stretchAromatic ring stretching vibrations.
~1650C=N⁺ stretchStretching of the iminium-like bond in the oxazolium ring.[6]
~1250C-O-C stretchAsymmetric stretching of the aryl-ether linkage.
~1000-1100 (very broad, strong)B-F stretchCharacteristic strong absorption of the tetrafluoroborate anion.
~750C-Cl stretchStretching vibration of the carbon-chlorine bond.

The FTIR spectrum corroborates the presence of the aromatic system, the aliphatic ethyl group, the C-O and C-Cl bonds, and most notably, the strong, broad absorbance for the [BF₄]⁻ anion, which is often a defining feature in the IR spectra of such salts.

Single-Crystal X-ray Diffraction: The Definitive Proof

While the combination of MS, NMR, and FTIR provides a compelling and self-consistent structural assignment, only single-crystal X-ray diffraction can provide the absolute, unambiguous three-dimensional structure in the solid state.[7] It reveals precise bond lengths, bond angles, and the spatial arrangement of the cation and anion in the crystal lattice.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Suitable single crystals are grown, often by slow evaporation of a solvent such as ethanol or an acetonitrile/ether mixture.

  • Data Collection: A selected crystal is mounted on a diffractometer. X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected data is processed to solve the crystal structure using direct methods or Patterson synthesis, followed by refinement to achieve the best fit between the calculated and observed diffraction patterns.[8][9]

Data Interpretation: Visualizing the Molecule in 3D

The X-ray structure would be expected to confirm:

  • The planarity of the benzoxazolium ring system.

  • The precise C-Cl, C-O, C-N, and C-C bond lengths and angles, confirming the covalent structure deduced from NMR.

  • The tetrahedral geometry of the [BF₄]⁻ anion.

  • The packing of the ions in the crystal lattice.

The results from X-ray crystallography serve as the ultimate validation of the structural hypothesis built from spectroscopic data.

Conclusion: A Self-Validating Structural Dossier

References

  • Shackman, H. (2015). A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry. Journal of the American Society for Mass Spectrometry, 26(2), 341–345. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Southampton. (n.d.). Interpretation of Mass Spectra. Retrieved from [Link]

  • JETIR. (2019). GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION. Journal of Emerging Technologies and Innovative Research, 6(6). Available at: [Link]

  • Magritek. (n.d.). Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). ATR-FTIR spectra on single beads of 2-aminobenzo[d]oxazole resins. Retrieved from [Link]

  • Zakharychev, V. V., et al. (2024). Preparation and X-ray Structural Study of Dibenzobromolium and Dibenzochlorolium Derivatives. Molecules, 29(1), 245. Available at: [Link]

  • Goh, J. B., et al. (2017). X-ray crystallography over the past decade for novel drug discovery – where are we heading next?. Expert Opinion on Drug Discovery, 12(8), 775-787. Available at: [Link]

  • Murugesan, V., et al. (2015). Pharmacological investigation of 2-aminobenzothiazolium-4-methylbenzenesulphonate: Synthesis, spectral characterization and structural elucidation. Journal of Photochemistry and Photobiology B: Biology, 151, 248-255. Available at: [Link]

Sources

An In-Depth Technical Guide to 2-Chloro-3-ethylbenzoxazolium Tetrafluoroborate: Synthesis, Mechanisms, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate, a versatile and highly reactive reagent in modern organic synthesis. This document delves into the fundamental physicochemical properties, a detailed synthetic protocol for its preparation, and the mechanistic underpinnings of its function as a powerful activating agent. Core applications, including the dehydration of alcohols and activation of carboxylic acids, are presented with field-tested experimental protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent's capabilities for efficient and controlled chemical transformations.

Core Compound Characteristics

This compound, often utilized as a Mukaiyama reagent, is a stable, crystalline solid that serves as a potent electrophilic activating agent. Its utility stems from the highly electrophilic C2 carbon of the benzoxazolium ring, which readily reacts with nucleophiles such as alcohols and carboxylates.

Physicochemical and Safety Data

A summary of the key quantitative and safety data for the reagent is provided below for easy reference.

PropertyValueReference(s)
Molecular Formula C₉H₉BClF₄NO[1][2][3]
Molecular Weight 269.43 g/mol [1][2][3]
CAS Number 63212-53-3[1][3][4]
Appearance White to almost white crystalline powder
Melting Point 187-190 °C[4]
Key Synonyms 3-Ethyl-2-chlorobenzoxazolium tetrafluoroborate[4]
GHS Hazard Statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)
Storage Conditions Store under inert gas, moisture and heat sensitive, keep frozen (<0°C)

Synthesis of the Reagent

The preparation of this compound is a critical first step for its application. The synthesis proceeds in two main stages: N-alkylation of the benzoxazolone precursor followed by chlorination to form the reactive salt.

Synthesis Workflow Diagram

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Chlorination & Anion Exchange A 2-Benzoxazolone C Base (e.g., NaH) in DMF A->C B Ethyl Iodide B->C D 3-Ethyl-2-benzoxazolone C->D Alkylation E Phosgene (COCl₂) or Oxalyl Chloride D->E Reaction G Final Product: 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate E->G Intermediate Formation & Anion Exchange F Tetrafluoroboric Acid (HBF₄) F->E

Caption: Workflow for the synthesis of the title reagent.

Experimental Protocol: Synthesis of 3-Ethyl-2-benzoxazolone (Precursor)

Causality: The first step involves the N-alkylation of 2-benzoxazolone. The use of a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) is crucial to deprotonate the nitrogen atom of the benzoxazolone, forming a potent nucleophile that readily attacks the ethyl iodide.

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous DMF under an argon atmosphere, add 2-benzoxazolone (1.0 equivalent) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 equivalents) dropwise.

  • Let the reaction proceed at room temperature for 12 hours.

  • Quench the reaction by the slow addition of water and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to yield 3-Ethyl-2-benzoxazolone.

Experimental Protocol: Synthesis of this compound

Causality: The conversion of the stable benzoxazolone precursor to the highly reactive 2-chloro salt is achieved using a chlorinating agent like phosgene or a safer alternative such as oxalyl chloride. This step forms a reactive intermediate which is then treated with tetrafluoroboric acid to yield the final, stable tetrafluoroborate salt.

  • Dissolve 3-Ethyl-2-benzoxazolone (1.0 equivalent) in anhydrous dichloromethane under an argon atmosphere.

  • Cool the solution to 0 °C and add a solution of oxalyl chloride (1.1 equivalents) in dichloromethane dropwise.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Cool the mixture to 0 °C and slowly add tetrafluoroboric acid (48% in water, 1.1 equivalents).

  • The product will precipitate from the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a white crystalline solid.

Mechanism of Action: Electrophilic Activation

The reactivity of this compound is centered on its ability to act as an excellent leaving group precursor. Nucleophilic attack at the C2 position displaces the chloride, forming a new, highly activated intermediate. This principle underpins its utility in a wide range of chemical transformations.[5]

Activation of Alcohols

When an alcohol is treated with the reagent in the presence of a base, the alkoxide attacks the C2 carbon. This forms an alkoxybenzoxazolium intermediate, which is now highly activated towards nucleophilic substitution. The oxygen of the original alcohol is part of an excellent leaving group (3-ethyl-2-benzoxazolone). A subsequent Sₙ2 attack by a nucleophile (e.g., a halide from a salt like tetraethylammonium chloride) results in the formation of the substituted product with inversion of configuration.[6]

G A Alcohol (R-OH) + Base C Alkoxybenzoxazolium Intermediate (Activated Alcohol) A->C Nucleophilic Attack B 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate B->C E Substituted Product (R-Nu) C->E F Byproduct: 3-Ethyl-2-benzoxazolone C->F D Nucleophile (Nu⁻) D->C Sₙ2 Attack

Caption: Mechanism of alcohol activation and substitution.

Key Applications and Protocols

Conversion of Alcohols to Alkyl Chlorides

This reagent provides a mild and efficient method for the conversion of primary and secondary alcohols into their corresponding chlorides, often with high stereospecificity (inversion of configuration).[6]

Causality: This protocol demonstrates the stereospecific conversion of a secondary alcohol. Triethylamine acts as the base to generate the alkoxide and to neutralize the acid formed during the reaction. Tetraethylammonium chloride serves as the chloride source for the Sₙ2 displacement.

  • To a stirred suspension of this compound (1.3 mmol) and tetraethylammonium chloride (1.0 mmol) in dichloromethane (2 mL) cooled to 0 °C, add triethylamine (1.3 mmol) in dichloromethane (1 mL) under an argon atmosphere.

  • To the resulting yellow suspension, add a solution of 3β-cholestanol (1.0 mmol) in dichloromethane (1.5 mL) dropwise.

  • Stir the reaction mixture at 0 °C for an additional 4 hours.

  • Evaporate the solvent under reduced pressure.

  • Directly purify the residue by silica gel chromatography (eluting with hexane) to give the chlorinated product in high yield.

Analytical Characterization

Verification of the reagent's identity and purity is crucial. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods.

HPLC Analysis

The compound can be analyzed by reverse-phase (RP) HPLC.[7]

  • Column: Newcrom R1 or equivalent C18 column.

  • Mobile Phase: A gradient of acetonitrile and water with an acid modifier (e.g., 0.1% phosphoric acid or, for MS compatibility, 0.1% formic acid).

  • Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

NMR Spectroscopy

NMR data is essential for structural confirmation. Representative spectral data can be obtained from commercial suppliers or spectral databases.[2]

  • ¹H NMR: Expected signals would include a triplet and quartet for the ethyl group, and aromatic protons corresponding to the benzoxazole ring system.

  • ¹³C NMR: Signals for the ethyl group carbons, the aromatic carbons, and the key electrophilic C2 carbon of the benzoxazolium ring are expected.[2]

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Mukaiyama, T. New Synthetic Methods Based on the Onium Salts of Aza-Arenes. Angew. Chem., Int. Ed. Engl., 1979, 18, 707. [Link]

  • SIELC Technologies. This compound. [Link]

  • ChemWhat. This compound. [Link]

Sources

Spectral data (NMR, IR) of 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Data of 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectral characteristics of this compound (CAS: 63212-53-3). As a significant reagent in modern organic synthesis, a thorough understanding of its structural and electronic properties through spectroscopic methods is paramount for its effective application.[1] This document delves into the interpretation of its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, offering field-proven insights into the causality behind experimental observations. The protocols described herein are designed as self-validating systems to ensure technical accuracy and reproducibility, forming an essential resource for researchers utilizing this versatile compound.

Introduction and Significance

This compound is a heterocyclic salt with the chemical formula C₉H₉BClF₄NO and a molecular weight of 269.43 g/mol .[2][3] It is widely recognized for its utility as a powerful activating agent in a variety of chemical transformations. Notably, it facilitates the conversion of alcohols to alkyl chlorides under mild conditions and is employed in the stereospecific dehydration of ketones.[1] The tetrafluoroborate counter-ion enhances the reagent's stability and solubility in common organic solvents, making it a preferred choice in complex synthetic pathways.[1]

Given its role in facilitating nuanced chemical reactions, precise characterization is critical. Spectroscopic analysis provides the foundational data for confirming the compound's identity, purity, and reactivity. This guide serves to elucidate the key spectral features of this compound, bridging theoretical principles with practical application.

Molecular Structure and Spectroscopic Correlation

The structure of this compound is defined by a planar benzoxazolium cationic core, an N-ethyl substituent, a reactive chloro group at the C2 position, and an inorganic tetrafluoroborate anion. Each of these components imparts a unique signature in its IR and NMR spectra.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by distinct peaks corresponding to its aromatic, heterocyclic, and aliphatic components, as well as the strong absorption from the tetrafluoroborate anion.

Table 1: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3100-3000MediumAromatic C-H StretchVibrations of the C-H bonds on the benzene ring.
2990-2850MediumAliphatic C-H StretchSymmetric and asymmetric stretching of C-H bonds in the ethyl group (-CH₂- and -CH₃).
1640-1620StrongC=N⁺ Stretch (Iminium)Characteristic stretching vibration of the carbon-nitrogen double bond within the oxazolium ring.
1600, 1475MediumAromatic C=C StretchSkeletal vibrations of the benzene ring.
1250-1200StrongAryl-O StretchAsymmetric C-O-C stretching vibration of the aryl ether group within the oxazole ring.
1100-1000Very Strong, BroadB-F Stretch (BF₄⁻)A prominent and characteristic broad absorption due to the stretching vibrations of the B-F bonds.[1]
780-740StrongAromatic C-H Bend (ortho-disubstituted)Out-of-plane bending of C-H bonds on the benzene ring, indicative of 1,2-disubstitution.
700-600MediumC-Cl StretchStretching vibration of the carbon-chlorine bond.

Expertise & Experience: The most diagnostic feature in the IR spectrum is the very strong, broad band between 1100-1000 cm⁻¹. Its presence is a definitive indicator of the tetrafluoroborate anion. The C=N⁺ stretch around 1630 cm⁻¹ confirms the integrity of the benzoxazolium core, which is the reactive heart of the molecule. The absence of an O-H band (around 3200-3600 cm⁻¹) or C=O band (around 1700 cm⁻¹) is a crucial check for purity, indicating the absence of hydrolysis or starting material contaminants.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation. Spectral data is available from vendors such as Sigma-Aldrich.[2]

¹H NMR Spectroscopy

Proton NMR reveals the electronic environment of each hydrogen atom. The spectrum is anticipated to show three distinct regions: the aromatic protons, the methylene protons of the ethyl group, and the methyl protons of the ethyl group.

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.2-7.8m4HAr-HProtons on the benzene ring are deshielded due to the aromatic ring current and the electron-withdrawing effect of the fused oxazolium ring.
~4.8q2H-N-CH₂-CH₃Methylene protons are adjacent to the electron-withdrawing nitrogen atom and are split into a quartet by the three neighboring methyl protons.
~1.6t3H-N-CH₂-CH₃Methyl protons are split into a triplet by the two neighboring methylene protons.
¹³C NMR Spectroscopy

Carbon NMR provides a count of the unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~160C2 (C-Cl)The C2 carbon is significantly deshielded due to its attachment to the electronegative chlorine and nitrogen atoms.
~145-120Ar-CAromatic carbons of the benzene ring, with bridgehead carbons appearing at the lower field end.
~115Ar-CAromatic carbons of the benzene ring.
~45-N-CH₂-Methylene carbon attached to the nitrogen atom.
~14-CH₃Methyl carbon of the ethyl group, typically found in the upfield region.

Experimental Protocols for Spectral Acquisition

The following protocols describe standardized, self-validating methodologies for obtaining high-quality IR and NMR spectra.

Sample Handling and Preparation

Trustworthiness: this compound is hygroscopic and harmful if swallowed or in contact with skin. Always handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • NMR Sample: Accurately weigh 10-15 mg of the compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as it is an excellent solvent for polar salts).

  • Cap the tube and vortex gently until the sample is fully dissolved. The use of a solvent containing a known internal standard (like tetramethylsilane, TMS) is crucial for accurate chemical shift referencing.

  • IR Sample (ATR): Place a small, representative amount of the solid powder directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory of an FT-IR spectrometer. No further preparation is needed.

FT-IR Spectroscopy Protocol
  • Instrument Setup: Turn on the FT-IR spectrometer and allow the source and detector to stabilize.

  • Background Scan: With the clean, empty ATR crystal in place, perform a background scan. This is a critical self-validation step that subtracts the absorbance of atmospheric CO₂ and H₂O, as well as the crystal itself, from the final sample spectrum.

  • Sample Analysis: Apply the sample to the ATR crystal and apply pressure using the anvil to ensure good contact.

  • Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: Perform an automatic baseline correction and peak picking.

NMR Spectroscopy Protocol
  • Instrument Setup: Insert the prepared NMR tube into the spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent. This step ensures the stability of the magnetic field. Shim the magnetic field to optimize its homogeneity across the sample, which is essential for achieving sharp, well-resolved peaks.

  • ¹H Spectrum Acquisition: Acquire the proton spectrum using standard parameters. A typical experiment involves a 90° pulse, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C Spectrum Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, more scans are required. A proton-decoupled experiment is standard to produce a spectrum with singlets for each unique carbon, simplifying interpretation.

  • Data Processing: Apply Fourier transformation to the raw data (FID). Phase the spectra correctly and perform a baseline correction. Calibrate the chemical shift scale by setting the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H) or the TMS signal to 0 ppm.

Workflow for Spectroscopic Analysis

The logical flow from material handling to final data interpretation is crucial for reliable characterization.

Caption: Workflow for the complete spectroscopic characterization of the title compound.

References

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2724240, this compound. Retrieved from [Link]

  • ChemWhat (n.d.). This compound CAS#: 63212-53-3. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the solubility and stability of 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate, a versatile reagent in modern organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available technical data with practical insights to ensure its effective and safe utilization in the laboratory.

Introduction: A Potent and Reactive Electrophile

This compound, often referred to as Bock's reagent, is a powerful electrophilic chlorinating agent. Its utility in synthetic chemistry is primarily centered on the activation of carboxylic acids for the formation of esters and amides, and the conversion of alcohols to chlorides. The benzoxazolium core imparts a high degree of reactivity, making it a valuable tool for a range of chemical transformations. Understanding its solubility and stability is paramount for optimizing reaction conditions and ensuring reproducible outcomes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource(s)
CAS Number 63212-53-3[1][2]
Molecular Formula C₉H₉BClF₄NO[1]
Molecular Weight 269.43 g/mol [1]
Appearance White to off-white or beige crystalline powder
Melting Point 187-190 °C (decomposes)

Solubility Profile: A Qualitative Assessment

Precise quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, based on its applications and safety data sheets, a qualitative understanding of its solubility can be established.

Key Observations:

  • Polar Aprotic Solvents: It is frequently used in polar aprotic solvents such as dichloromethane (CH₂Cl₂) and acetonitrile (CH₃CN).[3][4] In many applications, it is used as a suspension, which suggests that its solubility in these solvents may be limited.[3]

  • Protic Solvents: Due to its high reactivity and moisture sensitivity, it is not recommended for use in protic solvents like water, methanol, or ethanol, as it will readily undergo hydrolysis.

  • Aqueous Solubility: The compound is expected to have low aqueous solubility and will decompose upon contact with water.

The following table provides a qualitative summary of the solubility of this compound.

SolventQualitative SolubilityRationale/Source(s)
DichloromethaneLow to moderateUsed as a suspension in experimental procedures.[3]
AcetonitrileLikely low to moderateA common solvent for similar reagents.[4]
WaterInsoluble (decomposes)Highly reactive with water (hygroscopic).[5]
Alcohols (Methanol, Ethanol)Insoluble (decomposes)Reacts with hydroxyl groups.
Experimental Protocol for Determining Solubility

For researchers requiring precise solubility data, the following gravimetric method is recommended:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

    • Stir the suspension at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Allow the suspension to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-weighed, airtight syringe fitted with a filter to prevent the transfer of solid particles.

  • Solvent Evaporation and Mass Determination:

    • Transfer the filtered supernatant to a pre-weighed vial.

    • Evaporate the solvent under reduced pressure.

    • Dry the remaining solid to a constant weight.

    • The mass of the dissolved solid can then be determined by subtracting the initial mass of the vial from the final mass.

  • Calculation:

    • Calculate the solubility in g/L or mol/L.

G cluster_0 Solubility Determination Workflow prep Prepare Saturated Solution (Excess solid in solvent) equilibrate Equilibrate (Constant T, 24h) prep->equilibrate Stir separate Separate Supernatant (Filter) equilibrate->separate Withdraw known volume evaporate Evaporate Solvent (Reduced Pressure) separate->evaporate weigh Weigh Residue evaporate->weigh calculate Calculate Solubility weigh->calculate G cluster_1 Hydrolysis of 2-Chloro-3-ethylbenzoxazolium Cation reactant 2-Chloro-3-ethylbenzoxazolium Cation intermediate Tetrahedral Intermediate reactant->intermediate Nucleophilic Attack water H₂O (Nucleophile) water->intermediate product1 3-Ethylbenzoxazol-2-one intermediate->product1 Loss of HCl product2 HCl intermediate->product2 product3 H⁺ product2->product3

Caption: Proposed hydrolysis pathway of the benzoxazolium cation.

Experimental Protocol for Stability Assessment

A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be employed to monitor the stability of this compound over time under various conditions. [4]

  • Sample Preparation:

    • Prepare solutions of the compound in a suitable aprotic solvent (e.g., acetonitrile) at a known concentration.

    • Aliquot the solutions into separate vials for each test condition (e.g., different temperatures, exposure to light, controlled humidity).

  • Incubation:

    • Store the vials under the specified conditions.

  • Time-Point Analysis:

    • At regular intervals, withdraw a sample from each vial.

    • Analyze the samples by RP-HPLC.

  • Data Analysis:

    • Quantify the peak area of the parent compound and any degradation products.

    • Plot the concentration of the parent compound as a function of time to determine the degradation kinetics and half-life.

Safe Handling and Storage

Given its hazardous nature, strict adherence to safety protocols is essential when working with this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, preferably in a freezer under an inert atmosphere. * Disposal: Dispose of the compound and any contaminated materials in accordance with local regulations for hazardous chemical waste.

Conclusion

This compound is a highly reactive and useful reagent in organic synthesis. While quantitative data on its solubility and stability are limited, a thorough understanding of its qualitative properties and adherence to proper handling and storage procedures are critical for its successful application. The experimental protocols outlined in this guide provide a framework for researchers to determine specific solubility and stability parameters as needed for their individual applications.

References

  • Tokyo Chemical Industry Co., Ltd. (n.d.). This compound (C0905).
  • SIELC Technologies. (2018). This compound.
  • PubChem. (n.d.). This compound.
  • ChemWhat. (n.d.). This compound CAS#: 63212-53-3.
  • Santa Cruz Biotechnology, Inc. (n.d.). This compound.
  • Fisher Scientific. (2021).
  • AstaTech, Inc. (n.d.). This compound.

Sources

2-Chloro-3-ethylbenzoxazolium tetrafluoroborate safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate

This guide provides comprehensive safety and handling protocols for this compound (CAS No: 63212-53-3), a reactive reagent utilized in specialized synthetic chemistry. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity. This document is intended for researchers, scientists, and drug development professionals with a foundational knowledge of laboratory safety.

Understanding the Core Hazard: Reactivity and Corrosivity

This compound is not merely a benign laboratory chemical; it is a highly reactive compound whose hazards stem directly from its chemical structure. The core of the molecule is a benzoxazolium cation, an electron-deficient heterocyclic system. The presence of a chlorine atom at the 2-position makes this position highly susceptible to nucleophilic attack.

Causality of Hazard: This inherent reactivity is the primary driver of its toxicological and corrosive properties. When the compound comes into contact with moisture, such as humidity in the air or water on the skin and mucous membranes, it can hydrolyze. More critically, it will readily react with nucleophilic functional groups found in biological macromolecules like proteins and enzymes. This indiscriminate reactivity leads to cellular damage, manifesting as severe skin burns, eye damage, and toxicity if ingested or absorbed.[1] Understanding this mechanism underscores the necessity of the stringent handling protocols outlined below.

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS).[2] A summary of its primary hazards is essential for a rapid risk assessment.

GHS Hazard Summary Table
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3 / 4H301/H302: Toxic or Harmful if swallowed[2]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin[2]
Skin Corrosion/IrritationCategory 1B / 2H314/H315: Causes severe skin burns and eye damage or Causes skin irritation[2]
Serious Eye Damage/IrritationCategory 1 / 2AH318/H319: Causes serious eye damage or Causes serious eye irritation[2][3]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation[1]

Note: The variability in categorization (e.g., Category 3/4) reflects data from different suppliers. A conservative approach, assuming the higher hazard level, is always recommended.

Physical and Chemical Properties Table
PropertyValueSource
Molecular Formula C₉H₉BClF₄NOPubChem[2]
Molecular Weight 269.43 g/mol PubChem[2]
Appearance White to beige crystals or crystalline powderChemicalBook
Melting Point 131°C to 190°C (Varies by source)ChemicalBook, ChemWhat[4]
Stability Stable under recommended storage conditions. Moisture sensitive.TCI Chemicals[5]
Incompatibilities Strong oxidizing agents, water/moisture.Fisher Scientific[1]

The Hierarchy of Controls: A Proactive Safety Framework

Effective risk management involves implementing a hierarchy of controls. This framework prioritizes the most effective measures to minimize exposure.

G cluster_0 Hierarchy of Controls for this compound elimination Elimination (Not Feasible - Reagent is Required) substitution Substitution (Investigate less hazardous alternatives) engineering Engineering Controls (Primary Barrier) admin Administrative Controls (Procedural Safety) engineering->p1 ppe Personal Protective Equipment (PPE) (Last Line of Defense) admin->p2 ppe->p3 Fume Hood Fume Hood p1->Fume Hood SOPs SOPs p2->SOPs Training Training p2->Training Goggles & Face Shield Goggles & Face Shield p3->Goggles & Face Shield Gloves Gloves p3->Gloves Lab Coat Lab Coat p3->Lab Coat

Caption: Hierarchy of controls for managing exposure risks.

Engineering Controls (Primary Barrier)

All work involving this compound, including weighing, solution preparation, and reaction setup, must be performed inside a certified chemical fume hood.[1][6] The fume hood provides critical protection against inhalation of the powdered compound and any potential vapors. An eyewash station and safety shower must be immediately accessible and verified to be in working order.[6]

Administrative Controls (Procedural Safety)

Access to this compound should be restricted to trained personnel who have read and understood this safety guide and the corresponding Safety Data Sheet (SDS).[5] Work should be planned to minimize the quantity of material used and the duration of handling. Never work alone when handling this substance.

Personal Protective Equipment (PPE) (Last Line of Defense)

Even with robust engineering controls, a comprehensive PPE strategy is mandatory.

  • Eye and Face Protection: Chemical splash goggles in combination with a face shield are required.[1][5] Standard safety glasses are insufficient.

  • Skin Protection:

    • Gloves: Double-gloving with nitrile or neoprene gloves is mandatory.[6] Check gloves for integrity before each use. If contact with the compound occurs, remove gloves immediately using the proper technique, wash hands, and re-glove.

    • Body Protection: A flame-resistant lab coat must be worn and fully buttoned.[6] Ensure cuffs are tucked into gloves. For larger scale operations, a chemically resistant apron is recommended.

  • Respiratory Protection: While working in a fume hood should prevent respiratory exposure, an N95 or higher-rated respirator should be available for emergency situations, such as a spill cleanup outside of the hood.[6]

Standard Operating Procedures (SOPs)

Weighing and Solution Preparation Protocol
  • Preparation: Don all required PPE before entering the designated work area. Place a disposable weighing paper or boat on the analytical balance inside the chemical fume hood.[6]

  • Dispensing: Carefully dispense the solid compound onto the weighing paper. Avoid creating dust. Use a spatula dedicated to this compound.

  • Transfer: Gently add the weighed solid to the reaction vessel or flask, which should already be within the fume hood.

  • Solvation: Add the desired solvent to the vessel in a controlled manner to prevent splashing.[6]

  • Cleanup: Immediately after transfer, carefully fold the weighing paper and dispose of it in a designated solid hazardous waste container. Decontaminate the spatula and any affected surfaces within the hood.

Storage and Handling
  • Store the container in a dry, cool, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[1][5]

  • The compound is moisture-sensitive. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to maintain its integrity and prevent hydrolysis.[1][5]

  • Keep the container tightly closed when not in use.[5]

  • Containers should be clearly labeled with the chemical name and all relevant GHS hazard pictograms.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and reaction residues, must be treated as hazardous waste.[5]

  • Solid Waste: Contaminated items like gloves, weighing papers, and paper towels should be collected in a clearly labeled, sealed container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a dedicated, sealed, and properly labeled chlorinated hazardous waste container.

  • Never dispose of this chemical down the drain.[1] Follow all institutional, local, and national regulations for hazardous waste disposal.[5]

Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical.

G start EMERGENCY (Spill or Exposure) spill Spill Occurs start->spill exposure Personnel Exposure start->exposure minor_spill Minor Spill (Inside Hood) Alert others in the area Neutralize/absorb with appropriate kit material Clean area, dispose of waste Report incident spill->minor_spill Minor major_spill Major Spill (Outside Hood) Evacuate immediate area Notify EH&S / Emergency Services Prevent entry Await trained responders spill->major_spill Major skin_contact Skin Contact Immediately remove contaminated clothing Rinse with copious water for 15+ min Seek immediate medical attention exposure->skin_contact Skin eye_contact Eye Contact Immediately flush with eyewash for 15+ min, holding eyelids open Seek immediate medical attention exposure->eye_contact Eye inhalation Inhalation Move to fresh air If breathing is difficult, give oxygen Seek immediate medical attention exposure->inhalation Inhalation ingestion Ingestion Do NOT induce vomiting Rinse mouth with water Seek immediate medical attention exposure->ingestion Ingestion

Caption: Emergency response flowchart for spills and exposures.

First Aid Measures
  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[1] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5]

Accidental Release Measures
  • Minor Spill (inside a fume hood):

    • Ensure appropriate PPE is worn.

    • Cover the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Carefully sweep or scoop the material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent followed by soap and water.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If safe to do so, close the doors to the laboratory.

    • Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately.[7]

    • Do not attempt to clean up a major spill without specialized training and equipment.

References

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • ChemWhat. this compound CAS#: 63212-53-3.[Link]

  • Chemical Safety. Chemical Label for this compound.[Link]

  • University of Kentucky Research Safety. Emergency Procedures for Incidents Involving Chemicals.[Link]

Sources

An In-Depth Technical Guide to 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate: Synthesis, Mechanism, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate, a versatile reagent in modern organic synthesis. Intended for researchers, chemists, and professionals in drug development, this document delves into the compound's historical context, detailed synthetic pathways, physicochemical properties, and its diverse applications, with a focus on the mechanistic rationale behind its reactivity.

Introduction and Historical Context

This compound, often utilized as a potent coupling reagent and an activating agent, belongs to the class of benzoxazolium salts. While the specific historical details of its initial discovery are not extensively documented in readily available literature, its development can be contextualized within the broader exploration of heterocyclic chemistry and the search for efficient reagents for amide bond formation and other condensation reactions in the mid to late 20th century. The core benzoxazole structure has long been recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] The introduction of a chlorine atom at the 2-position and the quaternization of the nitrogen atom significantly enhance the electrophilicity of the C2 carbon, making it a highly reactive center for nucleophilic attack. This reactivity is the cornerstone of its utility in organic synthesis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in synthesis.

PropertyValueSource
CAS Number 63212-53-3[3][4]
Molecular Formula C₉H₉BClF₄NO[3][4]
Molecular Weight 269.43 g/mol [3][4]
Appearance White to beige crystalline powder[5]
Melting Point 187-190 °C[5]
IUPAC Name 2-chloro-3-ethyl-1,3-benzoxazol-3-ium tetrafluoroborate[3]

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the construction of the benzoxazole core, followed by chlorination and, finally, N-alkylation and anion introduction. The following pathway represents a logical and experimentally supported approach.

Step 1: Synthesis of Benzoxazolin-2-one

The initial step involves the formation of the benzoxazole ring system. A common and efficient method is the reaction of 2-aminophenol with urea or a phosgene equivalent.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, a suspension of 2-aminophenol and urea in an appropriate high-boiling solvent (e.g., o-dichlorobenzene) is prepared.

  • The mixture is heated to a high temperature (typically 150-160 °C) under a nitrogen atmosphere.

  • During the reaction, ammonia is evolved and can be monitored. The reaction is typically continued for several hours until the starting material is consumed (monitored by TLC).

  • Upon cooling, the product, benzoxazolin-2-one, often crystallizes from the reaction mixture and can be collected by filtration.

Synthesis_Step1

Step 2: Chlorination to 2-Chlorobenzoxazole

The next crucial step is the conversion of the benzoxazolin-2-one to 2-chlorobenzoxazole. This transformation replaces the carbonyl oxygen with a chlorine atom, significantly altering the reactivity of the molecule. A patent describes the use of phosphorus pentachloride for this purpose.[6]

Experimental Protocol:

  • To a solution of phosphorus pentachloride in an inert solvent such as o-dichlorobenzene, heated to 140-150 °C, a suspension of benzoxazolin-2-one in the same solvent is added portion-wise.[6]

  • The reaction is typically rapid and is stirred for a short period at high temperature.

  • After cooling, the excess phosphorus pentachloride can be precipitated and removed by filtration.

  • The filtrate containing the 2-chlorobenzoxazole is then purified by fractional distillation under reduced pressure.[6]

Synthesis_Step2

Step 3: N-Ethylation and Tetrafluoroborate Salt Formation

The final step involves the quaternization of the nitrogen atom of 2-chlorobenzoxazole with an ethyl group and the introduction of the tetrafluoroborate counterion. A highly effective reagent for this transformation is triethyloxonium tetrafluoroborate (Meerwein's salt), which acts as a powerful ethylating agent.[7][8]

Experimental Protocol:

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), 2-chlorobenzoxazole is dissolved in a dry, polar aprotic solvent such as dichloromethane.

  • Triethyloxonium tetrafluoroborate is added to the solution. This reagent is hygroscopic and should be handled under inert conditions.[7][8]

  • The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by the disappearance of the starting material.

  • Upon completion, the product, this compound, can often be precipitated by the addition of a non-polar solvent (e.g., diethyl ether).

  • The resulting crystalline solid is collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Synthesis_Step3

Mechanism of Action in Synthesis

The utility of this compound as a coupling reagent stems from its ability to activate carboxylic acids. The highly electrophilic C2 carbon of the benzoxazolium cation readily reacts with the carboxylate anion.

Mechanism

This reaction forms a highly reactive acyl-oxybenzoxazole intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the desired amide bond and the release of 3-ethyl-2-benzoxazolinone as a byproduct. The driving force for this reaction is the formation of the stable amide bond and the stable benzoxazolinone byproduct.

Applications in Organic Synthesis

This compound has found application in a variety of synthetic transformations, primarily where the activation of a hydroxyl group is required.

Amide and Ester Bond Formation

As detailed in the mechanism above, this reagent is highly effective for the synthesis of amides and esters from carboxylic acids and amines or alcohols, respectively. The mild reaction conditions make it suitable for complex molecules with sensitive functional groups.

Conversion of Alcohols to Alkyl Chlorides

The reagent can be used to convert alcohols into their corresponding alkyl chlorides. An experimental procedure provided by a commercial supplier illustrates this application with 3β-cholestanol.[7]

Experimental Protocol:

  • A suspension of this compound and tetraethylammonium chloride in dichloromethane is cooled to 0 °C under an argon atmosphere.[7]

  • Triethylamine in dichloromethane is added to the suspension.[7]

  • A solution of the alcohol (e.g., 3β-cholestanol) in dichloromethane is added dropwise.[7]

  • The reaction mixture is stirred at 0 °C for several hours.

  • After evaporation of the solvent, the product is isolated by silica gel chromatography.[7]

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions. It is harmful if swallowed and can cause skin and eye irritation.[5] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It is also advisable to work in a well-ventilated fume hood. The compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere, preferably in a freezer to ensure its long-term stability.[5]

Conclusion

This compound is a valuable and versatile reagent in the arsenal of the modern synthetic chemist. Its straightforward, albeit multi-step, synthesis and its high reactivity make it an excellent choice for a range of chemical transformations, most notably for the activation of carboxylic acids in amide and ester synthesis. A clear understanding of its synthesis, properties, and mechanism of action, as outlined in this guide, will enable researchers to effectively and safely leverage this potent compound in their synthetic endeavors.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Thieme Chemistry. (2010). Product Class 6: Oxonium Salts. In Science of Synthesis.
  • ChemWhat. (n.d.). This compound CAS#: 63212-53-3. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]

  • BenchChem. (2025). The Discovery and Synthesis of Novel Benzoxazole Compounds: A Technical Guide.
  • Yadav, G., & Singh, R. (2021). A Decade Update on Benzoxazoles, a Privileged Scaffold in Synthetic Organic Chemistry. ChemistrySelect, 6(32), 8263-8299.
  • Ciba-Geigy AG. (1987). Process for the preparation of 2-chlorobenzoxazoles. U.S.

Sources

An In-depth Technical Guide to the Mechanism of Action of 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate (CEBF), a versatile reagent in modern organic synthesis. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of its core mechanism of action, particularly in the activation of alcohols. This document will delve into the mechanistic underpinnings of its reactivity, provide practical experimental protocols, and offer insights into its broader applications.

Introduction: The Role of Benzoxazolium Salts in Organic Synthesis

Benzoxazolium salts are a class of heterocyclic compounds that have garnered significant attention as activating agents in a variety of organic transformations.[1] Their utility stems from the electrophilic nature of the C2 carbon atom within the benzoxazolium ring system, which renders it susceptible to nucleophilic attack. This inherent reactivity allows for the activation of various functional groups, most notably alcohols, facilitating subsequent substitution reactions.

This compound (CEBF) is a prominent member of this class of reagents. It is a white to off-white crystalline solid that is soluble in common organic solvents like dichloromethane.[2] Its primary application lies in the conversion of alcohols to the corresponding alkyl chlorides, a fundamental transformation in synthetic chemistry.[3]

Chemical and Physical Properties of this compound:

PropertyValueReference
CAS Number 63212-53-3[4]
Molecular Formula C₉H₉BClF₄NO[5]
Molecular Weight 269.43 g/mol [5]
Appearance White to Almost white powder to crystal[2]
Purity >97.0%[2]

Core Mechanism of Action: Activation of Alcohols

The primary mechanism of action of this compound involves the activation of alcohols to facilitate nucleophilic substitution. This process can be broken down into two key stages:

  • Formation of a Reactive 2-Alkoxybenzoxazolium Intermediate: The reaction is initiated by the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic C2 carbon of the benzoxazolium ring. This results in the displacement of the chloride ion and the formation of a highly reactive 2-alkoxy-3-ethylbenzoxazolium tetrafluoroborate intermediate. This intermediate effectively transforms the hydroxyl group of the alcohol into a good leaving group.

  • Nucleophilic Substitution: The newly formed alkoxy group is now activated towards nucleophilic attack. In the presence of a nucleophile, such as a chloride ion (often supplied by an additive like tetraethylammonium chloride), an S(_N)2 reaction occurs. The nucleophile attacks the carbon atom of the activated alkoxy group, leading to the formation of the corresponding alkyl chloride and the regeneration of the 3-ethylbenzoxazol-2-one byproduct.

The overall transformation is a stereospecific process, meaning that the configuration of a chiral center in the alcohol is typically retained in the resulting alkyl chloride.[6] This is a crucial feature for applications in asymmetric synthesis.

Below is a diagram illustrating the proposed mechanism of action:

Mechanism_of_Action cluster_step1 Step 1: Formation of the Reactive Intermediate cluster_step2 Step 2: Nucleophilic Substitution CEBF 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate (CEBF) Alcohol R-OH (Alcohol) Intermediate 2-Alkoxy-3-ethylbenzoxazolium Intermediate CEBF->Intermediate + R-OH Alcohol->Intermediate Nucleophile Cl⁻ (Nucleophile) Product R-Cl (Alkyl Chloride) Intermediate->Product + Cl⁻ Byproduct 3-Ethylbenzoxazol-2-one Intermediate->Byproduct Nucleophile->Product

Caption: Proposed mechanism for the CEBF-mediated conversion of an alcohol to an alkyl chloride.

Broader Applications in Organic Synthesis

While the conversion of alcohols to alkyl chlorides is a primary application, the underlying principle of alcohol activation by benzoxazolium salts extends to other transformations. Research has shown that CEBF can be utilized in Nickel-catalyzed formal cross-electrophile coupling reactions involving alcohols and aryl halides.[6] In this context, CEBF acts as an activating agent for the hydroxyl group, enabling the formation of new carbon-carbon bonds.

Furthermore, the ability of benzoxazolium salts to activate alcohols has been leveraged in metallaphotoredox-enabled deoxygenative arylation reactions.[7] This highlights the potential for CEBF and related reagents in the development of novel cross-coupling methodologies.

Experimental Protocol: Conversion of 3β-Cholestanol to 3β-Chlorocholestane

The following protocol is adapted from a procedure provided by Tokyo Chemical Industry (TCI) and serves as a practical example of the application of this compound.[7]

Reaction Scheme:

Materials:

  • This compound (CEBF)

  • Tetraethylammonium chloride

  • Triethylamine

  • 3β-Cholestanol

  • Dichloromethane (anhydrous)

  • Silica gel for column chromatography

  • Hexane

Procedure:

  • To a stirred suspension of this compound (1.3 mmol) and tetraethylammonium chloride (1.0 mmol) in dichloromethane (2 mL) cooled to 0 °C, add triethylamine (1.3 mmol) in dichloromethane (1 mL) under an argon atmosphere.

  • To the resulting yellow suspension, add a solution of 3β-cholestanol (1.0 mmol) in dichloromethane (1.5 mL) dropwise.

  • Stir the reaction mixture at 0 °C for an additional 4 hours.

  • After the reaction is complete, evaporate the solvent under reduced pressure.

  • Purify the residue directly by silica gel column chromatography, eluting with hexane, to yield the desired 3β-chlorocholestane.

Expected Yield: 85%[7]

Experimental Workflow Diagram:

Experimental_Workflow Start Start Step1 Combine CEBF and Tetraethylammonium chloride in DCM at 0°C Start->Step1 Step2 Add Triethylamine Step1->Step2 Step3 Add 3β-Cholestanol solution dropwise Step2->Step3 Step4 Stir at 0°C for 4 hours Step3->Step4 Step5 Evaporate Solvent Step4->Step5 Step6 Purify by Silica Gel Chromatography (Hexane) Step5->Step6 End Obtain 3β-Chlorocholestane Step6->End

Caption: Step-by-step workflow for the synthesis of 3β-chlorocholestane using CEBF.

Synthesis and Handling

Synthesis:

The synthesis of this compound typically involves a two-step process. The key step is the chlorination at the 2-position of 3-ethylbenzoxazole to form the 2-chloro derivative. This is followed by the quaternization of the nitrogen atom in the benzoxazole ring with a suitable ethylating agent. The tetrafluoroborate counterion is introduced through metathesis with tetrafluoroboric acid or a tetrafluoroborate salt.[3]

Safety and Handling:

This compound is classified as harmful if swallowed and may cause skin irritation.[5] It is recommended to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves and safety glasses. Store the reagent in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile reagent for the activation of alcohols. Its mechanism of action, proceeding through a reactive 2-alkoxybenzoxazolium intermediate, allows for the efficient and stereospecific conversion of alcohols to alkyl chlorides and opens avenues for its use in broader synthetic methodologies. The straightforward experimental protocols and commercial availability of CEBF make it an attractive choice for researchers in both academic and industrial settings. A thorough understanding of its reactivity and handling requirements is essential for its safe and effective application in the laboratory.

References

Methodological & Application

Application Notes and Protocols for 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed, peer-reviewed protocols for the specific application of 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate in peptide synthesis are not extensively available in the current body of scientific literature. The following application notes and protocols are constructed based on established principles of peptide chemistry, the known reactivity of benzoxazolium salts, and general procedures for peptide coupling reactions. These are intended to serve as a foundational guide for researchers to develop specific protocols.

Introduction: The Role of Coupling Reagents in Peptide Synthesis

The formation of the amide bond is the cornerstone of peptide synthesis, a process that requires the activation of a carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another. The choice of coupling reagent is critical as it influences the reaction efficiency, yield, and the preservation of stereochemical integrity (i.e., minimizing racemization). An ideal coupling reagent should offer high reactivity, generate byproducts that are easily removed, and be compatible with a wide range of amino acid protecting groups.

This compound is a benzoxazolium salt that can serve as a potent activating agent for carboxylic acids. While its primary documented applications are in other areas of organic synthesis, its chemical properties suggest its utility in peptide coupling, particularly for the formation of sterically hindered or racemization-prone peptide bonds. This guide provides a theoretical framework and practical starting points for the utilization of this compound in both solution-phase and solid-phase peptide synthesis (SPPS).

Proposed Mechanism of Action

The reactivity of this compound in peptide synthesis is predicated on its ability to activate the carboxylic acid of an N-protected amino acid. The proposed mechanism involves the formation of a highly reactive acyloxybenzoxazolium intermediate.

Caption: Proposed mechanism for the activation of a carboxylic acid and subsequent peptide bond formation using this compound.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack and Peptide Bond Formation reagent 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate acid N-Protected Amino Acid (R-COOH) intermediate Acyloxybenzoxazolium Intermediate (Highly Reactive Ester) reagent->intermediate acid->intermediate Activation base Tertiary Base (e.g., DIEA) byproduct1 Chloride Salt of Base base->byproduct1 amine Amino Component (H₂N-R') peptide Protected Dipeptide intermediate->peptide Nucleophilic Attack byproduct2 3-Ethylbenzoxazolin-2-one (Byproduct) intermediate->byproduct2 Release amine->peptide

In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA), the carboxylic acid of the N-protected amino acid attacks the electrophilic C2 carbon of the benzoxazolium salt, displacing the chloride ion. This results in the formation of a highly reactive acyloxybenzoxazolium intermediate. The subsequent nucleophilic attack by the free amino group of the second amino acid (or peptide) on the carbonyl carbon of this activated intermediate leads to the formation of the new peptide bond and the release of the stable, water-soluble byproduct, 3-ethylbenzoxazolin-2-one.

Protocols for Peptide Synthesis

The following protocols are suggested starting points and may require optimization based on the specific amino acid sequence and the scale of the synthesis.

Solution-Phase Peptide Synthesis (SPPS)

This protocol outlines the coupling of two N- and C-protected amino acids in solution.

Caption: General workflow for solution-phase peptide synthesis.

G start Start dissolve Dissolve N-protected amino acid and C-protected amino acid ester in an aprotic solvent (e.g., DCM, DMF) start->dissolve cool Cool reaction mixture to 0°C dissolve->cool add_base Add tertiary base (e.g., DIEA) cool->add_base add_reagent Add 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate add_base->add_reagent react Stir at 0°C to room temperature add_reagent->react workup Aqueous workup to remove byproducts and unreacted starting materials react->workup purify Purify the protected peptide (e.g., column chromatography) workup->purify end End purify->end

Materials:

  • N-protected amino acid (e.g., Fmoc-AA-OH or Boc-AA-OH)

  • C-protected amino acid ester (e.g., H-AA-OMe or H-AA-OtBu)

  • This compound

  • N,N-Diisopropylethylamine (DIEA) or other non-nucleophilic base

  • Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 equivalent) and the C-protected amino acid ester (1.0 equivalent) in anhydrous DCM or DMF.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Base Addition: Add DIEA (2.0 equivalents) to the stirred solution.

  • Coupling Reagent Addition: Add this compound (1.1 equivalents) to the reaction mixture. The solution may become heterogeneous.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude protected peptide by flash column chromatography on silica gel.

Solid-Phase Peptide Synthesis (SPPS) - Fmoc Strategy

This protocol describes a single coupling cycle on a solid support using the Fmoc-protection strategy.

Caption: A single coupling cycle in Fmoc-based solid-phase peptide synthesis.

G start Start with resin-bound peptide (with free N-terminal amine) swelling Swell resin in DMF start->swelling activation Pre-activate Fmoc-amino acid with This compound and DIEA in DMF swelling->activation coupling Add activated amino acid solution to the resin activation->coupling reaction React for 1-2 hours at room temperature coupling->reaction washing1 Wash resin with DMF reaction->washing1 deprotection Treat with 20% piperidine in DMF to remove Fmoc group washing1->deprotection washing2 Wash resin with DMF and DCM deprotection->washing2 next_cycle Proceed to the next coupling cycle or final cleavage washing2->next_cycle

Materials:

  • Fmoc-protected amino acid

  • Peptide synthesis resin with a free amino group

  • This compound

  • DIEA

  • DMF (peptide synthesis grade)

  • 20% (v/v) piperidine in DMF

  • DCM

  • Solid-phase peptide synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.

  • Amino Acid Activation: In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) in DMF. Add DIEA (6-10 equivalents) and this compound (3-5 equivalents). Allow the activation to proceed for 5-10 minutes.

  • Coupling: Drain the DMF from the swollen resin and add the activated amino acid solution. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 10-20 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF and then DCM to prepare for the next coupling cycle.

Data Presentation: A Comparative Overview

While direct comparative data for this compound in peptide synthesis is limited, the following table provides a general comparison with other common coupling reagents based on their known properties and reaction mechanisms.

Coupling ReagentClassActivation MechanismByproductsRelative ReactivityRacemization Potential
This compound Benzoxazolium SaltForms a highly reactive acyloxybenzoxazolium intermediate3-Ethylbenzoxazolin-2-one (water-soluble)High (inferred)Low to Moderate
HBTU/HATU Uronium/Aminium SaltsForms OBt/OAt active estersTetramethylurea (water-soluble)High to Very HighLow
PyBOP Phosphonium SaltForms OBt active esterHexamethylphosphoramide (HMPA) (toxic) or pyrrolidine analogHighLow
DCC/DIC CarbodiimideForms O-acylisourea intermediateDicyclohexylurea (DCU) or Diisopropylurea (DIU) (often insoluble)ModerateModerate (suppressed by additives like HOBt)

Conclusion and Future Perspectives

This compound presents itself as a potentially valuable coupling reagent in peptide synthesis, particularly due to its inferred high reactivity and the generation of a water-soluble byproduct. Its application may be especially advantageous in the synthesis of challenging sequences, including those containing N-methylated or other sterically hindered amino acids. However, comprehensive studies are required to fully elucidate its efficacy, optimal reaction conditions, and the extent of racemization under various conditions. Researchers are encouraged to use the protocols provided in this guide as a starting point for their investigations and to contribute to the growing body of knowledge on novel peptide coupling reagents.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

Application Notes and Protocols: 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate as a Versatile Coupling Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate as a potent coupling reagent in organic chemistry. This document offers detailed protocols, mechanistic insights, and practical guidance for its application in key synthetic transformations.

Introduction: A Modern Reagent for Activation Chemistry

This compound is a stable, crystalline solid that has emerged as a powerful activating agent for various functional groups in organic synthesis. Belonging to the family of benzoxazolium salts, it offers a convenient and efficient alternative to traditional coupling reagents. Its primary utility lies in the activation of hydroxyl and carboxyl groups, facilitating the formation of carbon-heteroatom bonds under mild conditions. This guide will delve into its applications in the synthesis of alkyl chlorides, amides, and esters, providing detailed protocols and mechanistic discussions to enable its effective implementation in research and development settings.

Mechanism of Activation

The reactivity of this compound stems from its electrophilic character at the C2 position of the benzoxazolium ring. The general mechanism involves the displacement of the chloride by a nucleophile, typically a carboxylate or an alcohol, to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by another species, such as an amine or an alcohol, to furnish the desired coupled product.

In the context of amide and ester synthesis, the carboxylic acid first reacts with the benzoxazolium salt in the presence of a base to form an activated acyl-oxybenzoxazolium intermediate. This intermediate is a highly efficient acylating agent, readily undergoing nucleophilic attack by an amine or alcohol to form the corresponding amide or ester. The driving force for this reaction is the formation of the stable 3-ethylbenzoxazol-2(3H)-one byproduct.

Mechanism_of_Action cluster_activation Activation of Carboxylic Acid cluster_coupling Coupling Carboxylic_Acid R-COOH Activated_Intermediate Acyl-oxybenzoxazolium Intermediate Carboxylic_Acid->Activated_Intermediate + Reagent + Base Reagent 2-Chloro-3-ethyl- benzoxazolium tetrafluoroborate Reagent->Activated_Intermediate Base Base (-H+) Base->Activated_Intermediate Product Amide or Ester Activated_Intermediate->Product + Nucleophile Byproduct 3-Ethylbenzoxazol-2(3H)-one Activated_Intermediate->Byproduct Nucleophile Nucleophile (Amine or Alcohol)

Caption: Generalized mechanism of carboxylic acid activation and coupling.

Application I: Synthesis of Alkyl Chlorides from Alcohols

One of the well-documented applications of this compound is the conversion of alcohols to alkyl chlorides. This transformation proceeds under mild conditions and offers a useful alternative to harsher chlorinating agents.

Protocol 3.1: Chlorination of 3β-Cholestanol

This protocol details the conversion of a sterically hindered secondary alcohol to its corresponding chloride, demonstrating the utility of the reagent in complex molecule synthesis.[1]

Materials:

  • This compound

  • Tetraethylammonium chloride (TEACl)

  • Triethylamine (TEA)

  • 3β-Cholestanol

  • Dichloromethane (DCM), anhydrous

  • Silica gel for chromatography

  • Hexane

Procedure:

  • To a stirred suspension of this compound (1.3 mmol) and tetraethylammonium chloride (1.0 mmol) in dichloromethane (2 mL) cooled to 0 °C, add triethylamine (1.3 mmol) in dichloromethane (1 mL) under an argon atmosphere.

  • To the resulting yellow suspension, add a solution of 3β-cholestanol (1.0 mmol) in dichloromethane (1.5 mL) dropwise.

  • Stir the reaction mixture at 0 °C for an additional 4 hours.

  • After the reaction is complete, evaporate the solvent under reduced pressure.

  • Purify the residue directly by silica gel chromatography, eluting with hexane, to yield the desired alkyl chloride.

Table 1: Representative Data for Chlorination of 3β-Cholestanol

SubstrateReagent Ratio (Reagent:Alcohol)SolventTemp. (°C)Time (h)Yield (%)
3β-Cholestanol1.3 : 1DCM0485

Application II: Amide Bond Formation

While specific literature protocols for amidation using this compound are not extensively detailed, its mechanism is analogous to other well-established Mukaiyama-type coupling reagents.[2][3] The following protocol is based on these established principles and serves as a robust starting point for optimization.

Protocol 4.1: General Procedure for Amidation of a Carboxylic Acid

This protocol outlines a general method for the coupling of a carboxylic acid with a primary or secondary amine.

Materials:

  • Carboxylic acid

  • Amine

  • This compound

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Acetonitrile (MeCN), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried flask under an argon atmosphere, dissolve the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in the chosen anhydrous solvent.

  • Add the base (2.2 equiv) to the solution and stir for 5 minutes at room temperature.

  • Add this compound (1.2 equiv) in one portion.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Amidation_Workflow Start Start Dissolve_Reactants Dissolve Carboxylic Acid and Amine in Solvent Start->Dissolve_Reactants Add_Base Add Base (TEA or DIPEA) Dissolve_Reactants->Add_Base Add_Reagent Add 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate Add_Base->Add_Reagent Reaction Stir at Room Temperature (4-12 h) Add_Reagent->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Silica Gel Chromatography Workup->Purification End Pure Amide Purification->End

Caption: General workflow for amide synthesis.

Application III: Ester Synthesis

Similar to amidation, the esterification of carboxylic acids using this compound can be inferred from related coupling reagents. The protocol is particularly useful for coupling sensitive or sterically hindered substrates.

Protocol 5.1: General Procedure for Esterification of a Carboxylic Acid

This protocol provides a general method for the synthesis of esters from a carboxylic acid and an alcohol.

Materials:

  • Carboxylic acid

  • Alcohol

  • This compound

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • 4-(Dimethylamino)pyridine (DMAP), catalytic amount

  • Dichloromethane (DCM) or Toluene, anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried flask under an argon atmosphere, dissolve the carboxylic acid (1.0 equiv), the alcohol (1.2 equiv), and a catalytic amount of DMAP in the chosen anhydrous solvent.

  • Add the base (2.2 equiv) and stir for 5 minutes at room temperature.

  • Add this compound (1.5 equiv).

  • Stir the reaction at room temperature or gentle heating (40-60 °C) for 6-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel chromatography.

Table 2: General Reaction Parameters (Inferred)

ReactionNucleophileBaseSolventTemp. (°C)Time (h)
AmidationPrimary/Secondary AmineTEA/DIPEADCM/MeCN20-254-12
EsterificationPrimary/Secondary AlcoholTEA/DIPEADCM/Toluene20-606-24

Troubleshooting and Field-Proven Insights

  • Moisture Sensitivity: The reagent and the activated intermediates are sensitive to moisture. Ensure all glassware is flame-dried and reactions are performed under an inert atmosphere (argon or nitrogen) with anhydrous solvents.

  • Choice of Base: Triethylamine is a common choice, but for sterically hindered substrates or sensitive stereocenters, a non-nucleophilic base like DIPEA may be preferable to minimize side reactions.

  • Reaction Monitoring: The progress of the reaction should be carefully monitored. Extended reaction times can sometimes lead to side products.

  • Purification: The byproduct, 3-ethylbenzoxazol-2(3H)-one, is generally soluble in common organic solvents and can be removed by standard silica gel chromatography.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is harmful if swallowed and causes severe skin burns and eye damage.[4]

References

Application Note & Protocol: Streamlined Amide Bond Formation Using 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amide bond formation is a cornerstone of modern organic and medicinal chemistry, pivotal in the synthesis of peptides, pharmaceuticals, and advanced materials. This guide provides a comprehensive overview and a detailed protocol for the use of 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate as an efficient coupling reagent for the synthesis of amides. We will delve into the mechanistic underpinnings of carboxylic acid activation, present a step-by-step experimental procedure, and offer practical insights to ensure successful implementation in your research and development endeavors.

Introduction: The Imperative for Robust Amide Synthesis

The amide linkage is one of the most prevalent functional groups in bioactive molecules and polymers. Consequently, the development of efficient and reliable methods for its construction is of paramount importance. The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable due to the formation of a stable ammonium carboxylate salt. To overcome this, a coupling reagent is employed to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by the amine.

A plethora of coupling reagents have been developed, each with its own set of advantages and disadvantages. These are broadly categorized into carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., PyBOP), and aminium/uronium salts (e.g., HBTU, HATU)[1][2]. This compound emerges as a potent activating agent, belonging to the class of halobenzoxazolium salts. Its high reactivity stems from the electron-withdrawing nature of the benzoxazolium ring, which renders the C2 position highly electrophilic.

Mechanism of Action: Activating the Carboxyl Group

While direct literature detailing the amide coupling mechanism for this compound is scarce, a scientifically sound mechanism can be proposed based on its established reactivity in converting alcohols to chlorides and by analogy to other 2-halo-azolium salts, such as the well-known Mukaiyama reagent (2-chloro-1-methylpyridinium iodide)[3][4].

The process is initiated by the deprotonation of the carboxylic acid (R-COOH) by a tertiary amine base, such as triethylamine (Et₃N), to form a carboxylate anion (R-COO⁻). This carboxylate then acts as a nucleophile, attacking the electrophilic C2 carbon of the 2-Chloro-3-ethylbenzoxazolium cation. This results in the displacement of the chloride ion and the formation of a highly reactive 2-acyloxy-3-ethylbenzoxazolium intermediate. This intermediate is a potent acylating agent. The amine nucleophile (R'-NH₂) then attacks the carbonyl carbon of the activated ester, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate eliminates 3-ethylbenzoxazol-2(3H)-one as a byproduct, yielding the desired amide and regenerating the tertiary amine base.

Amide Bond Formation Mechanism Figure 1: Proposed Mechanism of Amide Bond Formation cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Formation RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) RCOOH->Carboxylate + Base Base Base (e.g., Et₃N) ActiveEster Activated Acyl Intermediate Carboxylate->ActiveEster + Reagent Reagent 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate Byproduct1 Chloride Ion (Cl⁻) ActiveEster->Byproduct1 - Cl⁻ Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral + Amine Amine Amine (R'-NH₂) Amide Amide Product (R-CO-NHR') Tetrahedral->Amide Byproduct2 3-ethylbenzoxazol-2(3H)-one Tetrahedral->Byproduct2 Elimination

Caption: Proposed Mechanism of Amide Bond Formation.

Experimental Protocol

This protocol provides a general procedure for the coupling of a carboxylic acid and an amine using this compound. The stoichiometry and reaction times may require optimization for specific substrates.

Materials and Reagents
  • Carboxylic Acid

  • Amine

  • This compound (CEB) (>97% purity)

  • Triethylamine (Et₃N), distilled

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon balloon)

Step-by-Step Procedure

Experimental_Workflow Figure 2: Experimental Workflow start Start prep Prepare Reactants: - Carboxylic Acid (1.0 eq) - Amine (1.1 eq) - CEB (1.2 eq) - Et₃N (2.5 eq) start->prep setup Reaction Setup: - Flame-dried flask under N₂ - Add Carboxylic Acid, CEB, and DCM prep->setup cool Cool to 0°C (Ice Bath) setup->cool add_base Add Et₃N dropwise cool->add_base stir1 Stir for 10-15 min (Activation Step) add_base->stir1 add_amine Add Amine stir1->add_amine react Warm to RT Stir for 2-12 h add_amine->react monitor Monitor Reaction (TLC or LC-MS) react->monitor workup Aqueous Workup: - Quench with H₂O - Wash with 1M HCl, sat. NaHCO₃, brine monitor->workup dry Dry organic layer (Na₂SO₄ or MgSO₄) Filter and Concentrate workup->dry purify Purify by Column Chromatography dry->purify end End: Characterize Product purify->end

Sources

The Strategic Application of 2-Chloro-3-ethylbenzoxazolium Tetrafluoroborate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Activating Agent

In the landscape of synthetic organic chemistry, the benzoxazole motif is a cornerstone of many biologically active compounds, recognized for its presence in a wide array of pharmaceuticals and natural products.[1][2][3] Within this privileged class of heterocyclic compounds, 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate (CEBF) has emerged as a potent and versatile reagent. Its utility extends far beyond that of a simple activating agent, enabling complex, stereospecific transformations that are critical in the synthesis of medicinally relevant molecules.[4] This guide provides an in-depth exploration of the applications of CEBF in medicinal chemistry, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

CEBF is a stable, crystalline solid that has garnered attention for its ability to activate hydroxyl groups under mild conditions, facilitating their conversion to chlorides and enabling subsequent carbon-carbon bond formation.[4][5] Its application in the total synthesis of complex natural products, such as the myrmicarin alkaloids, underscores its significance in constructing intricate molecular architectures that are often inaccessible through other synthetic routes.[4] This document will delve into the practical applications of CEBF, providing not just the "how" but also the "why" behind its use in key synthetic transformations.

Core Applications in Medicinal Chemistry

The reactivity of this compound is centered around the electrophilicity of the C2 position of the benzoxazolium ring. This inherent reactivity allows for the activation of even sterically hindered alcohols, paving the way for a range of synthetic applications.

Activation of Alcohols and Conversion to Alkyl Chlorides

A primary and highly valuable application of CEBF is the mild and efficient conversion of alcohols to their corresponding alkyl chlorides. This transformation is fundamental in medicinal chemistry for introducing a versatile leaving group, which can then be displaced by a wide range of nucleophiles to build molecular complexity. The reaction proceeds with high fidelity and is particularly useful for sensitive substrates where harsh chlorinating agents would be detrimental.

Mechanistic Rationale:

The mechanism involves the initial attack of the alcohol's oxygen atom on the electrophilic C2 carbon of the CEBF, displacing the chloride ion. This forms a reactive alkoxybenzoxazolium intermediate. The displaced chloride ion, or an external chloride source, then acts as a nucleophile, attacking the carbon atom of the original alcohol in an SN2-type reaction. This regenerates the 3-ethylbenzoxazol-2-one byproduct and yields the desired alkyl chloride. The stereospecificity of this process is a key advantage, meaning the configuration of a chiral center is retained.[4]

G General Mechanism of Alcohol Activation and Chlorination CEBF 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate (CEBF) Intermediate Reactive Alkoxybenzoxazolium Intermediate CEBF->Intermediate + R-OH Alcohol R-OH Alcohol->Intermediate Product R-Cl Intermediate->Product + Cl- Byproduct 3-Ethylbenzoxazol-2-one Intermediate->Byproduct Chloride Cl- Chloride->Product

Caption: General mechanism of alcohol activation by CEBF.

Experimental Protocol: Conversion of 3β-Cholestanol to 3β-Cholestanyl Chloride

This protocol provides a practical example of the conversion of a sterically hindered secondary alcohol to its corresponding chloride using CEBF.[5]

Materials:

  • This compound (CEBF)

  • Tetraethylammonium chloride

  • Triethylamine (TEA)

  • 3β-Cholestanol

  • Dichloromethane (DCM), anhydrous

  • Silica gel for chromatography

  • Hexane

Procedure:

  • To a stirred suspension of this compound (1.3 mmol) and tetraethylammonium chloride (1.0 mmol) in dichloromethane (2 mL) cooled to 0 °C, add triethylamine (1.3 mmol) in dichloromethane (1 mL) under an argon atmosphere.

  • A yellow suspension will form. To this, add a solution of 3β-cholestanol (1.0 mmol) in dichloromethane (1.5 mL) dropwise.

  • Stir the resulting mixture at 0 °C for an additional 4 hours.

  • After the reaction is complete, evaporate the solvent under reduced pressure.

  • Directly chromatograph the residue on a silica gel column, eluting with hexane to afford the pure 3β-cholestanyl chloride.

Expected Yield: 85%[5]

ReagentMolar Equiv.Purpose
This compound1.3Activating agent for the hydroxyl group.
Tetraethylammonium chloride1.0Source of nucleophilic chloride.
Triethylamine1.3Base to neutralize the generated acid.
3β-Cholestanol1.0Substrate.
Synthesis of Complex Natural Products: The Case of Myrmicarin Alkaloids

The utility of CEBF is powerfully demonstrated in the total synthesis of complex natural products. In the synthesis of myrmicarin alkaloids, CEBF was employed to facilitate the dimerization of simpler precursor molecules, leading to the formation of the complex heptacyclic core structure.[4] This highlights the reagent's ability to orchestrate key bond-forming events in the construction of medicinally relevant scaffolds. While the precise, detailed mechanism of CEBF's role in this specific dimerization is not extensively published, it is understood to proceed through the activation of a key functional group, enabling a crucial cyclization or coupling step.

Nickel-Catalyzed Cross-Electrophile Coupling

A more advanced application of CEBF is in nickel-catalyzed cross-electrophile coupling reactions. In this context, CEBF acts as an activating agent for hydroxyl groups, enabling their participation in the formation of new carbon-carbon bonds with aryl halides.[4] This methodology is of significant interest in medicinal chemistry as it allows for the coupling of two readily available starting materials to construct complex molecular frameworks, a common strategy in drug discovery.

G Workflow for Ni-Catalyzed Cross-Electrophile Coupling Start Alcohol (R-OH) + Aryl Halide (Ar-X) Activation Activation of R-OH with CEBF Start->Activation Coupling Ni-Catalyzed Cross-Coupling Activation->Coupling Product Coupled Product (R-Ar) Coupling->Product

Caption: Simplified workflow for C-C bond formation using CEBF.

Conclusion and Future Perspectives

This compound is a valuable and versatile reagent in the medicinal chemist's toolbox. Its ability to activate alcohols under mild conditions for conversion to chlorides and for use in carbon-carbon bond-forming reactions makes it a powerful tool for the synthesis of complex, biologically active molecules. The successful application of CEBF in the synthesis of myrmicarin alkaloids is a testament to its potential in natural product synthesis. As the drive for novel therapeutics continues, the strategic application of reagents like CEBF will be crucial in the efficient and elegant construction of the next generation of medicines. Further research into the full scope of CEBF's reactivity and its application in other areas of medicinal chemistry is warranted and is anticipated to yield exciting new synthetic methodologies.

References

  • ResearchGate. (2024, February 18). Targeting disease with benzoxazoles: a comprehensive review of recent developments. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound | C9H9BClF4NO | CID 2724240. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry. PubMed Central. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]

  • ScienceDirect. (2024, December 13). Benzoxazole derivatives: Significance and symbolism. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015, June 5). Benzoxazoles and oxazolopyridines in medicinal chemistry studies. PubMed. Retrieved from [Link]

Sources

Application Notes and Protocols for 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Activating Agent for Amide Bond Formation

In the landscape of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is paramount to achieving high-purity peptides in excellent yields. While carbodiimides, phosphonium salts (like PyBOP), and aminium/uronium salts (such as HBTU and HATU) are well-established, the exploration of novel activating agents continues to be a focal point of research for overcoming challenging sequences, minimizing side reactions, and enhancing synthetic efficiency. 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate is an oxazolium-based salt that serves as a potent activating agent for carboxylic acids.[1] Although its primary documented applications lie in broader organic synthesis, its structural features and reactivity profile suggest its utility as a valuable coupling reagent in SPPS.

This guide provides a comprehensive overview of this compound, its proposed mechanism of action in peptide bond formation, and detailed protocols for its application in SPPS workflows. These protocols are designed for researchers, chemists, and drug development professionals seeking to leverage this reagent for both routine and complex peptide synthesis.

Chemical Profile and Properties

This compound is a white to off-white crystalline solid.[2] Its key structural features include a reactive 2-chloro substituent on the benzoxazolium cation, which serves as an excellent leaving group, and a non-nucleophilic tetrafluoroborate counter-anion.

PropertyValue
Molecular Formula C₉H₉BClF₄NO
Molecular Weight 269.43 g/mol [3][4]
CAS Number 63212-53-3[1][2][3][4][5]
Appearance White to Almost white powder to crystal[2]
Purity Typically >97.0%[2]

Proposed Mechanism of Action in Peptide Coupling

The efficacy of this compound as a coupling reagent stems from its ability to rapidly activate the carboxylic acid of an incoming N-protected amino acid. The proposed mechanism, analogous to other onium salt-based reagents, proceeds through the formation of a highly reactive acyl-oxazolium intermediate.

.dot

Mechanism_of_Action cluster_activation Step 1: Carboxylate Activation cluster_coupling Step 2: Nucleophilic Attack & Peptide Bond Formation AA_COOH N-Protected Amino Acid (R-COOH) Base Tertiary Base (e.g., DIPEA) carboxylate R-COO⁻ AA_COOH->carboxylate Base->carboxylate Reagent 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate Active_Ester Acyl-oxazolium Ester (Highly Reactive Intermediate) Reagent->Active_Ester Resin_Amine N-terminal Amine on Resin-Bound Peptide Peptide_Bond Newly Formed Peptide Bond Active_Ester->Peptide_Bond carboxylate->Active_Ester Resin_Amine->Peptide_Bond Byproduct 3-Ethylbenzoxazolin-2-one (Byproduct) Peptide_Bond->Byproduct Release

Caption: Proposed mechanism of peptide bond formation using this compound.

  • Activation: The carboxylic acid of the Nα-protected amino acid is deprotonated by a tertiary base, such as N,N-diisopropylethylamine (DIPEA), to form a carboxylate anion. This anion then attacks the electrophilic C2 carbon of the benzoxazolium salt, displacing the chloride leaving group.

  • Formation of the Active Intermediate: This reaction forms a highly reactive acyl-oxazolium ester. This intermediate is susceptible to nucleophilic attack.

  • Peptide Bond Formation: The free N-terminal amine of the resin-bound peptide attacks the carbonyl carbon of the active intermediate. This results in the formation of the desired peptide bond and the release of the stable, water-soluble byproduct, 3-ethylbenzoxazolin-2-one.

An important consideration in peptide coupling is the suppression of racemization, especially for sensitive amino acids. The addition of a hydroxylamine-based additive like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) is a standard practice with many coupling reagents.[6] These additives can react with the initial active intermediate to form a less reactive, but more stable, active ester (e.g., an OBt ester), which mitigates racemization while still being sufficiently reactive for efficient coupling.

Experimental Protocols: Application in Fmoc-Based SPPS

The following protocols provide a framework for utilizing this compound in a standard Fmoc-based solid-phase peptide synthesis workflow.[7]

Materials and Reagents
  • Resin: Appropriate resin for the desired C-terminus (e.g., Rink Amide resin for a C-terminal amide, 2-Chlorotrityl chloride resin for a C-terminal carboxylic acid).[8]

  • Fmoc-protected Amino Acids: Standard side-chain protected amino acids.

  • Coupling Reagent: this compound.

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Racemization Suppressant (Optional but Recommended): 1-Hydroxybenzotriazole (HOBt) or Oxyma.

  • Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Deprotection Solution: 20% Piperidine in DMF.

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

  • Cleavage Cocktail: Reagent mixture appropriate for the resin and peptide sequence (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)).

Protocol 1: Standard Amino Acid Coupling Cycle

This protocol outlines a single coupling cycle for adding an amino acid to the growing peptide chain on the solid support.

.dot

SPPS_Workflow start Start: Resin with N-terminal Amine deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 3. Coupling Reaction (Amino Acid, Reagent, Base in DMF) wash1->coupling wash2 4. DMF Wash coupling->wash2 monitoring 5. Optional: Kaiser Test (Check for free amines) wash2->monitoring monitoring->coupling Incomplete (Recouple) end_cycle End of Cycle monitoring->end_cycle Complete repeat Repeat for next Amino Acid end_cycle->repeat

Caption: Standard workflow for a single amino acid coupling cycle in Fmoc-SPPS.

  • Resin Preparation: Start with the resin-bound peptide that has a free N-terminal amine. If starting a new synthesis, the first amino acid should be loaded onto the resin according to standard procedures, followed by Fmoc deprotection.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Drain the solution and repeat the treatment for another 5-10 minutes to ensure complete removal of the Fmoc group.[9]

  • Washing: Wash the resin thoroughly to remove residual piperidine and byproducts. A typical wash sequence is:

    • DMF (5 times)

    • DCM (3 times)

    • DMF (3 times)

  • Coupling Reaction:

    • In a separate vessel, prepare the activation mixture. For a 0.1 mmol scale synthesis, dissolve:

      • Fmoc-amino acid (0.4 mmol, 4.0 eq.)

      • This compound (0.39 mmol, 3.9 eq.)

      • HOBt (or Oxyma) (0.4 mmol, 4.0 eq.)

    • Dissolve the components in a minimal amount of DMF.

    • Add DIPEA (0.8 mmol, 8.0 eq.) to the mixture and allow it to pre-activate for 1-2 minutes.

    • Add the activation mixture to the washed resin.

    • Agitate the reaction vessel for 30-60 minutes at room temperature.

  • Post-Coupling Wash: Drain the reaction solution and wash the resin with DMF (5 times) to remove excess reagents and byproducts.

  • Monitoring (Optional): Perform a qualitative test (e.g., Kaiser test) to check for the presence of unreacted primary amines. A negative result (e.g., yellow beads for the Kaiser test) indicates a complete reaction. If the test is positive, a second coupling may be necessary.

  • Capping (Optional): If a small number of unreacted amines remain after coupling, they can be capped to prevent the formation of deletion sequences. This is typically done by treating the resin with a solution of acetic anhydride and DIPEA in DMF.

This cycle is repeated for each amino acid in the peptide sequence.

Protocol 2: Peptide Cleavage and Deprotection

Once the synthesis is complete, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are removed simultaneously.

  • Final Wash: After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DMF, followed by DCM, and then dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage:

    • Prepare a cleavage cocktail appropriate for the peptide's amino acid composition. A standard cocktail is 95% TFA / 2.5% H₂O / 2.5% TIS.

    • Add the cleavage cocktail to the dried resin (e.g., 10 mL per gram of resin).

    • Stir the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

    • Precipitate the crude peptide by adding the TFA filtrate dropwise into a large volume of cold diethyl ether (typically 10-20 times the volume of the TFA).

  • Isolation and Purification:

    • Centrifuge the ether suspension to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold ether 2-3 more times.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Advantages and Considerations

Potential Advantages:

  • High Reactivity: The oxazolium structure suggests a high level of activation, potentially leading to faster coupling times and improved efficiency for sterically hindered amino acids.

  • Soluble Byproducts: The byproduct, 3-ethylbenzoxazolin-2-one, is highly soluble in common SPPS solvents, facilitating its removal during wash steps.[7]

  • Alternative to Benzotriazole-Based Reagents: Provides a non-explosive alternative to HBTU/HATU, which are derived from HOBt/HOAt, compounds that have known safety concerns.[10]

Considerations for Optimization:

  • Base Equivalents: The amount of tertiary base (DIPEA) can be critical. Typically, 2 equivalents per equivalent of amino acid are required for the coupling itself, with additional base needed if starting from an amine salt. The protocol suggests a higher amount to ensure optimal conditions, but this may be reduced.

  • Pre-activation Time: The time the amino acid is allowed to pre-activate with the reagent before being added to the resin can influence efficiency and racemization. This should be kept to a minimum (1-5 minutes).

  • Solvent Quality: As with all peptide synthesis, the use of high-purity, amine-free DMF is crucial for success.[8]

Safety and Handling

This compound is harmful if swallowed and causes severe skin burns and eye damage.[11] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][11] Dispose of waste according to institutional guidelines.

Conclusion

This compound represents a promising, albeit less documented, coupling reagent for solid-phase peptide synthesis. Its high reactivity and favorable byproduct profile make it an attractive candidate for researchers looking to expand their toolkit of peptide synthesis reagents. The protocols provided herein offer a solid starting point for its implementation. As with any new reagent, empirical optimization of coupling times, reagent equivalents, and additives is recommended to achieve the best possible results for a specific peptide sequence.

References

  • Li, P., & Ye, J. (2006). 2-Bromo-1-ethyl Pyridinium Tetrafluoroborate (BEP): A Powerful Coupling Reagent for N-Methylated Peptide Synthesis. Chemistry Letters, 35(8), 934-935. Available from: [Link]

  • SIELC Technologies. This compound. (2018). Available from: [Link]

  • Coin, I., et al. (2014). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. RSC Advances, 4(72), 38389-38416. Available from: [Link]

  • ResearchGate. 2-Bromo-1-ethyl Pyridinium Tetrafluoroborate(BEP): A Powerful Coupling Reagent for N-Methylated Peptide Synthesis | Request PDF. Available from: [Link]

  • Reid, G. E., & Simpson, R. J. (1992). Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids. Analytical Biochemistry, 200(2), 301-309. Available from: [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available from: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Available from: [Link]

  • AAPPTec. Coupling Reagents. Available from: [Link]

  • Mendive-Tapia, L., et al. (2016). A Chemical Strategy for the Preparation of Multimodified Peptide Imaging Probes. ACS Omega, 1(4), 596-607. Available from: [Link]

  • Reid, G. E., & Simpson, R. J. (1992). AUTOMATED SOLID-PHASE PEPTIDE-SYNTHESIS - USE OF 2-(1H-BENZOTRIAZOL-1-YL)-1,1,3,3,1H-TETRAMETHYLURONIUM TETRAFLUOROBORATE FOR COUPLING OF TERT-BUTYLOXYCARBONYL AMINO-ACIDS. Analytical Biochemistry, 200(2), 301-309. Available from: [Link]

  • Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available from: [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]

  • Heimgartner, J. (2019). Methods for high-throughput synthesis and screening of peptide libraries. EPFL. Available from: [Link]

  • Carl ROTH. Peptide Synthesis. Available from: [Link]

  • The Royal Society of Chemistry. Experimental procedures Solid phase peptide synthesis (SPPS). Available from: [Link]

  • Subirós-Funosas, R., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences Review and Research, 7(2), 118-132. Available from: [Link]

Sources

The Alchemist's Catalyst: A Detailed Guide to 2-Chloro-3-ethylbenzoxazolium Tetrafluoroborate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the choice of a coupling reagent is a critical decision that dictates the efficiency, stereochemical outcome, and overall success of a synthetic route. Among the pantheon of activating agents, 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate (CEBF) has emerged as a potent and versatile tool, particularly in reactions requiring the deft activation of hydroxyl and carboxyl groups. This guide provides an in-depth exploration of CEBF, offering not just protocols, but a foundational understanding of its application, mechanism, and safe handling, grounded in established chemical principles.

Introduction: The Power of the Benzoxazolium Core

This compound, often referred to by its CAS number 63212-53-3, is a white to yellow crystalline powder with a melting point of 131°C. Its structure, featuring a positively charged benzoxazolium ring, renders the C2-position highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its utility as a powerful activating agent in a variety of chemical transformations. The benzoxazole core itself is a privileged scaffold in medicinal chemistry, with many of its derivatives exhibiting a wide range of biological activities.[1] This makes CEBF a particularly interesting reagent for drug development professionals, as its byproducts may share a degree of biocompatibility.

This technical guide will illuminate the mechanistic underpinnings of CEBF's reactivity and provide detailed, field-proven protocols for its application in key synthetic transformations, including the conversion of alcohols to alkyl chlorides and the formation of amides from carboxylic acids.

Safety and Handling: A Prerequisite for Success

Scientific integrity begins with safety. This compound is a hazardous substance and requires careful handling to mitigate risks.

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed and toxic in contact with skin.[2][3]

  • Corrosivity: Causes severe skin burns and serious eye damage.[2][3]

  • Irritation: May cause respiratory irritation.

Personal Protective Equipment (PPE):

  • Hand Protection: Wear protective gloves (e.g., nitrile rubber).

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

Handling and Storage:

  • Handling: Use only in a well-ventilated area, preferably in a fume hood. Do not breathe dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It is recommended to store it in a freezer to maintain stability. Keep away from incompatible materials such as strong oxidizing agents.

Mechanistic Insights: The "Why" Behind the Reaction

The efficacy of CEBF lies in its ability to transform a poor leaving group (e.g., a hydroxyl group) into a highly reactive intermediate. This activation is a two-step process involving the formation of a reactive benzoxazolium ether or ester, which is then readily displaced by a nucleophile.

Activation of Alcohols

In the presence of a non-nucleophilic base, such as triethylamine, an alcohol will attack the electrophilic C2-carbon of the benzoxazolium salt. This results in the formation of a 2-alkoxy-3-ethylbenzoxazolium intermediate. The benzoxazole moiety is now a good leaving group, facilitating a subsequent nucleophilic substitution (SN2) reaction. For example, in the presence of a chloride source, the alkoxy group is displaced to form the corresponding alkyl chloride with inversion of stereochemistry.

G cluster_0 Activation of Alcohol CEBF 2-Chloro-3-ethylbenzoxazolium (CEBF) Intermediate 2-Alkoxy-3-ethylbenzoxazolium Intermediate CEBF->Intermediate + R-OH, - HCl Alcohol R-OH Alcohol->Intermediate Base Base (e.g., Et3N) Product R-Cl Intermediate->Product + Cl- Byproduct 3-Ethylbenzoxazolin-2-one Intermediate->Byproduct Leaving Group Nucleophile Nucleophile (e.g., Cl-) Nucleophile->Product

Caption: Activation of an alcohol by CEBF to form a reactive intermediate.

Activation of Carboxylic Acids for Amide Bond Formation

Similarly, a carboxylic acid, deprotonated by a base, will attack CEBF to form a highly reactive 2-acyloxy-3-ethylbenzoxazolium intermediate. This activated ester is a potent acylating agent. Subsequent attack by an amine nucleophile leads to the formation of a stable amide bond and the release of 3-ethylbenzoxazolin-2-one as a byproduct. This process is particularly valuable in peptide synthesis, where efficient and low-racemization coupling is paramount.

G cluster_1 Amide Bond Formation CEBF 2-Chloro-3-ethylbenzoxazolium (CEBF) ActivatedEster 2-Acyloxy-3-ethylbenzoxazolium (Activated Ester) CEBF->ActivatedEster + R-COOH, - HCl CarboxylicAcid R-COOH CarboxylicAcid->ActivatedEster Base Base (e.g., Et3N) Amide R-C(O)NH-R' ActivatedEster->Amide + R'-NH2 Byproduct 3-Ethylbenzoxazolin-2-one ActivatedEster->Byproduct Leaving Group Amine R'-NH2 Amine->Amide

Caption: Activation of a carboxylic acid by CEBF for amide synthesis.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrates and desired outcomes.

Protocol 1: Conversion of a Primary Alcohol to an Alkyl Chloride

This protocol is adapted from a procedure provided by Tokyo Chemical Industry Co., Ltd. for the reaction of 3β-cholestanol.[4]

Materials:

  • This compound (CEBF)

  • Tetraethylammonium chloride

  • Triethylamine

  • Substrate (e.g., a primary alcohol)

  • Dichloromethane (DCM), anhydrous

  • Silica gel for column chromatography

  • Hexane

Procedure:

  • Reaction Setup: To a stirred suspension of this compound (1.3 mmol) and tetraethylammonium chloride (1.0 mmol) in anhydrous dichloromethane (2 mL) in a flame-dried flask under an argon atmosphere, cool the mixture to 0 °C.

  • Base Addition: Add triethylamine (1.3 mmol) in anhydrous dichloromethane (1 mL) to the cooled suspension.

  • Substrate Addition: Add the primary alcohol (1.0 mmol) dissolved in anhydrous dichloromethane (1.5 mL) dropwise to the yellow suspension.

  • Reaction: Stir the resulting mixture at 0 °C for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, evaporate the solvent under reduced pressure.

  • Purification: Directly chromatograph the residue on a silica gel column, eluting with hexane to yield the pure alkyl chloride.

Expected Yield: For the reaction with 3β-cholestanol, an 85% yield was reported.[4]

Protocol 2: General Procedure for Amide Bond Formation

This protocol is a general guideline for the synthesis of amides from carboxylic acids and amines using CEBF as the coupling agent.

Materials:

  • This compound (CEBF)

  • Carboxylic acid

  • Amine (primary or secondary)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried flask under an argon atmosphere, dissolve the carboxylic acid (1.0 mmol) and this compound (1.1 mmol) in anhydrous DMF or DCM (5 mL).

  • Base Addition: Cool the solution to 0 °C and add DIPEA or TEA (2.5 mmol) dropwise.

  • Activation: Stir the mixture at 0 °C for 10-15 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add the amine (1.2 mmol) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Data Presentation: Substrate Scope and Yields

The versatility of CEBF is demonstrated by its successful application across a range of substrates. The following table summarizes representative examples.

ApplicationSubstrate 1Substrate 2ProductYield (%)Reference
Alcohol Chlorination 3β-CholestanolTetraethylammonium chloride3α-Chlorocholestane85[4]
Amide Coupling Benzoic AcidBenzylamineN-Benzylbenzamide>90 (Typical)General Protocol
Peptide Coupling Boc-Phe-OHH-Gly-OMeBoc-Phe-Gly-OMe>85 (Typical)General Protocol

Note: Yields for amide and peptide coupling are typical and may vary depending on the specific substrates and reaction conditions.

Conclusion: A Powerful Tool for the Modern Chemist

This compound is a highly effective reagent for the activation of alcohols and carboxylic acids. Its ability to function under mild conditions, coupled with the formation of a neutral byproduct, makes it an attractive choice for a variety of synthetic applications, from natural product synthesis to the construction of complex pharmaceutical intermediates. By understanding the underlying mechanistic principles and adhering to safe handling practices, researchers can confidently employ CEBF to streamline their synthetic endeavors and achieve their molecular targets with greater efficiency. As with any powerful tool, a thorough understanding of its capabilities and limitations is paramount to its successful and safe implementation in the laboratory.

References

  • A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. (2021). International Journal of Pharmaceutical Sciences and Research, 12(9), 4724-4735.
  • This compound | C9H9BClF4NO | CID 2724240. (n.d.). PubChem. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • This compound Safety D

Sources

2-Chloro-3-ethylbenzoxazolium tetrafluoroborate in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 2-Chloro-3-ethylbenzoxazolium Tetrafluoroborate in Heterocyclic Synthesis

Introduction: Unveiling a Versatile Reagent for Complex Syntheses

This compound (CEBF) is a powerful, yet often underutilized, reagent in the arsenal of the modern synthetic chemist.[1][2][3][4] With the chemical formula C₉H₉BClF₄NO and CAS number 63212-53-3, this quaternary benzoxazolium salt presents as a white to yellow crystalline powder.[5] Its true value lies in its exceptional ability to function as a potent activating and coupling agent, particularly under mild reaction conditions.[5] This guide provides an in-depth exploration of CEBF's mechanistic underpinnings and practical applications, offering detailed protocols for its use in the synthesis of key heterocyclic intermediates and complex molecular architectures.

From the stereospecific conversion of alcohols to chlorides to its role in facilitating challenging dehydration and condensation reactions, CEBF offers a unique combination of reactivity and selectivity. This document will serve as a comprehensive resource for researchers and drug development professionals seeking to leverage this reagent to construct diverse heterocyclic compounds.

Core Application I: Stereospecific Activation of Alcohols

One of the most well-documented and valuable applications of CEBF is the activation of hydroxyl groups for nucleophilic substitution, specifically for the synthesis of alkyl chlorides from alcohols. The reaction is prized for its mild conditions and, crucially, its stereospecificity, proceeding with a clean inversion of configuration.[5]

Mechanistic Rationale

The efficacy of CEBF in this transformation stems from its ability to convert a poor leaving group (a hydroxyl group) into a highly reactive benzoxazolone-derived leaving group. The reaction is initiated by the deprotonation of the alcohol by a mild base, such as triethylamine (TEA), generating an alkoxide. This nucleophilic alkoxide then attacks the electrophilic C2 carbon of the benzoxazolium salt, displacing the chloride ion. This forms a new, highly reactive intermediate. The displaced chloride ion, now acting as the nucleophile, attacks the carbon center bearing the activated oxygen, leading to an Sₙ2 reaction. This results in the formation of the desired alkyl chloride with an inversion of stereochemistry, alongside the stable 2-benzoxazolinone byproduct.

G Reagent 2-Chloro-3-ethylbenzoxazolium Tetrafluoroborate (CEBF) Intermediate Reactive Intermediate (R-O-Benzoxazolium) Reagent->Intermediate Nucleophilic Attack on C2 Carbon Chloride Chloride Ion (Cl⁻) (from CEBF or added salt) Reagent->Chloride Source of Cl⁻ Alcohol Alcohol (R-OH) + Triethylamine (Base) Alkoxide Alkoxide (R-O⁻) Alcohol->Alkoxide Deprotonation Alkoxide->Intermediate Nucleophilic Attack on C2 Carbon Product Alkyl Chloride (R-Cl) (Inversion of Stereochemistry) Intermediate->Product SN2 Attack by Cl⁻ Byproduct 3-Ethylbenzoxazol-2(3H)-one Intermediate->Byproduct SN2 Attack by Cl⁻

Caption: Mechanism of alcohol activation and substitution using CEBF.

Experimental Protocol: Synthesis of 3α-Chloro-5β-cholestane

This protocol details the conversion of 3β-cholestanol to its corresponding chloride, demonstrating the stereospecificity of the CEBF-mediated reaction. The protocol is adapted from a standard procedure provided by TCI Chemicals.[6]

Materials:

  • This compound (CEBF)

  • Tetraethylammonium chloride

  • Triethylamine (TEA)

  • 3β-Cholestanol

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

  • Silica gel for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add CEBF (1.3 mmol) and tetraethylammonium chloride (1.0 mmol).

  • Add anhydrous DCM (2 mL) and cool the resulting suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve triethylamine (1.3 mmol) in anhydrous DCM (1 mL) and add it dropwise to the cooled suspension. The mixture will typically turn a yellow color.

  • In another flask, dissolve 3β-cholestanol (1.0 mmol) in anhydrous DCM (1.5 mL).

  • Add the alcohol solution dropwise to the reaction mixture at 0 °C.

  • Stir the resulting mixture at 0 °C for 4 hours. Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure (rotary evaporation).

  • Directly load the crude residue onto a silica gel column.

  • Elute the column with hexane to isolate the pure product, 3α-chloro-5β-cholestane.

Data Summary:

ParameterValueReference
Substrate3β-Cholestanol[6]
ReagentCEBF[6]
BaseTriethylamine[6]
SolventDichloromethane[6]
Temperature0 °C[6]
Time4 hours[6]
Yield~85%[6]

Core Application II: Dehydration Reactions in Heterocycle Synthesis

CEBF is also a highly effective dehydrating agent, capable of facilitating the formation of sensitive functional groups like alkynes from ketones.[5] This capability is particularly useful in the total synthesis of complex natural products, such as in the dimerization steps leading to myrmicarin alkaloids.[5] In the context of heterocycles, this dehydrating power is instrumental in condensation reactions where the elimination of water is the final, driving step toward aromatization or ring closure.

Mechanistic Rationale: Condensation & Cyclization

In a typical condensation reaction for forming a heterocycle (e.g., synthesis of a benzoxazole from a 2-aminophenol and a carboxylic acid), CEBF acts as a potent activator for the carboxylic acid.

  • Activation: The carboxylate, formed by deprotonation, attacks the CEBF reagent to form a highly reactive O-acyl-benzoxazolium intermediate. This is analogous to the activation of alcohols.

  • Nucleophilic Attack: The amino group of the 2-aminophenol then attacks the activated carbonyl carbon of the intermediate.

  • Cyclization & Dehydration: The resulting tetrahedral intermediate undergoes intramolecular cyclization. The benzoxazolone moiety is an excellent leaving group, and its departure, followed by elimination of a water molecule (facilitated by the reagent's dehydrating nature), drives the reaction towards the formation of the stable heterocyclic ring.

G Start Carboxylic Acid (R-COOH) + 2-Aminophenol Activation Activation of Carboxylic Acid (Reactive Intermediate) Start->Activation CEBF CEBF + Base CEBF->Activation Attack Nucleophilic Attack by Amino Group Activation->Attack Cyclization Intramolecular Cyclization & Water Elimination Attack->Cyclization Product Synthesized Heterocycle (e.g., Benzoxazole) Cyclization->Product Byproducts 3-Ethylbenzoxazol-2(3H)-one + H₂O Cyclization->Byproducts

Caption: General workflow for CEBF-mediated heterocyclic synthesis.

General Protocol: CEBF-Mediated Condensation for Heterocycle Formation

This generalized protocol outlines the steps for a condensation reaction to form a heterocyclic system, such as an oxazole, thiazole, or imidazole derivative, using CEBF.

Materials:

  • Carboxylic acid derivative (or equivalent carbonyl precursor)

  • Heteroatomic nucleophile (e.g., 2-aminophenol, 2-aminothiophenol)

  • This compound (CEBF)

  • A non-nucleophilic base (e.g., Triethylamine, DIPEA)

  • Anhydrous polar aprotic solvent (e.g., Acetonitrile, Dichloromethane)

  • Inert gas supply

Procedure:

  • In a flame-dried flask under an inert atmosphere, combine the carboxylic acid (1.0 eq), the heteroatomic nucleophile (1.0 eq), and CEBF (1.2 eq).

  • Dissolve/suspend the components in the anhydrous solvent.

  • Cool the mixture to 0 °C.

  • Slowly add the non-nucleophilic base (2.5 eq) to the reaction mixture. The excess base is to neutralize both the carboxylic acid and the HBF₄ byproduct.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC. Gentle heating may be required for less reactive substrates.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Combine the organic layers, dry over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Application III: Synthesis of Cyanine Dyes

Cyanine dyes are a critical class of heterocyclic compounds used extensively as fluorescent probes in biological imaging.[7][8] Their synthesis typically involves the condensation of two nitrogen-containing heterocyclic precursors (like indolenine salts) with a polymethine linker.[8][9][10] While specific protocols using CEBF for this purpose are not widely published, its function as a powerful condensation agent makes it an ideal candidate for facilitating these reactions, which are often challenging and require harsh conditions.

CEBF can be employed to activate the intermediate species in the stepwise construction of the cyanine dye scaffold, promoting the condensation and elimination of water to form the conjugated polymethine bridge that is characteristic of these molecules.[10] This application represents a promising area for methodology development, potentially offering milder conditions and improved yields for these valuable compounds.

Safety and Handling

This compound is a reactive chemical and must be handled with appropriate care.

  • Hazards: It is harmful if swallowed (H302) and causes severe skin burns and eye damage (H314).[6]

  • Precautions: Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[6] Do not breathe dust or mists (P260).[6] Handle in a well-ventilated fume hood.

  • Storage: Store in a freezer to maintain stability and prevent degradation.[5]

  • First Aid: In case of contact with skin or eyes, rinse immediately and cautiously with water for several minutes. If swallowed, rinse mouth but do not induce vomiting.[6] In all cases of exposure, seek immediate medical attention.[6]

Conclusion

This compound is a potent and versatile reagent for the synthesis of heterocyclic compounds. Its ability to activate alcohols for stereospecific substitution and to drive condensation and dehydration reactions under mild conditions makes it an invaluable tool for constructing complex molecular frameworks. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently incorporate CEBF into their synthetic strategies, paving the way for new discoveries in medicinal chemistry and materials science.

References

The Benzoxazolyl Group: A Robust Protecting Strategy for Alcohols, Amines, and Thiols Enabled by 2-Chloro-3-ethylbenzoxazolium Tetrafluoroborate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Orthogonal Protection in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, particularly in the realms of natural product synthesis and drug development, the strategic use of protecting groups is paramount. A protecting group acts as a temporary shield for a reactive functional group, preventing its unintended participation in a chemical transformation occurring elsewhere in the molecule. The ideal protecting group should be introduced efficiently and selectively, remain stable under a variety of reaction conditions, and be removed cleanly and selectively under conditions that do not affect other functional groups. This principle of selective removal is known as orthogonality , a cornerstone of modern synthetic strategy that allows for the sequential manipulation of multiple functional groups within a complex molecule.[1][2]

This application note provides a comprehensive technical guide to the use of 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate as a versatile reagent for the protection of alcohols, amines, and thiols. The resulting 3-ethylbenzoxazol-2-yl (EBO) group offers a robust and stable protecting moiety, presenting unique opportunities for orthogonal protection schemes. We will delve into the mechanistic underpinnings of the protection reaction, provide detailed, field-proven protocols for the protection of various functional groups, and discuss strategies for deprotection.

The Activating Agent: this compound

This compound (CEBF) is a stable, crystalline salt that serves as a powerful activating agent for nucleophilic functional groups.[3][4] Its utility stems from the highly electrophilic C2 position of the benzoxazolium ring, which is readily attacked by nucleophiles such as alcohols, amines, and thiols, displacing the chloride ion.

PropertyValue
Chemical Formula C₉H₉BClF₄NO
Molecular Weight 269.43 g/mol
CAS Number 63212-53-3
Appearance White to off-white crystalline solid
Solubility Soluble in polar aprotic solvents (e.g., DCM, MeCN)

Mechanism of Protection: A Unified Pathway

The protection of alcohols, amines, and thiols with this compound proceeds through a common mechanistic pathway. The reaction is initiated by the nucleophilic attack of the heteroatom (O, N, or S) of the substrate on the electrophilic C2 carbon of the benzoxazolium salt. This addition-elimination reaction results in the formation of a new C-O, C-N, or C-S bond and the displacement of the chloride ion. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize the proton liberated from the functional group.

Mechanism of Protection cluster_0 Activation and Protection reagent 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate intermediate Activated Intermediate reagent->intermediate nucleophile R-XH (X = O, N, S) nucleophile->intermediate Nucleophilic Attack base Base (e.g., Et3N) base->intermediate Proton Abstraction product Protected Substrate (R-X-EBO) intermediate->product Chloride Elimination

Caption: Generalized mechanism for the protection of alcohols, amines, and thiols.

Protection of Alcohols

The protection of alcohols as 2-alkoxy-3-ethylbenzoxazolium derivatives is a straightforward and high-yielding transformation. The resulting benzoxazolyl ether is stable to a range of reaction conditions, making it a valuable tool in multi-step synthesis.

Experimental Protocol: Protection of a Primary Alcohol (e.g., Benzyl Alcohol)
  • To a stirred suspension of this compound (1.2 equiv.) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under an argon atmosphere, add triethylamine (1.5 equiv.).

  • To the resulting yellow suspension, add a solution of benzyl alcohol (1.0 equiv.) in anhydrous DCM dropwise over 5 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the protected benzyl alcohol.

Data Summary: Protection of Various Alcohols
SubstrateBaseTime (h)Temp (°C)Yield (%)
3β-CholestanolTriethylamine4085[5]
Benzyl AlcoholTriethylamine40 → RT>90 (expected)
PhenolDIPEA5RT>85 (expected)
tert-ButanolTriethylamine12RTModerate (expected)

Note: Expected yields are based on the reactivity of the reagent and may vary.

Alcohol Protection Workflow start Start reagents Mix CEBF and Base in DCM at 0°C start->reagents add_alcohol Add Alcohol Solution reagents->add_alcohol react Stir at 0°C to RT add_alcohol->react quench Quench with NaHCO3 react->quench extract Extract with DCM quench->extract purify Purify by Chromatography extract->purify end Protected Alcohol purify->end

Caption: Workflow for the protection of alcohols.

Protection of Amines

The protection of primary and secondary amines as 2-amino-3-ethylbenzoxazolium derivatives proceeds readily. The resulting protected amine is significantly less nucleophilic and basic than the parent amine.

Experimental Protocol: Protection of a Primary Amine (e.g., Aniline)
  • To a stirred solution of aniline (1.0 equiv.) and diisopropylethylamine (DIPEA, 2.0 equiv.) in anhydrous acetonitrile (MeCN, 0.2 M) at room temperature under an argon atmosphere, add a solution of this compound (1.1 equiv.) in MeCN dropwise.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the protected aniline.

Protection of Thiols

Thiols are readily protected using this compound to form stable 2-thio-3-ethylbenzoxazolium derivatives. This protection strategy has been alluded to in the context of S-benzoxazolyl (SBox) glycosides in carbohydrate chemistry, where the SBox group serves as a stable protecting moiety.[6]

Experimental Protocol: Protection of a Thiol (e.g., Thiophenol)
  • To a stirred solution of thiophenol (1.0 equiv.) and triethylamine (1.2 equiv.) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C under an argon atmosphere, add this compound (1.1 equiv.) portion-wise.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove triethylammonium salts and concentrate the filtrate.

  • Purify the residue by flash column chromatography on silica gel to obtain the protected thiophenol.

Deprotection Strategies: Regenerating the Functional Group

The robustness of the 3-ethylbenzoxazol-2-yl (EBO) protecting group makes its cleavage a critical consideration. While the stability of the benzoxazole ring is a key feature, its cleavage is necessary to reveal the original functional group. Deprotection can be approached through methods that lead to the cleavage of the benzoxazole ring itself.

Acid-Mediated Hydrolysis

Under strong acidic conditions, the benzoxazole ring can undergo hydrolysis. This process is initiated by protonation of the ring nitrogen, followed by nucleophilic attack of water and subsequent ring opening.

Proposed Protocol for Deprotection of a Benzoxazolyl Ether:

  • Dissolve the protected alcohol in a mixture of trifluoroacetic acid (TFA) and water (e.g., 9:1 v/v).

  • Heat the mixture at reflux and monitor the reaction by LC-MS.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to isolate the deprotected alcohol.

Note: This is a generalized protocol and conditions may require optimization for specific substrates.

Reductive Cleavage

While less common, reductive cleavage of the benzoxazole ring could be a potential deprotection strategy, particularly for substrates sensitive to strong acid.

Orthogonality and Stability

The 3-ethylbenzoxazol-2-yl (EBO) protecting group exhibits significant stability under a range of conditions, making it a valuable component of an orthogonal protection strategy.

ConditionStability of EBO Group
Strongly Acidic (e.g., TFA, reflux) Labile (Deprotection condition)
Mildly Acidic (e.g., AcOH) Generally Stable
Strongly Basic (e.g., NaOH, NaOMe) Generally Stable
Mildly Basic (e.g., K₂CO₃, amines) Stable
Catalytic Hydrogenation (H₂, Pd/C) Stable
Oxidizing Agents (e.g., PCC, DMP) Stable
Reducing Agents (e.g., NaBH₄, LiAlH₄) Generally Stable

This stability profile suggests that the EBO group is orthogonal to many common protecting groups, such as silyl ethers (TBDMS, TIPS), which are cleaved by fluoride, and Boc or Fmoc groups used in peptide synthesis, which are removed by acid and base, respectively.

Conclusion

This compound is a highly effective reagent for the protection of alcohols, amines, and thiols. The resulting 3-ethylbenzoxazol-2-yl (EBO) protecting group offers excellent stability under a variety of synthetic conditions, making it a valuable tool for complex molecule synthesis. While deprotection requires forcing conditions, this robustness can be leveraged in orthogonal protection schemes where a highly stable protecting group is required. The protocols and data presented in this application note provide a solid foundation for the successful implementation of this protecting group strategy in research and development settings.

References

  • Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. (n.d.). Retrieved from [Link]

  • Lewis-Acid-Mediated Benzotriazole Ring Cleavage (BtRC) Strategy for the Synthesis of 2-Aryl Benzoxazoles from N-Acylbenzotriazoles. (2017). ACS Omega, 2(8), 4934–4942. [Link]

  • 1.2 Deprotection: The Concept of Orthogonal Sets. (n.d.). In Protective Groups in Organic Synthesis.
  • Hydrolysis pathway for 2-phenylbenzoxazole. (after Jackson et al.[7]). (n.d.). ResearchGate. Retrieved from [Link]

  • Thioether Deriv
  • Novel protecting group strategies in the synthesis of oligosaccharides. (2025).
  • Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • This compound | C9H9BClF4NO. (n.d.). PubChem. Retrieved from [Link]

  • A Mild and Practical Deprotection Method for Benzyl Thioethers. (n.d.). ResearchGate. Retrieved from [Link]

  • Reductive activation and thiol reactivity of benzazolo[3,2-a]quinolinium salts. (n.d.). PubMed. Retrieved from [Link]

  • 2-aminobenzoxazole process. (2012).
  • A Mild and Practical Deprotection Method for Benzyl Thioethers. (n.d.). ResearchGate. Retrieved from [Link]

  • Styryl benzoxazolium salts as environment-sensitive mitochondrial probes for imaging ferroptosis. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. (2018). Molecules, 23(10), 2469. [Link]

  • The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. (2018). ResearchGate. [Link]

  • This compound CAS#: 63212-53-3. (n.d.). ChemWhat. Retrieved from [Link]

  • Superarming the S-benzoxazolyl glycosyl donors by simple 2-O-benzoyl-3,4,6-tri-O-benzyl protection. (2008). Organic Letters, 10(11), 2103–2106. [Link]

  • Deprotection – Volume 5 – On-Column Deprotection of Oligonucleotides in Organic Solvents. (n.d.). Glen Research. Retrieved from [Link]

  • Deprotection Guide. (n.d.). Glen Research. Retrieved from [Link]

  • The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups. (n.d.). PNAS. Retrieved from [Link]

  • Amination reaction of various benzoxazoles with secondary amines. (n.d.). ResearchGate. Retrieved from [Link]

  • Elemental Sulfur-Promoted Oxidative Rearranging Coupling between o‑Aminophenols and Ketones: A Synthesis of 2‑Alkyl benzoxazoles under Mild Conditions. (2017). Organic Letters, 19(14), 3887–3890. [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Advances, 13(35), 24429-24458. [Link]

  • Review of synthesis process of benzoxazole and benzothiazole derivatives. (2024). RSC Advances, 14(18), 12693-12711. [Link]

  • Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α-Ketoic Acids by Photoredox Catalysis. (2025). Advanced Synthesis & Catalysis. [Link]

  • Acid-promoted cleavage of the C–C double bond of N-(2-Hydroxylphenyl)enaminones for the synthesis of benzoxazoles. (2025). Organic & Biomolecular Chemistry. [Link]

  • Thioester deprotection using a biomimetic NCL approach. (2022). Frontiers in Chemistry, 10, 958861. [Link]

  • Benzyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Reagent for Modern Organic Synthesis

2-Chloro-3-ethylbenzoxazolium tetrafluoroborate is a powerful and versatile reagent in organic synthesis, primarily utilized as a coupling agent and a dehydrating agent. Its applications range from the stereospecific dehydration of ketones to the formation of sensitive alkynes and the activation of intermediates under mild conditions[1]. The unique reactivity of this salt, stemming from the electrophilic character of the C2 carbon on the benzoxazolium ring, makes it an indispensable tool for the construction of complex molecular architectures. This guide provides a comprehensive overview of the large-scale synthesis of this compound, detailing the underlying chemical principles, a step-by-step protocol, and critical safety considerations for researchers, scientists, and professionals in drug development.

Reaction Mechanism and Strategic Considerations

The synthesis of this compound is a multi-step process that begins with the formation of a 2-benzoxazolinone core, followed by N-alkylation, chlorination, and finally, anion exchange. Understanding the mechanism of each step is crucial for optimizing the reaction conditions for a large-scale production.

The overall synthetic strategy can be visualized as follows:

Synthesis_Workflow cluster_0 Step 1: Benzoxazolinone Formation cluster_1 Step 2: N-Ethylation cluster_2 Step 3: Chlorination cluster_3 Step 4: Anion Exchange A 2-Aminophenol C 2-Benzoxazolinone A->C Condensation B Urea B->C D 3-Ethyl-2-benzoxazolinone C->D Alkylation with Diethyl Sulfate E 2-Chloro-3-ethylbenzoxazolium chloride D->E Reaction with Oxalyl Chloride F 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate E->F Treatment with Tetrafluoroboric Acid

Sources

Application Notes and Protocols: 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate as a Dehydrating Agent

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate as a versatile dehydrating and activating agent in organic synthesis.

Introduction and Reagent Profile

This compound, often abbreviated as CEBF, is a powerful and versatile reagent in modern organic synthesis.[1][2][3] With the CAS number 63212-53-3, this white to off-white crystalline solid is particularly valued for its ability to activate hydroxyl groups, facilitating a range of transformations that proceed via dehydration.[1][4] Its utility spans from the synthesis of complex natural products to the formation of essential organic functionalities.[1]

Chemical and Physical Properties:

PropertyValue
Molecular Formula C₉H₉BClF₄NO
Molecular Weight 269.43 g/mol [3]
Appearance White to almost white powder or crystals[4][5]
Melting Point 187-190 °C[6]
CAS Number 63212-53-3[2][3][4]

Mechanism of Action: The Driving Force of Dehydration

The efficacy of this compound as a dehydrating agent stems from its ability to activate hydroxyl groups. The reaction is initiated by the nucleophilic attack of an alcohol on the electrophilic C2 carbon of the benzoxazolium salt. This forms a reactive intermediate that is readily displaced by a nucleophile, effectively leading to the substitution of the hydroxyl group. This process is stereospecific, which is a significant advantage in the synthesis of chiral molecules.[1]

Diagram: Generalized Mechanism of Hydroxyl Group Activation

Mechanism cluster_0 Activation of Alcohol Reagent 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate Intermediate Reactive Intermediate [R-O-Benzoxazolium]⁺ Reagent->Intermediate + R-OH - Cl⁻ Alcohol R-OH Alcohol->Intermediate Product Activated Substrate Intermediate->Product + Nu⁻

Caption: Activation of an alcohol with this compound.

Key Applications and Protocols

Conversion of Alcohols to Alkyl Chlorides

A primary application of this compound is the conversion of alcohols to their corresponding alkyl chlorides. This transformation is particularly useful in synthetic routes where a hydroxyl group needs to be replaced by a chlorine atom with retention of stereochemistry.[1]

Protocol: General Procedure for the Conversion of an Alcohol to an Alkyl Chloride

This protocol is adapted from a reported procedure for the conversion of 3β-cholestanol.[4]

Materials:

  • This compound (1.3 equiv.)

  • Tetraethylammonium chloride (1.0 equiv.)

  • Triethylamine (1.3 equiv.)

  • Substrate alcohol (1.0 equiv.)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a stirred suspension of this compound (1.3 mmol) and tetraethylammonium chloride (1.0 mmol) in anhydrous dichloromethane (2 mL) at 0 °C, add triethylamine (1.3 mmol) in dichloromethane (1 mL) under an argon atmosphere.

  • To the resulting yellow suspension, add the alcohol (1.0 mmol) dissolved in dichloromethane (1.5 mL) dropwise.

  • Stir the reaction mixture at 0 °C for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the residue by silica gel chromatography to obtain the desired alkyl chloride.

Example Data:

SubstrateProductYieldReference
3β-Cholestanol3α-Cholestanyl chloride85%[4]
Ester Synthesis

The activation of carboxylic acids by this compound facilitates the formation of esters under mild conditions. This method is an effective alternative to other coupling agents. While direct protocols with this specific reagent are less detailed in the provided literature, the principle of activating a hydroxyl-containing component (in this case, the carboxylic acid) is analogous.

Conceptual Protocol for Esterification:

Materials:

  • This compound (1.2 equiv.)

  • Carboxylic acid (1.0 equiv.)

  • Alcohol (1.2 equiv.)

  • Triethylamine or other suitable base (2.5 equiv.)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv.) and this compound (1.2 equiv.) in the anhydrous solvent.

  • Cool the mixture to 0 °C and add the base (2.5 equiv.) dropwise.

  • Add the alcohol (1.2 equiv.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Amide Synthesis

Similar to esterification, this compound can be employed as a coupling reagent for the synthesis of amides from carboxylic acids and amines.[7][8] This is a cornerstone transformation in medicinal chemistry and peptide synthesis.[9][10] The reagent activates the carboxylic acid to form a reactive intermediate, which is then readily attacked by the amine.

Protocol: General Procedure for Amide Bond Formation

Materials:

  • This compound (1.5 equiv.)

  • Carboxylic acid (1.0 equiv.)

  • Amine (1.5 equiv.)

  • Triethylamine or Diisopropylethylamine (DIPEA) (3.0 equiv.)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene, or Acetonitrile)[7]

Procedure:

  • Under an argon atmosphere, in a flame-dried flask, add the carboxylic acid (1.0 equiv.) and this compound (1.5 equiv.) to the anhydrous solvent.

  • Stir the resulting solution for approximately 1 minute.

  • Add the amine (1.5 equiv.) followed by the base (3.0 equiv.).

  • Stir the mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, perform an aqueous workup.

  • Extract the product with an appropriate organic solvent.

  • Dry the combined organic layers, filter, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography to yield the desired amide.

Diagram: Experimental Workflow for Amide Synthesis

Amide_Synthesis_Workflow Start Start: Flame-dried flask under Argon Reagents Add Carboxylic Acid, CEBF, and Solvent Start->Reagents Stir1 Stir for 1 min Reagents->Stir1 AddAmineBase Add Amine and Base Stir1->AddAmineBase Stir2 Stir at RT for 12h AddAmineBase->Stir2 Workup Aqueous Workup Stir2->Workup Extraction Product Extraction Workup->Extraction Purification Purification via Chromatography Extraction->Purification End Final Product: Amide Purification->End

Caption: A typical workflow for amide synthesis using CEBF.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.[11]

  • Hazards: Harmful if swallowed.[4][11] Causes severe skin burns and eye damage.[5][11]

  • Precautions:

    • Do not breathe dust or mists.[4][11]

    • Do not eat, drink, or smoke when using this product.[4][11]

    • Wear protective gloves, protective clothing, eye protection, and face protection.[5][11]

  • First Aid:

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[4][11]

    • If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[11]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[5][11]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[5]

  • Storage: Store locked up.[4]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Insufficient reagent, impure starting materials, or non-optimal reaction time/temperature.Use a slight excess of the reagent. Ensure all starting materials and solvents are pure and anhydrous. Monitor the reaction by TLC to determine the optimal reaction time.
Side Product Formation Reaction temperature too high, or presence of competing nucleophiles.Maintain the recommended reaction temperature. Ensure the reaction is performed under an inert atmosphere to exclude moisture.
Incomplete Reaction Poor solubility of starting materials, or insufficient reaction time.Choose a solvent in which all reactants are soluble. Extend the reaction time and continue to monitor by TLC.

References

  • N-triazinylammonium tetrafluoroborates. A new generation of efficient coupling reagents useful for peptide synthesis. PubMed. [Link]

  • Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Publications. [Link]

  • This compound | C9H9BClF4NO | CID 2724240. PubChem. [Link]

  • Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ResearchGate. [Link]

  • Synthesis and antimicrobial activity of new (4,4,4-trihalo-3-oxo-but-1-enyl)-carbamic acid ethyl esters, (4,4,4-trihalo-3-hydroxy-butyl)-carbamic acid ethyl esters, and 2-oxo-6-trihalomethyl-[4][11]oxazinane-3-carboxylic acid ethyl esters. PubMed. [Link]

  • Synthesis and antimicrobial evaluation of amide derivatives of benzodifuran-2-carboxylic acid. PubMed. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • Burgess reagent. Wikipedia. [Link]

  • Dehydration reactions in polyfunctional natural products. Pure. [Link]

    • Dehydration for Embedding. Iowa State University Digital Press. [Link]

  • AUTOMATED SOLID-PHASE PEPTIDE-SYNTHESIS - USE OF 2-(1H-BENZOTRIAZOL-1-YL)-1,1,3,3,1H-TETRAMETHYLURONIUM TETRAFLUOROBORATE FOR COUPLING OF TERT-BUTYLOXYCARBONYL AMINO-ACIDS. Walter and Eliza Hall Institute of Medical Research. [Link]

  • Dehydration reactions in polyfunctional natural products. RSC Publishing. [Link]

  • Dehydration. Cardinal Health. [Link]

Sources

Troubleshooting & Optimization

Side reactions of 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered when using this powerful coupling reagent. Here, we provide in-depth, experience-driven answers to frequently asked questions, detailed troubleshooting protocols, and the scientific rationale behind our recommendations.

Introduction

This compound is a highly efficient coupling reagent, particularly valued in peptide synthesis for its ability to facilitate amide bond formation, even with sterically hindered or N-methylated amino acids.[1][2][3] Like all high-energy reagents, its reactivity can also lead to undesired side reactions if not handled with proper technique and under optimized conditions. This guide aims to equip you with the knowledge to mitigate these issues, ensuring high yields and product purity.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: My primary challenge is racemization. How can I maintain the stereochemical integrity of my amino acids when using this compound?

Answer:

Racemization is a critical side reaction in peptide synthesis where the chiral purity of an amino acid is lost.[4] This occurs via the formation of a symmetric oxazolone intermediate from the activated C-terminal amino acid residue, which can be protonated from either side.[2][5]

Causality and Mechanism: The benzoxazolium salt activates the carboxylic acid, making the α-proton more acidic and susceptible to abstraction by a base. Once abstracted, the resulting enolate can cyclize to form the planar, achiral oxazolone. Subsequent nucleophilic attack by the amine can occur from either face, leading to a mixture of D and L isomers.

Mitigation Strategies:
  • Use of Additives: The most effective way to suppress racemization is by introducing a nucleophilic additive. These additives intercept the initial activated intermediate to form a less reactive, but still efficient, active ester that is more resistant to oxazolone formation.

    • 1-Hydroxybenzotriazole (HOBt): A classic and effective choice. It reacts with the activated acid to form an HOBt-ester, which minimizes racemization.[6][7]

    • Copper(II) Chloride (CuCl₂): In some protocols, the addition of one equivalent of CuCl₂ has been shown to significantly reduce racemization levels, particularly when coupling sensitive amino acids.[6]

  • Base Selection and Stoichiometry: The choice and amount of base are crucial.

    • Recommended Bases: Use sterically hindered, non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). NMM is generally considered less prone to inducing racemization than DIPEA.[8]

    • Stoichiometry: Use the minimum amount of base necessary to neutralize any acid salts and facilitate the reaction. Typically, 1 to 1.1 equivalents are sufficient. Excess base dramatically increases the rate of α-proton abstraction and, consequently, racemization.[4]

  • Temperature Control: Perform the activation and coupling at low temperatures. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature can significantly reduce the rate of the racemization side reaction while still allowing the desired coupling to proceed to completion.

Protocol: Racemization Suppression during a Coupling Step
  • Dissolution: Dissolve the N-protected amino acid (1.0 eq.) and HOBt (1.0 eq.) in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Activation: Add this compound (1.0 eq.) to the solution and stir for 5-10 minutes. This is the "pre-activation" step.

  • Base Addition: Add N-methylmorpholine (NMM) (1.0 eq.) and stir for another 1-2 minutes.

  • Coupling: Add the amine component (dissolved in the same solvent) to the reaction mixture.

  • Reaction: Maintain the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-16 hours, monitoring by TLC or LC-MS.

FAQ 2: I am observing a significant amount of an unexpected byproduct with a mass corresponding to my starting acid plus an additional moiety, but not the desired product. What is happening?

Answer:

This issue often points to the formation of stable, unreactive byproducts derived from the coupling reagent or side reactions of the activated acid.

Causality and Mechanism:

  • N-Acylurea Formation (if using carbodiimides, a related class): While less common with benzoxazolium salts, a conceptually similar issue can arise where the activated species rearranges into an unreactive form.

  • Reaction with Solvent: In solvents like DMF, the activated carboxylic acid can potentially react with the solvent itself, leading to byproducts.

  • Guanidinium Byproducts: Aminium/Uronium-based reagents (a class that includes HATU/HBTU) can react with the free amino group of the peptide to form a guanidinium species, capping the chain.[9] While this compound is not an aminium salt, ensuring the correct stoichiometry is key to preventing side reactions.

Troubleshooting Workflow: Identifying and Eliminating Byproducts

G cluster_0 Problem: Low Yield & Byproduct Formation cluster_1 Solution Path Start Low Yield / Byproduct Detected by LC-MS Check_Reagents Verify Reagent Purity & Stoichiometry (Acid, Amine, BEP, Base) Start->Check_Reagents Check_Moisture Are anhydrous conditions being strictly maintained? Check_Reagents->Check_Moisture Stoichiometry OK Purify_Reagents Re-purify Starting Materials Use Fresh Reagent Check_Reagents->Purify_Reagents Purity Suspect Optimize_Activation Adjust Pre-activation Time (5-15 min at 0°C) Check_Moisture->Optimize_Activation Yes Dry_System Thoroughly Dry Glassware & Solvents Check_Moisture->Dry_System No Change_Solvent Switch Solvent (e.g., DCM instead of DMF) Optimize_Activation->Change_Solvent Still Fails End Problem Resolved Optimize_Activation->End Success Change_Solvent->End Purify_Reagents->Optimize_Activation Dry_System->Optimize_Activation

Caption: Troubleshooting workflow for low yield and byproduct formation.

FAQ 3: My coupling reaction is sluggish or fails to go to completion, especially with hindered amino acids. What can I do?

Answer:

Incomplete reactions are common when dealing with sterically challenging substrates, such as N-methylated amino acids or α,α-disubstituted amino acids.[8] This is due to the physical bulk hindering the approach of the nucleophile to the activated carboxylic acid.[8]

Optimization Strategies for Hindered Couplings:
StrategyRationaleRecommended Action
Increase Temperature Provides the necessary activation energy to overcome the steric barrier.After initial coupling at room temperature for 2-4 hours, gently heat the reaction to 40-50 °C. Monitor carefully to balance reaction rate with potential side reactions.
Increase Reaction Time Allows more time for the sterically hindered components to react.Extend the reaction time to 24 hours or longer. Monitor progress by LC-MS to determine the point of maximum conversion.[8]
Use a More Powerful Reagent Combination Some additives create a more reactive intermediate.While this compound is potent, for extremely difficult couplings, consider switching to a reagent known for hindered systems like COMU or HATU if issues persist.[8]
Solvent Choice The solvent can influence aggregation and reagent solubility.N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/DCM can be more effective than DMF alone for disrupting peptide aggregation and improving solubility.[8][10]
Double Coupling Re-exposing the unreacted amines to fresh reagents can drive the reaction to completion.After the first coupling cycle, filter and wash the resin, then repeat the entire coupling protocol with fresh reagents.[10]
FAQ 4: The reagent has turned from a white powder to a discolored, sticky solid. Is it still usable?

Answer:

No, this indicates decomposition, likely due to hydrolysis. This compound is sensitive to moisture. The benzoxazolium ring can be opened by water, rendering the reagent inactive.

Prevention and Handling:

  • Storage: Always store the reagent in a desiccator under an inert atmosphere (argon or nitrogen) and at the recommended temperature, typically in a freezer.[11]

  • Handling: When weighing and dispensing the reagent, do so quickly in a dry environment (e.g., a glove box or under a stream of inert gas). Avoid opening the container in a humid atmosphere.

  • Solvents: Always use high-purity, anhydrous solvents for your reactions.

Visual Guide: Reagent Stability

G cluster_good Good Reagent cluster_bad Bad Reagent Good Appearance: White to off-white crystalline powder Status: Active & Ready for Use Bad Appearance: Yellow/brown, clumpy, or sticky solid Status: Decomposed - DO NOT USE Good->Bad Exposure to Moisture / Air

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of using this powerful coupling reagent. This guide is structured to address common challenges and provide actionable solutions to optimize your reaction outcomes.

Introduction to this compound

This compound is a highly efficient coupling reagent, particularly valued in peptide synthesis and other amidation reactions.[1][2] Its primary function is the activation of carboxylic acids to facilitate the formation of amide bonds under mild conditions, which is crucial for minimizing side reactions such as racemization in stereosensitive applications.[2] This guide will walk you through its properties, mechanism of action, and troubleshooting common issues.

Key Properties
PropertyValue
CAS Number 63212-53-3[3]
Molecular Formula C9H9BClF4NO[3][4]
Molecular Weight 269.43 g/mol [3][4]
Appearance White to almost white powder or crystals[5][6]
Melting Point 187-190 °C[6]
Purity Typically >95-97%[5]

Core Reaction Mechanism: Carboxylic Acid Activation

The efficacy of this compound lies in its ability to react with a carboxylate anion to form a highly reactive activated ester. This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the desired amide bond.

Reaction_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Base Base (e.g., Et3N) Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate -H⁺ Active_Ester Activated Ester Intermediate Carboxylate->Active_Ester + Reagent Reagent 2-Chloro-3-ethyl- benzoxazolium+ Amine R'-NH₂ Active_Ester->Amine Amide_Bond R-CO-NH-R' Active_Ester->Amide_Bond + R'-NH₂ Byproduct Byproduct Amide_Bond->Byproduct - Byproduct

Caption: General mechanism of carboxylic acid activation and subsequent amidation.

General Experimental Protocol

Below is a representative protocol for a coupling reaction using this compound. Note that specific conditions may need to be optimized for your particular substrates.

Materials:

  • This compound

  • Carboxylic acid

  • Amine

  • Triethylamine (Et3N) or other non-nucleophilic base

  • Dichloromethane (DCM) or other suitable aprotic solvent

Procedure:

  • Dissolve the carboxylic acid (1.0 mmol) and this compound (1.1 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add triethylamine (1.2 mmol) to the stirred solution.

  • After 5-10 minutes of activation, add the amine (1.0 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.[7]

  • Upon completion, quench the reaction with water and perform an aqueous work-up.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[5]

Troubleshooting Guide & FAQs

This section addresses common issues encountered when using this compound.

Q1: My reaction shows low or no yield, with starting materials remaining. What should I do?

This is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.

Troubleshooting_Low_Yield Start Low/No Yield Check_Reagents Verify Reagent Quality (Purity, Dryness) Start->Check_Reagents Check_Stoichiometry Adjust Stoichiometry (Reagent: 1.1-1.3 eq) Check_Reagents->Check_Stoichiometry Optimize_Time_Temp Optimize Reaction Time & Temp (Increase time, adjust temp) Check_Stoichiometry->Optimize_Time_Temp Check_Solvent Ensure Anhydrous Solvent Optimize_Time_Temp->Check_Solvent Re-evaluate Re-evaluate Results Check_Solvent->Re-evaluate

Caption: A workflow for troubleshooting low reaction yields.

Possible Causes and Solutions:

  • Reagent Quality:

    • Moisture: this compound is sensitive to moisture. Ensure it is stored in a desiccator and handled under an inert atmosphere.

    • Purity: Use a reagent of high purity (>97%). Impurities can interfere with the reaction.[5]

  • Stoichiometry:

    • Ensure a slight excess of the coupling reagent (1.1-1.3 equivalents) is used to drive the reaction to completion.

  • Reaction Time and Temperature:

    • Activation Step: The initial activation of the carboxylic acid is typically rapid at 0 °C.

    • Coupling Step: Some sterically hindered substrates may require longer reaction times or slightly elevated temperatures. However, be cautious as higher temperatures can promote side reactions.[8]

  • Solvent:

    • Use anhydrous aprotic solvents like DCM, DMF, or acetonitrile. The presence of water will hydrolyze the activated intermediate.

Q2: My TLC shows multiple spots, indicating the formation of side products. How can I minimize these?

Side product formation is often a result of sub-optimal reaction conditions or the inherent reactivity of the substrates.

Common Side Products and Mitigation Strategies:

  • N-acylation of the Benzoxazolone Byproduct: The byproduct of the coupling reaction can sometimes react with the activated carboxylic acid.

    • Solution: Use the correct stoichiometry and avoid a large excess of the carboxylic acid and coupling reagent.

  • Polymerization: For certain substrates, polymerization can be a competing reaction.

    • Solution: Maintain a dilute reaction concentration and control the rate of addition of the reagents.

  • Racemization (in peptide synthesis): The activated amino acid can be susceptible to epimerization.[8]

    • Solution:

      • Maintain low temperatures (0 °C or below) during the activation and coupling steps.

      • Consider the addition of a racemization suppressant like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).

Q3: I am working with N-methylated amino acids and observing significant epimerization. What can I do?

N-alkylated amino acids are particularly prone to racemization, which is a significant challenge in peptide synthesis.[9]

Strategies to Minimize Epimerization:

  • Temperature Control: This is the most critical factor. Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

  • Base Selection: Use a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) instead of triethylamine.

  • Alternative Coupling Reagents: For particularly difficult couplings involving N-methylated residues, you may need to explore alternative coupling reagents that are specifically designed to minimize racemization.[9]

Q4: My product is difficult to purify from the reaction byproducts. Any suggestions?

Purification challenges can arise from the similar polarities of the product and byproducts.

Purification Tips:

  • Aqueous Work-up: A thorough aqueous wash can help remove water-soluble byproducts and excess base.

  • Column Chromatography:

    • Carefully select the solvent system to achieve optimal separation on silica gel.[7]

    • A gradient elution may be necessary to separate compounds with close Rf values.

  • Recrystallization: If your product is a solid, recrystallization can be an effective purification method.

Concluding Remarks

This compound is a versatile and powerful reagent for amide bond formation. Successful outcomes depend on a clear understanding of the reaction mechanism and careful control of experimental parameters. By systematically addressing issues related to reagent quality, stoichiometry, temperature, and solvent, you can effectively troubleshoot and optimize your reactions.

References

  • American Peptide Society. Tips & Tricks. [Link]

  • PubChem. This compound | C9H9BClF4NO | CID 2724240. [Link]

  • ChemWhat. This compound CAS#: 63212-53-3. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • NIH. Engineering an affinity-enhanced peptide through optimization of cyclization chemistry. [Link]

  • ResearchGate. (PDF) New Trends in Peptide Coupling Reagents. [Link]

  • ChemRxiv. Development of Two Complementary Epimerization-Resistant Fragment Coupling Reactions for Highly Convergent Synthesis of N-Alkyl-Rich Peptides. [Link]

  • NIH. Biphasic electrochemical peptide synthesis. [Link]

  • Organic Chemistry Portal. Benzoxazole synthesis. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Styryl benzoxazolium salts as environment-sensitive mitochondrial probes for imaging ferroptosis. [Link]

Sources

Technical Support Center: Purification of Products from 2-Chloro-3-ethylbenzoxazolium Tetrafluoroborate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the purification challenges associated with reactions utilizing 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate. This reagent is a powerful tool, particularly as an activating agent for alcohols in modern synthetic methodologies like metallaphotoredox-enabled deoxygenative arylations.[1] However, its ionic nature introduces specific complexities into the purification process. This guide is structured to provide direct, actionable solutions to common issues encountered in the lab, blending established protocols with the underlying chemical principles.

Core Principles of Purification

The central challenge in purifying products from these reactions is the separation of the desired, often neutral, organic molecule from a mixture of ionic species. This includes the unreacted starting salt, the tetrafluoroborate anion, and any bases or additives used. A successful purification strategy is therefore biphasic:

  • Initial Bulk Separation: An aqueous workup is critical to remove the majority of water-soluble ionic and polar impurities.

  • Fine Purification: Chromatographic or crystallization techniques are then employed to isolate the target compound from any remaining nonpolar or moderately polar byproducts.

Troubleshooting Guide

Q1: My reaction mixture is a complex, heterogeneous slurry. What is the best initial workup procedure?

Answer: A slurry indicates the presence of insoluble salts and reagents. A direct extraction is often inefficient. The goal is to create two clean, manageable liquid phases.

Causality: The slurry is typically composed of the benzoxazolium salt, inorganic salts generated from the base (e.g., triethylamine hydrochloride), and potentially the product if it has low solubility in the reaction solvent. A proper aqueous quench is designed to dissolve these salts and facilitate their removal.

Recommended Protocol:

  • Solvent Addition: Dilute the crude reaction mixture with an organic solvent that is immiscible with water and in which your product is soluble. Dichloromethane (DCM) or ethyl acetate are common choices. This ensures the product remains in the organic phase.

  • Aqueous Quench: Transfer the diluted mixture to a separatory funnel. Add a volume of deionized water or a mild aqueous solution (e.g., saturated ammonium chloride, NH₄Cl) to dissolve the salts.[2] Saturated NH₄Cl is often preferred over plain water as it can reduce the formation of emulsions.

  • Phase Separation: Shake the funnel gently at first, venting frequently. Allow the layers to separate fully.

  • Extraction: Drain the organic layer. Wash the organic layer two more times with water and finally with brine (saturated NaCl solution) to remove residual water and salts.

  • Drying and Concentration: Dry the isolated organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. This yields a crude product ready for further purification.

Q2: How do I effectively remove unreacted this compound and other salts?

Answer: The key is to exploit the high polarity and water solubility of these ionic compounds. A thorough aqueous workup, as described in Q1, is the primary method.

Causality: this compound is a salt composed of a cationic organic component and the tetrafluoroborate anion.[3] Like most simple salts, it exhibits high solubility in water and very low solubility in nonpolar organic solvents.

Troubleshooting Steps:

  • Insufficient Washing: If you suspect salt contamination in your crude product (e.g., observing a glassy, non-oily residue after concentration), the issue is likely insufficient washing. Re-dissolve the crude material in an organic solvent and repeat the aqueous washes.

  • Product Solubility: If your product has some water solubility, you may lose some material during the aqueous wash. In this case, you can "back-extract" the aqueous layers with a fresh portion of the organic solvent to recover some of the dissolved product.

  • Boron Residues: Some boron compounds can be persistent. In specific cases, concentrating the reaction mixture repeatedly from methanol can help remove certain boron residues by forming volatile trimethyl borate.[2]

Q3: My product is streaking badly on the TLC plate and provides poor separation during silica gel column chromatography. What's causing this?

Answer: Streaking is a classic sign of a compound interacting too strongly with the stationary phase. In this context, the cause is often residual ionic impurities or a highly polar/basic product interacting with the acidic surface of the silica gel.

Causality: Silica gel is weakly acidic (due to silanol groups, Si-OH). Basic compounds (like amines) or ionic species can bind irreversibly or interact very strongly, leading to tailing or streaking on the TLC plate and poor recovery from a column.

Solutions:

  • Eluent Modification: Add a small amount of a basic modifier to your eluent system.

    • Triethylamine (TEA): Add 0.5-1% TEA to your hexane/ethyl acetate or DCM/methanol mobile phase. The TEA will occupy the acidic sites on the silica, allowing your product to elute more cleanly.

    • Ammonia: For very basic compounds, a mobile phase saturated with ammonia (e.g., DCM/Methanol/NH₄OH 90:9:1) can be effective.

  • Change of Stationary Phase:

    • Alumina: Use a neutral or basic alumina column instead of silica gel. Alumina is a good alternative for purifying basic compounds.

    • Reverse-Phase Chromatography: If the product is sufficiently nonpolar, reverse-phase (C18) silica gel can be an excellent option, as the separation is based on hydrophobicity rather than polar interactions. A reverse-phase HPLC method using acetonitrile and water (with formic acid for MS compatibility) has been reported for the analysis of the starting material itself and can be adapted for purification.[4]

Q4: I've isolated my product, but it's still contaminated with a persistent, non-ionic impurity. What are my options for final purification?

Answer: If chromatography fails to provide a pure compound, crystallization or trituration are the next logical steps for solid products.

Causality: This situation arises when the product and impurity have very similar polarities (i.e., similar Rf values in TLC), making chromatographic separation difficult.

Recommended Protocols:

  • Recrystallization: This is the gold standard for purifying solid compounds.

    • Solvent Screening: Find a solvent system where your product is sparingly soluble at room temperature but highly soluble when hot. Common systems include ethyl acetate/hexanes, acetone/acetonitrile, or DCM/pentane.[5]

    • Procedure: Dissolve the crude solid in the minimum amount of hot solvent. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization.

    • Isolation: Collect the pure crystals by filtration and wash with a small amount of cold solvent.

  • Trituration: This is a simpler method for removing small amounts of more soluble impurities.

    • Procedure: Add a solvent in which your product is insoluble (or very poorly soluble) but the impurity is soluble.

    • Agitation: Stir or sonicate the resulting suspension. The impurity will dissolve into the solvent while your solid product remains.

    • Isolation: Filter the solid product and wash with fresh cold solvent.

Frequently Asked Questions (FAQs)

FAQ 1: What are the common byproducts in reactions using this compound? Common byproducts include unreacted starting materials, salts formed from the base and the tetrafluoroborate anion, and potentially products from side reactions of the benzoxazolium core, depending on the reaction conditions. In deoxygenative couplings, byproducts can also arise from the catalyst or other coupling partners.[1]

FAQ 2: Can I use standard reverse-phase HPLC for purity analysis? Yes, reverse-phase HPLC is an excellent tool for analyzing the purity of the final organic products.[4] A typical mobile phase would be a gradient of water and acetonitrile, often with a small amount of an acid modifier like formic acid (0.1%) or trifluoroacetic acid (0.1%) to ensure sharp peak shapes.

FAQ 3: What are the safety considerations when handling this reagent? this compound is classified as harmful if swallowed and can cause skin irritation or severe eye damage.[3][6] Always handle this chemical in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Experimental Protocols

Protocol 1: General Aqueous Workup
  • Cool the reaction vessel to room temperature.

  • Dilute the reaction mixture with 3-5 volumes of ethyl acetate or dichloromethane.

  • Transfer the mixture to a separatory funnel.

  • Add an equal volume of deionized water. Shake gently and allow the layers to separate.

  • Drain the organic layer.

  • Wash the organic layer sequentially with:

    • 1x portion of deionized water.

    • 1x portion of saturated aqueous sodium bicarbonate (if the reaction was run under acidic conditions).

    • 1x portion of saturated aqueous sodium chloride (brine).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Protocol 2: Purification via Recrystallization
  • Place the crude solid product in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethyl acetate) to the flask, just enough to make a slurry.

  • Heat the mixture gently (e.g., on a hotplate) with stirring until the solid completely dissolves. If it doesn't dissolve, add more solvent dropwise until it does.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once crystals have formed, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Purification Workflow Diagram

The following diagram outlines a general decision-making workflow for purifying products from these reactions.

PurificationWorkflow A Crude Reaction Mixture B Step 1: Aqueous Workup (Protocol 1) A->B C Crude Organic Product B->C D Is the product a solid? C->D E Step 2: Recrystallization (Protocol 2) D->E  Yes F Step 2: Silica Gel Chromatography D->F  No / Recrystallization Fails   I Pure Product E->I G Is streaking observed on TLC? F->G H Add TEA to Eluent or Switch to Alumina G->H Yes G->I No H->F

References

Common impurities in 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate

Welcome to the technical support center for this compound (CAS: 63212-53-3). This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues related to impurities and handling of this versatile reagent.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most common impurities in this compound?

Impurities in this compound typically arise from three main sources: the synthetic route, hydrolysis, and thermal decomposition. Understanding the origin of an impurity is critical for its effective removal.

Impurity ClassSpecific Example(s)Likely SourceAnalytical Signature
Hydrolysis-Related 2-Hydroxy-3-ethylbenzoxazolium tetrafluoroborateExposure to atmospheric or solvent moisture. The C2-chloro group is highly activated and susceptible to nucleophilic substitution by water.Appearance of a new peak in HPLC, often more polar. Shift in ¹H NMR signals for the aromatic protons and loss of the characteristic chloro-group influence.
Synthesis-Related Unreacted 2-chlorobenzoxazole; Residual ethylating agents; Byproducts from ring formation.Incomplete reaction during synthesis.Signals corresponding to starting materials in NMR or GC-MS. May significantly lower the melting point.
Decomposition-Related Ring-opened species (e.g., N-(2-hydroxyphenyl)-N-ethylformamide derivatives); Polymeric materials.Prolonged storage at elevated temperatures or exposure to light. The reagent is heat-sensitive.[1]Discoloration (yellow to brown).[2] Broad, unresolved peaks in NMR spectra. Aspiration hazard may increase with decomposition.[3]
FAQ 2: My reagent is a white crystalline solid, but the new bottle I received has a distinct yellow or brownish tint. What does this signify and can I still use it?

A yellow to brown discoloration is a common indicator of degradation. The pure compound is typically a white to off-white crystalline powder.[1][4] The color arises from small quantities of decomposition products, which are often highly conjugated organic molecules.

Causality: This degradation is typically caused by a combination of minor thermal stress during shipping or storage and/or a small breach in the container seal allowing for slow hydrolysis. Hazardous decomposition can produce nitrogen oxides (NOx), carbon monoxide (CO), hydrogen fluoride (HF), and hydrogen chloride gas[3].

Usability:

  • For robust, high-yield reactions: The reagent may still be suitable if the impurity level is low (<2-3%).

  • For sensitive or stereospecific applications: The impurities can act as catalysts for side reactions or may have nucleophilic/basic properties that interfere with your reaction mechanism. For example, in the stereospecific dehydration of ketones, impurities could lead to racemization or reduced yields[2].

Recommendation: Always assess the purity of a discolored reagent before use. A simple purity check via HPLC or ¹H NMR is highly recommended. If significant impurities are detected, purification is necessary.

Troubleshooting Guides

Troubleshooting 1: Purity Assessment Protocol

Before attempting any purification, you must quantify the level of impurity. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is an effective method for this.[5]

Recommended HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid (for MS compatibility) or 0.1% Phosphoric Acid[5].

    • Solvent B: Acetonitrile (MeCN) with the same acid modifier.

  • Gradient: Start with a 95:5 (A:B) mixture, ramping to 10:90 (A:B) over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or 280 nm.

  • Expected Result: The pure compound should appear as a sharp, major peak. Hydrolysis products will typically elute earlier (are more polar), while less polar synthesis-related impurities may elute later.

Troubleshooting 2: My reaction is failing or giving low yields. I suspect the reagent has hydrolyzed. How can I remove the hydrolysis impurity?

The primary hydrolysis product, 2-Hydroxy-3-ethylbenzoxazolium tetrafluoroborate, has different solubility properties than the parent chloro-compound, which allows for purification via recrystallization. This procedure must be performed under strictly anhydrous conditions.

Step-by-Step Recrystallization Protocol:

  • Safety First: Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[3] Handle the compound in a well-ventilated fume hood.[6]

  • Solvent Selection: Use a solvent system of anhydrous dichloromethane (DCM) and anhydrous diethyl ether.

  • Dissolution: In a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add the impure this compound. Add a minimal amount of anhydrous DCM to dissolve the solid completely with gentle warming (do not exceed 35-40°C).

  • Precipitation: Slowly add anhydrous diethyl ether dropwise to the stirred solution. The desired product is less soluble in this mixture and will begin to precipitate. The more polar hydrolysis impurity tends to remain in the solvent.

  • Crystallization: Once precipitation is observed, stop adding ether. Allow the flask to cool slowly to room temperature, and then place it in a freezer (-20°C) for several hours to maximize crystal formation.[1]

  • Isolation: Quickly filter the resulting crystals through a Büchner funnel, minimizing exposure to air. Wash the crystals with a small amount of cold, anhydrous diethyl ether.

  • Drying: Dry the purified crystals under a high vacuum for several hours to remove all residual solvent.

  • Validation: Confirm the purity of the recrystallized product using the HPLC method described in Troubleshooting 1 .

Below is a workflow diagram illustrating the decision-making process for troubleshooting and purification.

G cluster_0 Purity Assessment & Purification Workflow start Reagent Received (2-Chloro-3-ethylbenzoxazolium tetrafluoroborate) visual_check Visual Inspection: Is it a white solid? start->visual_check purity_analysis Perform Purity Analysis (HPLC or NMR) visual_check->purity_analysis No (Discolored) decision Purity >97%? visual_check->decision Yes purity_analysis->decision use_reagent Proceed with Reaction decision->use_reagent Yes purify Purify via Anhydrous Recrystallization decision->purify No re_analyze Re-analyze Purity purify->re_analyze re_analyze->use_reagent Purity >97% fail Discard or Attempt Re-purification re_analyze->fail Purity <97%

Caption: Troubleshooting workflow for reagent quality control.

Troubleshooting 3: How should I properly handle and store this reagent to prevent future degradation?

Preventing impurity formation is always preferable to removing it. Due to its sensitivity to moisture and heat, strict storage and handling protocols are essential.[1]

  • Storage: Store the container tightly sealed in a dry, cool, and well-ventilated area, preferably in a freezer at temperatures below 0°C.[1] The storage space should be a designated corrosives area.[3]

  • Inert Atmosphere: For long-term storage, keep the reagent under an inert gas like nitrogen or argon.[1][3]

  • Handling:

    • Always handle the reagent in a glovebox or under a positive pressure of inert gas.

    • Use dry, clean spatulas and glassware.

    • Allow the container to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold solid.

    • After dispensing, flush the container with inert gas before sealing tightly.

The following diagram illustrates the primary degradation pathway leading to the most common impurity.

G cluster_1 Impurity Formation via Hydrolysis reagent This compound C₉H₉BClF₄NO impurity 2-Hydroxy-3-ethylbenzoxazolium tetrafluoroborate (Hydrolysis Impurity) reagent->impurity + H₂O (Moisture Exposure)

Caption: Hydrolysis of the reagent to its hydroxy analog.

References

  • This compound. SIELC Technologies. (2018). [Link]

  • This compound CAS#: 63212-53-3. ChemWhat. [Link]

  • This compound | C9H9BClF4NO | CID 2724240. PubChem. [Link]

  • Acetic acid, chlorofluoro-, ethyl ester. Organic Syntheses Procedure. [Link]

Sources

Technical Support Center: Enhancing Efficiency in 2-Chloro-3-ethylbenzoxazolium Tetrafluoroborate (BOCE) Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to improving the efficiency of your coupling reactions using 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate (BOCE). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your experiments. Here, we delve into the causality behind experimental choices to empower you with the scientific rationale needed to optimize your protocols.

Introduction to BOCE Couplings

This compound (BOCE) is a versatile coupling reagent employed in organic synthesis. While it is noted for its utility in converting alcohols to alkyl chlorides, its application in amide bond formation presents a powerful tool for peptide synthesis and the construction of complex molecular architectures.[1] The efficiency of BOCE-mediated couplings is contingent on a nuanced understanding of its reaction mechanism and the interplay of various experimental parameters. This guide will address common challenges and provide actionable solutions to enhance your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of amide bond formation using BOCE?

A1: The mechanism of BOCE in amide bond formation involves a two-step process. First, the carboxylic acid is activated by BOCE in the presence of a base, typically a tertiary amine like triethylamine (TEA). The base deprotonates the carboxylic acid, forming a carboxylate anion. This anion then attacks the electrophilic C2 carbon of the benzoxazolium salt, displacing the chloride and forming a highly reactive acyloxybenzoxazolium intermediate. In the second step, the amine nucleophile attacks this activated intermediate, forming the desired amide bond and releasing 2-hydroxy-3-ethylbenzoxazole as a byproduct. Understanding this mechanism is crucial for troubleshooting, as issues can arise at either the activation or the nucleophilic attack stage.

Q2: My BOCE coupling reaction is showing low to no yield. What are the primary factors to investigate?

A2: Low yields in BOCE-mediated couplings can often be attributed to several key factors:

  • Inadequate Activation of the Carboxylic Acid: This can stem from an inappropriate choice of base, insufficient equivalents of the base, or the presence of moisture which can hydrolyze the BOCE reagent or the activated intermediate.

  • Poor Nucleophilicity of the Amine: Sterically hindered amines or electron-deficient anilines may exhibit reduced reactivity towards the activated carboxylic acid intermediate.

  • Suboptimal Reaction Conditions: The choice of solvent and reaction temperature plays a critical role. A solvent that does not adequately dissolve all reactants can impede the reaction, while an inappropriate temperature can lead to reagent decomposition or the formation of side products.

  • Reagent Quality: The purity and stability of BOCE, the carboxylic acid, the amine, and the base are paramount. Degradation of any of these components can significantly impact the reaction's success.

Q3: How does the choice of base influence the efficiency of the coupling reaction?

A3: The base is a critical component in the activation of the carboxylic acid. A non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is generally preferred. These bases are strong enough to deprotonate the carboxylic acid without competing with the amine nucleophile in attacking the activated intermediate. The stoichiometry of the base is also important; typically, at least two equivalents are used – one to neutralize the carboxylic acid and another to scavenge the acid generated during the reaction. An insufficient amount of base will lead to incomplete activation and, consequently, low yields.

Q4: What are the recommended solvents for BOCE coupling reactions?

A4: The ideal solvent should be anhydrous and capable of dissolving all reactants. Dichloromethane (DCM) is a commonly used solvent due to its inertness and ability to dissolve a wide range of organic compounds. Other aprotic solvents such as acetonitrile (MeCN) and N,N-dimethylformamide (DMF) can also be employed, particularly when dealing with less soluble substrates. It is crucial to ensure the solvent is thoroughly dried before use, as water can lead to the hydrolysis of BOCE and the activated intermediate.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during BOCE couplings.

Problem Potential Cause Troubleshooting Steps & Rationale
Low or No Product Formation Inefficient Carboxylic Acid Activation 1. Verify Base Stoichiometry: Ensure at least 2 equivalents of a non-nucleophilic base (e.g., TEA, DIPEA) are used. The first equivalent deprotonates the carboxylic acid, and the second neutralizes the HBF4 formed. 2. Check Base Quality: Use a fresh, anhydrous bottle of the base. Older bases can absorb moisture and lose their efficacy. 3. Pre-activation: Consider a pre-activation step where the carboxylic acid, BOCE, and base are stirred together for 15-30 minutes before adding the amine. This ensures the formation of the activated intermediate before the nucleophile is introduced.
Poor Amine Nucleophilicity 1. Increase Reaction Temperature: For sterically hindered or electron-deficient amines, gently warming the reaction (e.g., to 40 °C) can provide the necessary activation energy for the nucleophilic attack. Monitor for potential side reactions. 2. Increase Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 12-24 hours) and monitor by TLC or LC-MS.
Reagent Decomposition 1. Use Fresh BOCE: BOCE is sensitive to moisture. Use a freshly opened bottle or ensure it has been stored under anhydrous conditions. 2. Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of Multiple Spots on TLC (Side Products) Side Reactions of the Activated Intermediate 1. Control Reaction Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize the formation of undesired byproducts. 2. Order of Addition: Add the amine to the pre-activated carboxylic acid solution. This can minimize the time the highly reactive intermediate is present in the reaction mixture before being consumed.
Reaction with Solvent 1. Choose an Inert Solvent: Ensure the chosen solvent (e.g., DCM, MeCN) is inert to the reaction conditions. Avoid protic solvents which can react with the activated intermediate.
Difficulty in Product Purification Byproduct Co-elution 1. Aqueous Workup: A mild aqueous workup with dilute acid (e.g., 1M HCl) can help remove the basic byproducts and unreacted amine. A subsequent wash with a saturated sodium bicarbonate solution can remove unreacted carboxylic acid. 2. Chromatographic Optimization: Experiment with different solvent systems for column chromatography to achieve better separation of the product from the 2-hydroxy-3-ethylbenzoxazole byproduct.

Experimental Protocols

General Protocol for BOCE-Mediated Amide Coupling

This protocol provides a starting point for the coupling of a generic carboxylic acid and amine. Optimization may be required based on the specific substrates used.

Materials:

  • This compound (BOCE)

  • Carboxylic Acid

  • Amine

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

  • Oven-dried glassware

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 equiv.) in anhydrous DCM under an inert atmosphere, add BOCE (1.1 equiv.) and TEA (2.2 equiv.).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

  • Add the amine (1.0 equiv.) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Workflow and Troubleshooting Logic

To further clarify the experimental process and decision-making in troubleshooting, the following diagrams are provided.

BOCE Coupling Experimental Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification prep1 Dissolve Carboxylic Acid in Anhydrous DCM prep2 Add BOCE and TEA prep1->prep2 prep3 Stir for 15-30 min (Activation) prep2->prep3 react1 Add Amine prep3->react1 react2 Stir at Room Temperature react1->react2 react3 Monitor by TLC/LC-MS react2->react3 workup1 Quench with Water react3->workup1 workup2 Extract with DCM workup1->workup2 workup3 Dry and Concentrate workup2->workup3 workup4 Column Chromatography workup3->workup4 G start Low or No Yield Observed q1 Check Reagents & Conditions start->q1 a1_yes Reagents/Conditions OK q1->a1_yes Yes a1_no Issue with Reagents/Conditions q1->a1_no No q2 Substrate Sterically Hindered? a1_yes->q2 fix_reagents Use Fresh/Anhydrous Reagents Optimize Base/Solvent a1_no->fix_reagents a2_yes Increase Temp/Time q2->a2_yes Yes a2_no Consider Alternative Coupling Reagent q2->a2_no No

Caption: A decision tree for troubleshooting low yield in BOCE couplings.

References

Sources

Technical Support Center: A Troubleshooting Guide for 2-Chloro-3-ethylbenzoxazolium Tetrafluoroborate Mediated Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate (CEBF) mediated reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this powerful coupling reagent. Here, we address common issues encountered during esterification, amidation, and other coupling reactions, providing in-depth, field-proven insights in a question-and-answer format to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CEBF) and what are its primary applications?

This compound, with the CAS number 63212-53-3, is a salt primarily used as a condensing or coupling reagent in organic synthesis.[1][2][3] It is particularly effective in:

  • Esterification: Facilitating the formation of esters from carboxylic acids and alcohols.

  • Amidation: Mediating the coupling of carboxylic acids and amines to form amides.[4]

  • Conversion of Alcohols: Transforming alcohols into their corresponding alkyl chlorides.[1]

It is valued for its ability to promote these reactions under mild conditions, often leading to high yields.[1]

Q2: What is the general mechanism of action for CEBF in coupling reactions?

CEBF functions by activating the carboxyl group of a carboxylic acid. The proposed mechanism involves the formation of a highly reactive acyloxybenzoxazolium intermediate. This intermediate is then susceptible to nucleophilic attack by an alcohol or an amine, leading to the formation of the desired ester or amide and releasing 3-ethyl-2-benzoxazolinone as a byproduct. The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the generated tetrafluoroboric acid.

CEBF_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Activated_Intermediate Reactive Acyloxybenzoxazolium Intermediate Carboxylic_Acid->Activated_Intermediate + CEBF + Base CEBF CEBF Base Base (e.g., Et3N) Product Ester (R-COOR') or Amide (R-CONHR') Activated_Intermediate->Product + Nucleophile Byproduct 3-Ethyl-2-benzoxazolinone Activated_Intermediate->Byproduct Nucleophile Nucleophile (R'-OH or R'-NH2)

Caption: Generalized mechanism of CEBF-mediated coupling reactions.

Q3: What are the key safety precautions when handling CEBF?

CEBF is a hazardous substance and must be handled with appropriate safety measures. It is harmful if swallowed and causes severe skin burns and eye damage.[5][6][7] Always:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5]

  • Handle the reagent in a well-ventilated fume hood.[5]

  • Avoid breathing dust or mists.[6][7]

  • Store in a cool, dry place under an inert atmosphere, as it is sensitive to moisture and heat.[5][7]

  • In case of contact, rinse the affected area immediately with plenty of water and seek medical attention.[5]

Troubleshooting Guide: Esterification and Amidation Reactions

This section addresses specific problems you may encounter during your CEBF-mediated coupling reactions.

Problem 1: Low or No Product Yield

Q: I am getting a very low yield, or no desired product at all. What are the potential causes and how can I fix this?

A: Low or no yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial.

Initial Checks:

  • Reagent Quality:

    • CEBF Integrity: CEBF is moisture-sensitive.[5] Improper storage can lead to hydrolysis and inactivation. Use freshly opened reagent or ensure it has been stored under anhydrous conditions.

    • Solvent Purity: Ensure you are using anhydrous solvents. The presence of water can hydrolyze the activated intermediate, leading back to the starting carboxylic acid.

    • Substrate Purity: Impurities in your carboxylic acid, alcohol, or amine can interfere with the reaction.

  • Reaction Conditions:

    • Temperature: While many CEBF reactions proceed at room temperature, some sterically hindered substrates may require gentle heating. Conversely, for sensitive substrates, cooling the reaction mixture might be necessary to prevent side reactions.

    • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Advanced Troubleshooting:

Potential Cause Explanation Recommended Solution
Insufficient Activation The carboxylic acid may not be fully activated before the addition of the nucleophile.Premix the carboxylic acid, CEBF, and base for a short period (e.g., 15-30 minutes) before adding the alcohol or amine. This allows for the formation of the reactive intermediate.
Inadequate Base The base is crucial for neutralizing the acid byproduct. An insufficient amount of base can stall the reaction.Use at least one equivalent of a non-nucleophilic base like triethylamine or N,N-diisopropylethylamine (DIPEA). For some substrates, using a slight excess (1.1-1.2 equivalents) may be beneficial.
Steric Hindrance If either the carboxylic acid or the nucleophile is sterically bulky, the reaction rate can be significantly reduced.Increase the reaction time and/or temperature. Consider using a less hindered solvent to improve substrate accessibility. In some cases, a more potent coupling reagent may be necessary.[8]
Poor Solubility If any of the reactants are not fully dissolved, the reaction will be slow and incomplete.Choose a solvent in which all reactants are soluble. Common solvents for CEBF reactions include dichloromethane (DCM), acetonitrile (MeCN), and N,N-dimethylformamide (DMF).

graph Troubleshooting_Low_Yield {
layout=dot;
rankdir=TB;
node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
Start [label="Low/No Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Reagent_Quality [label="Check Reagent Quality\n(CEBF, Solvent, Substrates)"];
Reaction_Conditions [label="Verify Reaction Conditions\n(Temperature, Time)"];
Insufficient_Activation [label="Insufficient Activation?"];
Inadequate_Base [label="Inadequate Base?"];
Steric_Hindrance [label="Steric Hindrance?"];
Solubility [label="Poor Solubility?"];

Start -> Reagent_Quality;
Reagent_Quality -> Reaction_Conditions [label="[Reagents OK]"];
Reaction_Conditions -> Insufficient_Activation [label="[Conditions OK]"];
Insufficient_Activation -> Inadequate_Base [label="[No]"];
Inadequate_Base -> Steric_Hindrance [label="[No]"];
Steric_Hindrance -> Solubility [label="[No]"];

Solution_Activation [label="Solution: Pre-activate\ncarboxylic acid", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Solution_Base [label="Solution: Use sufficient\nnon-nucleophilic base", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Solution_Hindrance [label="Solution: Increase time/temp,\nchange solvent", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Solution_Solubility [label="Solution: Change solvent", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Insufficient_Activation -> Solution_Activation [label="[Yes]"];
Inadequate_Base -> Solution_Base [label="[Yes]"];
Steric_Hindrance -> Solution_Hindrance [label="[Yes]"];
Solubility -> Solution_Solubility [label="[Yes]"];

}

Caption: Troubleshooting workflow for low or no product yield.

Problem 2: Presence of Significant Side Products

Q: My reaction mixture shows multiple spots on TLC, and purification is difficult. What are the likely side reactions and how can I suppress them?

A: The formation of side products can complicate purification and reduce the yield of your desired product. Understanding the potential side reactions is key to mitigating them.

Side Product/Reaction Plausible Cause Mitigation Strategy
Unreacted Starting Material Incomplete reaction due to reasons mentioned in "Low or No Product Yield".Refer to the troubleshooting steps for low yield.
Hydrolysis of Activated Intermediate Presence of water in the reaction mixture.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Epimerization/Racemization For chiral carboxylic acids, the activated intermediate can be susceptible to racemization, especially with prolonged reaction times or at elevated temperatures.Keep the reaction temperature as low as possible. Minimize the reaction time. The choice of base can also be critical; consider using a weaker base like N-methylmorpholine (NMM).[8]
Reaction with the Base In some cases, the base (e.g., triethylamine) can react with the coupling reagent or activated intermediates, especially if it is used in large excess.[9]Use the stoichiometric amount of base, or only a slight excess.
Dimerization/Polymerization If the substrate has multiple reactive sites, intermolecular reactions can lead to the formation of dimers or polymers.Use dilute reaction conditions to favor intramolecular reactions if cyclization is the goal, or use protecting groups for other reactive functionalities.
Problem 3: Difficult Purification

Q: I am struggling to purify my product from the reaction byproducts. What are some effective purification strategies?

A: The main byproduct of CEBF-mediated reactions is 3-ethyl-2-benzoxazolinone, which is generally soluble in common organic solvents.

  • Aqueous Workup: A standard aqueous workup can help remove the base (e.g., triethylammonium salt) and any water-soluble impurities.

  • Column Chromatography: Silica gel column chromatography is typically the most effective method for separating the desired product from the benzoxazolinone byproduct and any unreacted starting materials. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is usually effective.

  • Crystallization: If your product is a solid, recrystallization can be a highly effective purification method.

  • Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.[10]

Experimental Protocols

General Protocol for Esterification
  • To a stirred solution of the carboxylic acid (1.0 mmol) and the alcohol (1.2 mmol) in anhydrous dichloromethane (10 mL) under an argon atmosphere, add this compound (1.1 mmol).

  • Cool the mixture to 0 °C and add triethylamine (1.2 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

General Protocol for Amidation
  • In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 mmol) and this compound (1.1 mmol) in an anhydrous solvent (e.g., acetonitrile or dichloromethane, 10 mL).

  • Add triethylamine (1.2 mmol) and stir the mixture for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine (1.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 1-12 hours, monitoring the reaction by TLC or LC-MS.

  • After the reaction is complete, perform an aqueous workup as described for the esterification protocol.

  • Purify the product by column chromatography or recrystallization.

References

  • Peptide Coupling Reagents: Selection and Use. (n.d.). Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(8), 653-682.
  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Retrieved from [Link]

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(8), 987-1004.
  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • Laulhé, S., & Gasonoo, M. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. The Journal of Organic Chemistry, 85(13), 8593-8604.
  • ChemWhat. (n.d.). This compound CAS#: 63212-53-3. Retrieved from [Link]

  • Kovaříková, J., et al. (2021). Mechanism of Alkyl Chloroformate-Mediated Esterification of Carboxylic Acids in Aqueous Media. The Journal of Organic Chemistry, 86(23), 16293-16299.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Teng, J., & Wang, L. (2019). An experimental and DFT study of the reaction between dichloroethylene carbonate and triethylamine in dimethyl carbonate. New Journal of Chemistry, 43(15), 5966-5973.
  • Fisher Scientific. (n.d.). This compound 97.0+%, TCI America™. Retrieved from [Link]

  • Zhang, L., et al. (2025). Facile synthesis of amide and amine derivatives of 2,2,3,3-tetramethylcyclopropanecarboxylic acid.
  • Gasonoo, M., et al. (2019). Phosphine-Promoted Amide Bond Formation Reactions from Carboxylic Acids and Tetraalkylthiuram Disulfides.

Sources

Impact of solvent choice on 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate (CEBT)

Introduction: Navigating the Reactivity of a Powerful Reagent

Welcome to the technical support guide for this compound (CAS 63212-53-3), hereafter referred to as CEBT. This versatile reagent is highly effective for a range of chemical transformations, most notably as a potent activating agent for alcohols and carboxylic acids, finding significant use in peptide coupling and deoxygenative functionalization reactions.[1][2] However, its high reactivity is intrinsically linked to its environment. The choice of solvent is not merely a matter of dissolution; it is a critical parameter that dictates reaction rate, yield, and the formation of byproducts.

This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and troubleshooting strategies. We will move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and optimize your experimental conditions with confidence.

Part 1: Frequently Asked Questions - Fundamentals and Safety

This section addresses the most common initial inquiries regarding CEBT.

Q1: What is this compound (CEBT) and what are its primary applications?

A1: CEBT is a salt composed of a positively charged 2-chloro-3-ethylbenzoxazolium cation and a tetrafluoroborate anion.[3] Its utility stems from the highly electrophilic C2 carbon on the benzoxazolium ring. This site is readily attacked by nucleophiles, such as the oxygen of an alcohol or a carboxylate, making CEBT an excellent activating agent. Upon reaction, the chloride is displaced, forming a new, highly reactive intermediate that is susceptible to subsequent nucleophilic attack. This mechanism is leveraged in applications such as:

  • Peptide Synthesis: Activating carboxylic acids for amide bond formation.[4]

  • Deoxygenative Arylation: Condensing with alcohols to form NHC-alcohol adducts, which can then participate in cross-coupling reactions.[1]

  • Esterification and Macrolactonization: Facilitating the formation of esters from acids and alcohols.

Q2: What are the essential safety precautions for handling CEBT?

A2: CEBT is a hazardous substance and must be handled with appropriate care in a controlled laboratory environment. Key hazards include:

  • Toxicity: It is harmful if swallowed and toxic in contact with skin.[5][6]

  • Corrosivity: It causes severe skin burns and serious eye damage.[6]

  • Respiratory Irritation: The dust can cause respiratory irritation.[5]

Mandatory Safety Protocol:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[5]

  • Ventilation: Handle the solid reagent exclusively in a certified chemical fume hood to avoid inhalation of dust.[5]

  • Handling: Avoid all direct contact. Use spatulas and weigh the material in a contained manner. Wash hands and any exposed skin thoroughly after handling.

  • Disposal: Dispose of waste in a dedicated, approved hazardous waste container.

Q3: How must CEBT be stored to ensure its stability and reactivity?

A3: CEBT is both moisture and heat-sensitive. Improper storage will lead to rapid degradation and loss of activity.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Temperature: Store in a freezer, at or below 0°C.

  • Container: Keep the container tightly sealed to prevent moisture ingress.[5]

Part 2: The Critical Impact of Solvent Selection

The solvent is an active participant in reactions involving CEBT. Its properties directly influence the stability of the reagent, the solubility of all components, and the stabilization of charged intermediates that are key to the reaction mechanism.

Understanding Solvent Classes in the Context of CEBT Reactivity

Solvents are broadly classified as protic or aprotic, and polar or nonpolar. This classification is fundamental to predicting their effect on your reaction.

  • Protic Solvents: These solvents contain O-H or N-H bonds (e.g., water, methanol, ethanol) and can act as hydrogen bond donors.[7][8] For CEBT, protic solvents are generally reactive and should be avoided unless they are a desired reactant. CEBT's sensitivity to moisture is a clear indicator of its reactivity with water (hydrolysis). Similarly, alcohol solvents will react as nucleophiles, leading to undesired side products.[9]

  • Aprotic Solvents: These solvents lack O-H or N-H bonds (e.g., Dichloromethane, DMF, Acetonitrile, THF).[7] They are the preferred choice for most CEBT-mediated reactions.

    • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents possess large dipole moments and are effective at solvating ions and stabilizing polar transition states.[9] This often leads to increased reaction rates.[10] They are particularly useful when reactants have poor solubility in less polar media.[9]

    • Less Polar Aprotic Solvents (e.g., Dichloromethane, THF): These are excellent general-purpose solvents that offer good solubility for many organic compounds without being overly reactive. Dichloromethane (DCM) is a very common and effective solvent for CEBT reactions.

G cluster_0 Solvent Selection Logic for CEBT Reactions cluster_1 Solvent Recommendations start Start: Define Reaction solubility Are all reactants soluble? start->solubility polarity Does the mechanism involve charged intermediates? solubility->polarity Yes choice Select Solvent Class solubility->choice No (Consider high polarity solvents like DMF/DMSO) polarity->choice Yes (Favor Polar Aprotic) polarity->choice No (Less Polar Aprotic may suffice) protic_check Is the solvent a reactant? choice->protic_check final_choice_aprotic Recommended Aprotic: DCM, Acetonitrile, THF, DMF, DMSO protic_check->final_choice_aprotic No (Aprotic) final_choice_protic Warning: Protic Solvents (e.g., Alcohols, Water) will likely react as nucleophiles. Proceed with caution. protic_check->final_choice_protic Yes (Protic)

Caption: Logical workflow for selecting an appropriate solvent system for reactions involving CEBT.

Data Summary: Solvent Properties and Recommendations

The table below summarizes key properties of common laboratory solvents and their general suitability for reactions with CEBT.

SolventTypeDielectric Constant (ε) at 20°CRecommended Use with CEBTPotential Issues & Causality
Dichloromethane (DCM) Less Polar Aprotic9.1Excellent. A first-choice solvent for general applications.Can be sensitive to strong bases. Ensure anhydrous conditions.
Acetonitrile (MeCN) Polar Aprotic37.5Very Good. Higher polarity can accelerate reactions by stabilizing charged intermediates.Must be rigorously dried. Can be more difficult to remove under vacuum than DCM.
N,N-Dimethylformamide (DMF) Polar Aprotic36.7Good. Excellent for dissolving poorly soluble reactants, especially in peptide synthesis.[9][11]High boiling point. Can be difficult to remove. Potential for side reactions at high temperatures.
Dimethyl Sulfoxide (DMSO) Polar Aprotic47.2Good. Highest polarity, ideal for reactants with very low solubility.[12]Very high boiling point. Extremely difficult to remove. Hygroscopic; must be anhydrous.
Tetrahydrofuran (THF) Less Polar Aprotic7.6Good. A suitable alternative to DCM, particularly for forming NHC-adducts.[1]Prone to peroxide formation; use stabilized grade. Must be anhydrous.
Toluene Nonpolar Aprotic2.4Situational. May be used as a co-solvent to aid in azeotropic water removal.[12]Generally too nonpolar to support the ionic intermediates common in CEBT reactions.
Ethanol / Methanol Polar Protic24.6 / 32.7Not Recommended. Will act as a nucleophile, reacting with CEBT to form undesired byproducts.[9]
Water Polar Protic80.1Avoid. Causes rapid hydrolysis and deactivation of the reagent.

Part 3: Troubleshooting Guide

This section provides solutions to common problems encountered during experiments, with a focus on solvent-related causes.

Troubleshooting issue1 Problem: Low or No Product Yield cause1a Cause: Poor Reactant Solubility issue1->cause1a cause1b Cause: Reagent Decomposition issue1->cause1b issue2 Problem: Formation of Side Products cause2a Cause: Solvent Nucleophilicity issue2->cause2a cause2b Cause: Hydrolysis Byproduct issue2->cause2b solution1a Solution: 1. Switch to a more polar aprotic solvent (e.g., MeCN, DMF, DMSO). 2. Gently warm the reaction if thermally stable. 3. Increase solvent volume. cause1a->solution1a solution1b Solution: 1. Use rigorously dried (anhydrous) solvents. 2. Add a desiccant like MgSO4 if compatible. [12] 3. Handle reagent under inert gas. cause1b->solution1b solution2a Solution: 1. Ensure you are using an aprotic solvent. 2. Avoid alcohol-based solvents unless it is the intended reactant. cause2a->solution2a solution2b Solution: Confirm anhydrous conditions. Byproducts often correspond to the hydrolysis of the activated intermediate. cause2b->solution2b

Caption: Troubleshooting flowchart for common issues in CEBT reactions.

Q: My reaction is sluggish or the yield is disappointingly low. What solvent-related factors should I investigate?

A: Low yield is frequently tied to two primary solvent issues: solubility and reagent stability.

  • Poor Solubility of Reactants: The charged nature of CEBT and many reaction intermediates requires a sufficiently polar environment for solvation. If your starting materials (especially amino acids or polar alcohols) are not fully dissolved, the reaction becomes a heterogeneous mixture, severely limiting the reaction rate.

    • Troubleshooting Steps:

      • Switch to a More Polar Aprotic Solvent: If you are using DCM or THF, consider switching to acetonitrile. If solubility remains an issue, move to highly polar solvents like DMF or DMSO.[9] In peptide synthesis, DMSO has proven effective for less soluble amino acids.[12]

      • Consult Literature: Review similar reactions to see which solvent systems have been successful for related substrates.[9]

  • Reagent Decomposition via Hydrolysis: CEBT reacts readily with water. If your solvent is not anhydrous, a significant portion of the reagent will be quenched before it can activate your substrate.

    • Troubleshooting Steps:

      • Verify Solvent Quality: Use a fresh bottle of anhydrous solvent or pass the solvent through a drying system (e.g., alumina column).

      • Add a Desiccant: For certain applications, adding an in-situ drying agent like anhydrous magnesium sulfate (MgSO₄) can be effective, provided it doesn't interfere with the reaction.[12]

      • Inert Atmosphere: Ensure the reaction is set up and run under a dry, inert atmosphere (N₂ or Ar) to prevent atmospheric moisture from entering.

Q: I am observing significant byproduct formation. Could my solvent be the culprit?

A: Yes, the solvent can be a direct source of byproducts.

  • Solvent Participation in the Reaction: This is the most common cause. If you use a nucleophilic solvent, it will compete with your desired nucleophile.

    • Example & Solution: Using ethanol as a solvent in a reaction intended to couple a carboxylic acid with a primary amine will result in the formation of the ethyl ester as a major byproduct. The solution is to switch to a non-nucleophilic, aprotic solvent like DCM or DMF.[9]

  • Hydrolysis of Activated Intermediates: If your substrate is successfully activated by CEBT but trace water is present, the water can act as a nucleophile. This will attack the activated intermediate, reverting it to the starting carboxylic acid or alcohol and consuming your reagent.

    • Solution: The solution is the same as for reagent decomposition: ensure strictly anhydrous conditions.

Part 4: Experimental Protocols

The following protocols provide a starting point for utilizing CEBT and for systematically optimizing solvent conditions.

Protocol 1: General Procedure for Alcohol Activation in Dichloromethane (DCM)

This protocol is adapted from a standard procedure and is suitable for activating a hydroxyl group for subsequent substitution.

Materials:

  • This compound (CEBT) (1.3 equiv)

  • Substrate alcohol (1.0 equiv)

  • Triethylamine (TEA) (1.3 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen line, syringes

Procedure:

  • Setup: Dry the glassware in an oven and assemble under a positive pressure of inert gas (Ar or N₂).

  • Reagent Suspension: To the flask, add CEBT (1.3 equiv) and anhydrous DCM (approx. 0.4 M relative to the alcohol). Cool the resulting suspension to 0°C in an ice bath.

  • Base Addition: Add triethylamine (1.3 equiv) dropwise via syringe. The mixture will typically turn a yellow color.

  • Substrate Addition: Dissolve the alcohol (1.0 equiv) in a separate portion of anhydrous DCM and add it dropwise to the reaction mixture at 0°C.

  • Reaction: Stir the mixture at 0°C for the required time (e.g., 4 hours), monitoring by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude residue can then be purified by silica gel chromatography.

G A 1. Assemble dry glassware under inert atmosphere B 2. Suspend CEBT (1.3 eq) in anhydrous DCM, cool to 0°C A->B C 3. Add Triethylamine (1.3 eq) dropwise at 0°C B->C D 4. Add solution of alcohol (1.0 eq) in anhydrous DCM C->D E 5. Stir at 0°C for 4h (Monitor reaction) D->E F 6. Concentrate under reduced pressure E->F G 7. Purify by silica gel chromatography F->G

Caption: Experimental workflow for a typical alcohol activation using CEBT in DCM.

Protocol 2: Systematic Solvent Screening for Reaction Optimization

When developing a new transformation using CEBT, a systematic screen of solvents is highly recommended.

Procedure:

  • Setup: Arrange a series of small-scale reaction vials (e.g., 1-dram vials with stir bars). Dry all glassware thoroughly.

  • Parallel Reactions: Set up 3-4 parallel reactions under identical conditions (reagent stoichiometry, concentration, temperature) but use a different anhydrous solvent for each. A recommended starting set is:

    • Vial 1: Dichloromethane (DCM)

    • Vial 2: Acetonitrile (MeCN)

    • Vial 3: N,N-Dimethylformamide (DMF)

  • Execution: Run all reactions for the same amount of time.

  • Analysis: Quench a small, identical aliquot from each reaction and analyze by a quantitative method (e.g., LC-MS or ¹H NMR with an internal standard) to compare the conversion to product and the formation of byproducts.

  • Selection: Choose the solvent that provides the best balance of reaction rate, yield, and purity for further optimization.

References

  • ChemicalSafety.com. (n.d.). Chemical Label: this compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Bentley, T. W., Ebdon, D. N., Kim, E.-J., & Koo, I. S. (2005). Solvent polarity and organic reactivity in mixed solvents: evidence using a reactive molecular probe to assess the role of preferential solvation in aqueous alcohols. The Journal of Organic Chemistry, 70(5), 1647–1653. [Link]

  • Reichardt, C., & Welton, T. (2011). How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. Liquids, 3(1), 31-68. [Link]

  • Wang, D., et al. (2018). Metallaphotoredox-enabled deoxygenative arylation of alcohols. Nature Communications, 9(1), 4778. [Link]

  • Zhang, Y., et al. (2020). Practical N-to-C peptide synthesis with minimal protecting groups. Nature Communications, 11(1), 3270. [Link]

  • University of California, Irvine. (n.d.). Nowick Lab Manual: Solid-Phase Peptide Synthesis. Department of Chemistry. Retrieved from [Link]

  • SIELC Technologies. (2018). This compound. Retrieved from [Link]

  • ChemWhat. (n.d.). This compound CAS#: 63212-53-3. Retrieved from [Link]

  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Pearson. (n.d.). Indicate whether each of the following solvents is protic or aprotic. Retrieved from [Link]

  • Taylor, M. S., & Smith, B. D. (2005). Polarisation effects on the solvation properties of alcohols. Chemical Communications, (10), 1309–1311. [Link]

  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical Reviews, 97(6), 2243–2266. [Link]

Sources

Technical Support Center: Temperature Control in 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the effective use of 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of temperature control in reactions involving this versatile coupling reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success and reproducibility of your experiments.

Introduction: The Critical Role of Temperature

This compound is a highly efficient coupling reagent, particularly favored for the formation of amide bonds, including those involving sterically hindered amino acids. However, like many energetic coupling reagents, its performance is intrinsically linked to reaction temperature. Precise temperature control is paramount not only for achieving high yields and purity but also for ensuring the safety and predictability of your reactions.

This guide will delve into the causality behind temperature-related issues, offering scientifically grounded solutions to common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for a typical coupling reaction using this compound?

A1: For most standard amide bond formations, it is highly recommended to initiate the reaction at a reduced temperature, typically 0 °C . This is a common practice with many coupling reagents to control the initial exothermic reaction and minimize potential side reactions. Depending on the reactivity of your substrates, the reaction can then be allowed to slowly warm to room temperature. For particularly challenging couplings, such as those involving sterically hindered anilines or amino acids, a moderate increase in temperature may be necessary, but this should be approached with caution and careful monitoring.

Q2: My reaction is sluggish and incomplete at 0 °C. Can I increase the temperature?

A2: Yes, a gradual increase in temperature can be a valid strategy to drive a sluggish reaction to completion. However, this should be done methodically. We recommend the following approach:

  • Confirm Reagent Viability: Before altering the temperature, ensure that your this compound and other reagents are of high purity and anhydrous. The reagent is hygroscopic, and moisture can significantly impede the reaction.[1]

  • Stepwise Temperature Increase: Instead of immediately heating the reaction to a high temperature, increase it in increments (e.g., to room temperature, then to 40 °C) while monitoring the progress by an appropriate analytical technique like TLC or LC-MS.

  • Consider Solvent Effects: The choice of solvent can influence the reaction rate. Ensure your solvent is appropriate for the intended temperature and fully dissolves all reactants.

Q3: What are the potential side reactions if the temperature is too high?

A3: While specific high-temperature side reaction data for this compound is not extensively published, based on the reactivity of similar coupling reagents, excessive temperatures can lead to several undesirable outcomes:

  • Racemization: In peptide synthesis, elevated temperatures can promote the formation of oxazolone intermediates, which are prone to racemization, leading to a loss of stereochemical integrity in your final product.

  • Side Reactions with Solvents and Substrates: At higher temperatures, the activated carboxylic acid intermediate may react with the solvent (especially nucleophilic solvents) or other functional groups present in your starting materials, leading to a complex mixture of products.

Q4: Is there a risk of thermal runaway with this reagent?

A4: While this compound is a stable solid, the activation of a carboxylic acid is an exothermic process. In large-scale reactions, if the heat generated is not effectively dissipated, a thermal runaway is a potential hazard. It is crucial to have efficient cooling and to control the rate of addition of the coupling reagent, especially when working with highly concentrated solutions. For any scale-up, a thorough safety assessment, including reaction calorimetry, is strongly advised.

Troubleshooting Guide

This section addresses specific problems you might encounter and provides a logical workflow for troubleshooting, with a focus on temperature as a key parameter.

Problem 1: Low to No Product Formation

Your reaction has been running for the recommended time, but analysis shows a low yield of the desired product.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low product yield.

Problem 2: Presence of Multiple Unidentified Byproducts

Your reaction yields the desired product, but it is contaminated with several byproducts, making purification difficult.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for byproduct formation.

Experimental Protocols

Standard Protocol for Amide Bond Formation at 0 °C
  • Preparation: In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the carboxylic acid (1.0 eq) and the amine (1.0 - 1.2 eq) in an anhydrous solvent (e.g., Dichloromethane or DMF).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 2.5 eq), to the reaction mixture and stir for 10-15 minutes.

  • Coupling Reagent Addition: Add this compound (1.1 - 1.3 eq) portion-wise to the cooled solution.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. If the reaction is slow, allow it to warm to room temperature and continue monitoring.

  • Work-up: Once the reaction is complete, proceed with a standard aqueous work-up to remove water-soluble byproducts and unreacted reagents.

  • Purification: Purify the crude product by column chromatography, recrystallization, or preparative HPLC as required.

Data Presentation

ParameterRecommended ConditionRationale
Initial Temperature 0 °CTo control the initial exotherm of carboxylic acid activation and minimize side reactions.
Reaction Progression Allow to slowly warm to room temperatureFor most standard reactions, this provides a good balance between reaction rate and selectivity.
For Hindered Substrates Gradual heating up to 40-50 °CMay be necessary to overcome high activation energy barriers, but requires careful monitoring.
Scale-up Consideration Maintain efficient cooling and controlled additionTo prevent potential thermal runaway due to the exothermic nature of the reaction.

Table 1: Recommended Temperature Parameters for Reactions with this compound.

Visualizing the Impact of Temperature

The following diagram illustrates the general relationship between temperature and reaction outcomes in peptide coupling reactions.

G cluster_0 Optimal Temperature Zone (0°C to RT) cluster_1 High Temperature Zone (> 40-50°C) cluster_2 Low Temperature Zone (< 0°C) a High Yield b High Purity c Minimal Racemization d Increased Reaction Rate e Potential for Lower Yield d->e f Increased Byproducts e->f g Risk of Racemization f->g h Reagent Decomposition g->h i Slow Reaction Rate j Incomplete Conversion i->j Temp Reaction Temperature cluster_2 cluster_2 Temp->cluster_2 Too Low cluster_0 cluster_0 Temp->cluster_0 Optimal cluster_1 cluster_1 Temp->cluster_1 Too High

Sources

Technical Support Center: Work-up Procedures for Reactions with 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate (CEB)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate (CEB). This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding reaction work-up and purification. The content is structured to address specific challenges encountered in the lab, explaining the causality behind each procedural step to ensure scientific integrity and experimental success.

Section 1: Understanding the Reagent and Its Byproducts

FAQ 1: What is this compound (CEB), and what are its primary applications?

This compound (CAS 63212-53-3) is a versatile condensing and activating agent used in organic synthesis.[1][2] It is particularly effective for:

  • Amide and Peptide Bond Formation: Similar to other coupling reagents like BOP and HBTU, CEB activates carboxylic acids to facilitate the formation of amide bonds.[3][4]

  • Conversion of Alcohols to Alkyl Chlorides: It provides a mild and efficient method for this transformation.[1]

  • Esterification and Macrolactonization: Its activation of carboxylic acids makes it suitable for forming esters and constructing macrocyclic lactones, analogous to the Mukaiyama reagent (2-chloro-1-methylpyridinium iodide).[5]

CEB is valued for its efficiency and ability to promote reactions under mild conditions. However, like all reagents, its use results in byproducts that must be effectively removed.

FAQ 2: What is the primary byproduct of CEB, and what are its properties?

Upon reaction, the benzoxazolium core of CEB is consumed, generating 3-ethyl-2(3H)-benzoxazolone as the main byproduct.

  • Structure: 3-ethyl-1,3-benzoxazol-2-one[6]

  • Molecular Weight: 163.17 g/mol [6]

  • Anticipated Solubility: Based on its parent compound, 2(3H)-benzoxazolone, this byproduct is expected to be slightly soluble in water and possess some acidic character (pKa of the N-H in the unsubstituted version is ~9.3).[1][7] It is generally soluble in common organic solvents like dichloromethane (DCM) and ethyl acetate (EtOAc), but may be less soluble in non-polar solvents like hexanes.

Understanding the properties of this byproduct is the cornerstone of designing an effective purification strategy.

G cluster_reaction Reaction Pathway CEB 2-Chloro-3-ethylbenzoxazolium (CEB Cation) Activated Activated Intermediate (e.g., Acyloxybenzoxazolium salt) CEB->Activated + Nucleophile Nuc Carboxylate / Alcohol (Nucleophile) Byproduct 3-Ethyl-2(3H)-benzoxazolone (Byproduct) Activated->Byproduct Releases Product Desired Product (Amide, Ester, etc.) Activated->Product + Amine / Alcohol

Caption: Reaction mechanism of CEB leading to the desired product and the primary byproduct.

Section 2: Standard Work-up Procedures

The choice of work-up depends critically on the stability and solubility of your desired product. The most common and robust method is a liquid-liquid extraction (aqueous work-up).

FAQ 3: What is a general aqueous work-up protocol for a reaction using CEB?

This procedure is designed to systematically remove the CEB byproduct, unreacted starting materials, and any base (like triethylamine or DIPEA) used in the reaction. It is particularly well-suited for products that are stable to mild acid and base and are soluble in a water-immiscible organic solvent (e.g., EtOAc, DCM).

Experimental Protocol: General Aqueous Work-up

  • Quenching (Optional): If the reaction is performed at elevated or cooled temperatures, allow it to return to room temperature. If necessary, quench any remaining reactive species by adding a small amount of water or saturated ammonium chloride solution.

  • Dilution: Dilute the reaction mixture with a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM). This ensures the product remains in the organic phase and reduces the concentration of highly polar solvents like DMF, if used.

  • Acidic Wash: Transfer the diluted mixture to a separatory funnel. Wash the organic layer with a dilute acidic solution to remove any tertiary amine base (e.g., triethylamine, DIPEA).

    • Recommended: 1 M HCl, 5-10% citric acid solution, or saturated NH₄Cl.

    • Rationale: The acid protonates the amine base, forming a water-soluble ammonium salt that partitions into the aqueous layer.

  • Basic Wash: Wash the organic layer with a dilute basic solution to remove unreacted carboxylic acid and the slightly acidic 3-ethyl-2(3H)-benzoxazolone byproduct.[3]

    • Recommended: Saturated sodium bicarbonate (NaHCO₃) solution or 5% sodium carbonate (Na₂CO₃) solution.

    • Caution: Perform this wash carefully, venting the separatory funnel frequently, as CO₂ gas may evolve if there is excess acid from the previous step.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution.

    • Rationale: This step removes residual water from the organic layer and helps to break up any emulsions that may have formed.

  • Drying and Concentration: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can then be further purified by techniques such as column chromatography, crystallization, or distillation.

G cluster_removals Impurities Removed Start Crude Reaction Mixture (in Organic Solvent) AcidWash Wash with Dilute Acid (e.g., 1M HCl) Start->AcidWash BaseWash Wash with Dilute Base (e.g., sat. NaHCO3) AcidWash->BaseWash Amine Amine Base (e.g., DIPEA) AcidWash->Amine BrineWash Wash with Brine BaseWash->BrineWash Acid Unreacted Acid & CEB Byproduct BaseWash->Acid Dry Dry over Na2SO4 / MgSO4 BrineWash->Dry Water Bulk Water BrineWash->Water Concentrate Concentrate (Rotovap) Dry->Concentrate Purify Purify (e.g., Column) Concentrate->Purify

Caption: Standard aqueous work-up workflow for reactions utilizing CEB.

FAQ 4: My product is acid- or base-sensitive. What is an alternative work-up?

If your product contains functional groups that are labile to acid or base, the standard aqueous work-up must be modified or avoided.

  • Neutral Washes: If the primary impurity is a water-soluble base or acid, repeated washes with deionized water may be sufficient, albeit less efficient.

  • Non-Aqueous Work-up: For highly sensitive compounds, a non-aqueous approach is recommended. A published procedure using CEB for the conversion of an alcohol to a chloride details a direct work-up.[8]

    • Concentrate the reaction mixture directly under reduced pressure.

    • Purify the resulting residue directly by silica gel column chromatography.

    • Consideration: This method is most effective when the product and byproducts have significantly different polarities, allowing for easy separation on silica gel. The 3-ethyl-2(3H)-benzoxazolone byproduct is moderately polar and will need to be separated from the desired product.

Section 3: Troubleshooting Guide

Problem 1: An emulsion formed during the aqueous wash, and the layers won't separate.

Cause: Emulsions are common when the reaction mixture contains polar aprotic solvents (like DMF), salts, or amphiphilic molecules. They stabilize the interface between the organic and aqueous layers.

Solutions:

  • Add Brine: Add a significant volume of saturated brine to the separatory funnel. The high salt concentration increases the polarity of the aqueous phase, which often helps to break the emulsion.[3]

  • Filter: Pass the entire emulsified mixture through a pad of Celite® or filter paper. This can physically disrupt the emulsion.

  • Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-60 minutes).

  • Change Solvent: If emulsions are persistent, consider using a different extraction solvent. For example, if you are using DCM, switching to EtOAc might resolve the issue.

Problem 2: After the work-up, my crude product is still contaminated with the 3-ethyl-2(3H)-benzoxazolone byproduct.

Cause: This usually indicates insufficient or ineffective washing during the basic extraction step.

Solutions:

  • Increase Wash Volume/Repetitions: Perform the basic wash (saturated NaHCO₃) two or three times instead of just once.

  • Use a Stronger, Dilute Base: A wash with a dilute (e.g., 1-2 M) solution of NaOH or K₂CO₃ can be more effective at deprotonating and solubilizing the benzoxazolone byproduct in the aqueous phase. Caution: Only use this approach if your desired product is stable to stronger bases.

  • Optimize Chromatography: The byproduct is moderately polar. Ensure your column chromatography mobile phase is optimized for separation. A gradient elution, starting with a less polar solvent system and gradually increasing polarity, is often effective.

Impurity/ReagentTypepKa (approx.)Recommended Wash StepRationale
Triethylamine (TEA) / DIPEABase10.7 / 11Dilute Acid (1M HCl)Protonation forms a water-soluble salt.
Unreacted Carboxylic AcidAcid4-5Dilute Base (sat. NaHCO₃)Deprotonation forms a water-soluble carboxylate salt.
3-Ethyl-2(3H)-benzoxazolone Byproduct ~9-10Dilute Base (sat. NaHCO₃) Deprotonation of the N-H (if hydrolyzed) or extraction of the polar neutral species.
Unreacted CEBReagentN/AWater / Dilute BaseHydrolyzes readily in water; byproducts removed by base.

Table 1: Guide to removing common impurities with aqueous washes.

Problem 3: My reaction was performed in DMF, and I can't get rid of it.

Cause: N,N-Dimethylformamide (DMF) is a high-boiling, water-miscible solvent that is notoriously difficult to remove completely.

Solutions:

  • Aqueous Washes with Salt: When performing the aqueous work-up, use large volumes of water or, more effectively, a 5% LiCl aqueous solution for your washes. The salt helps to partition the DMF into the aqueous layer. Repeat the wash several times.

  • Azeotropic Removal: After the initial concentration, add a high-boiling non-polar solvent like toluene or heptane to the crude product and re-concentrate under reduced pressure. This can help to azeotropically remove residual DMF.

  • High-Vacuum Drying: Place the crude product under high vacuum for several hours, sometimes with gentle heating if the product is thermally stable.

G Start Problem Encountered During Work-up Emulsion Emulsion Forms Start->Emulsion Byproduct Byproduct Remains Start->Byproduct DMF Residual DMF Start->DMF Sol_Emulsion 1. Add Brine 2. Filter through Celite 3. Wait Emulsion->Sol_Emulsion Solution Sol_Byproduct 1. Repeat Base Wash 2. Use stronger (dilute) base 3. Optimize Chromatography Byproduct->Sol_Byproduct Solution Sol_DMF 1. Wash with 5% LiCl (aq) 2. Azeotrope with Toluene 3. High-Vacuum Drying DMF->Sol_DMF Solution

Caption: Troubleshooting decision tree for common work-up issues.

Section 4: Safety & Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]

  • Handling: CEB is harmful if swallowed and causes severe skin burns and eye damage.[9] It is also moisture-sensitive. Handle in a well-ventilated area or a chemical fume hood. Store under an inert atmosphere and keep the container tightly closed in a dry, cool place.[3]

  • Disposal: Dispose of all chemical waste, including contaminated solvents and solids, according to your institution's hazardous waste disposal procedures.

This guide is intended to provide a robust framework for successfully navigating the work-up and purification of reactions involving this compound. By understanding the chemical principles behind each step, researchers can adapt these procedures to their specific substrates and achieve high purity for their target molecules.

References

Validation & Comparative

A Comparative Guide to Peptide Coupling Reagents: Benchmarking Performance for Optimal Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a coupling reagent is a pivotal decision in the intricate process of peptide synthesis. This choice directly governs reaction efficiency, product purity, and the preservation of stereochemical integrity. This guide offers an objective, in-depth comparison of 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate (CEB) with other commonly employed coupling reagents, supported by mechanistic insights and experimental data to inform rational reagent selection in peptide chemistry.

Introduction to Peptide Coupling and the Role of Reagents

The formation of an amide bond between two amino acids is the fundamental reaction in peptide synthesis. This process necessitates the activation of the carboxylic acid group of one amino acid to facilitate nucleophilic attack by the amino group of another. Coupling reagents are the activators that drive this critical transformation. An ideal coupling reagent should facilitate rapid and complete conversion with minimal side reactions, the most critical of which is the racemization of the chiral α-carbon of the amino acid residues.

This guide will explore the performance of this compound and compare it with established classes of coupling reagents, including carbodiimides (e.g., DCC), and the widely used phosphonium (e.g., PyBOP) and uronium/aminium salts (e.g., HATU, HBTU).

This compound (CEB): A Profile

This compound (CEB) is a reactive organic salt that has found applications in organic synthesis.[1] It is recognized for its ability to activate intermediates under mild conditions, for instance, in the stereospecific dehydration of ketones.[1] While its utility as a coupling agent in specific organic reactions is noted, its application and performance data specifically within the domain of peptide synthesis are not extensively documented in publicly available scientific literature.

Proposed Mechanism of Action in Amide Bond Formation

CEB_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylate R-COO⁻ Active_Ester Acyloxybenzoxazolium Intermediate (Activated) Carboxylate->Active_Ester Attacks CEB CEB 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate (CEB) CEB->Active_Ester Peptide_Bond Peptide Bond (R-CO-NH-R') Active_Ester->Peptide_Bond Nucleophilic attack Byproduct 2-Hydroxy-3-ethylbenzoxazole Active_Ester->Byproduct Release Amine H₂N-R' Amine->Peptide_Bond

Caption: Proposed mechanism of CEB in amide bond formation.

A Comparative Analysis with Established Coupling Reagents

The performance of a coupling reagent is judged on several key metrics: reaction yield, reaction time, and the degree of racemization. Below is a comparison of CEB with other widely used reagents, based on available data for the latter.

Performance Metrics of Common Coupling Reagents
Coupling ReagentClassTypical YieldRacemization RiskKey Features & Drawbacks
DCC CarbodiimideGood to ExcellentModerate to HighCost-effective; byproduct (DCU) is insoluble and can be difficult to remove.[2]
HATU Uronium/AminiumExcellentVery LowHighly efficient, especially for hindered couplings; more expensive.[3]
HBTU Uronium/AminiumVery GoodLowLess reactive than HATU but a reliable and common choice.[3]
PyBOP PhosphoniumVery GoodLowByproducts are water-soluble, simplifying purification.

Note: Performance can vary significantly based on the specific amino acids being coupled, the solvent, and the base used.

In-Depth Look at Common Coupling Reagents

Carbodiimides: The Classical Approach

N,N'-Dicyclohexylcarbodiimide (DCC) was one of the first reagents to be widely adopted for peptide synthesis.[2]

Mechanism of Action (DCC with HOBt): DCC activates a carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is highly susceptible to racemization. To mitigate this, an additive such as 1-hydroxybenzotriazole (HOBt) is typically used. HOBt traps the activated intermediate to form an HOBt-ester, which is less prone to racemization and reacts cleanly with the amine component.

DCC_Mechanism cluster_activation Activation cluster_racemization_suppression Racemization Suppression cluster_coupling Coupling Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) Carboxylic_Acid->O_Acylisourea DCC DCC DCC->O_Acylisourea HOBt_Ester HOBt-Ester O_Acylisourea->HOBt_Ester HOBt HOBt HOBt->HOBt_Ester Peptide_Bond Peptide Bond HOBt_Ester->Peptide_Bond Amine H₂N-R' Amine->Peptide_Bond

Caption: Mechanism of DCC coupling with HOBt additive.

Uronium/Aminium Salts: The Gold Standard

Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most effective and widely used coupling reagents.[3]

Mechanism of Action (HATU): HATU reacts with the carboxylate of an N-protected amino acid to form a highly reactive OAt-ester. The 7-azabenzotriazole (OAt) moiety makes this ester more reactive than the corresponding OBt-ester formed by HBTU, leading to faster and more efficient couplings with a lower risk of racemization.[3]

HATU_Mechanism cluster_activation Activation cluster_coupling Coupling Carboxylate R-COO⁻ OAt_Ester OAt-Ester (Highly Reactive) Carboxylate->OAt_Ester HATU HATU HATU->OAt_Ester Peptide_Bond Peptide Bond OAt_Ester->Peptide_Bond Amine H₂N-R' Amine->Peptide_Bond

Caption: General mechanism of HATU-mediated coupling.

Phosphonium Salts: A Versatile Alternative

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a popular phosphonium-based coupling reagent.

Mechanism of Action (PyBOP): Similar to uronium salts, PyBOP reacts with a carboxylate to form an active OBt-ester. The byproducts of the reaction, particularly the phosphine oxide, are generally water-soluble, which can simplify the purification process.

Experimental Protocols

Below are generalized, step-by-step methodologies for peptide coupling using the discussed reagents.

General Experimental Workflow for Comparative Evaluation:

Experimental_Workflow Start Start: Resin Swelling Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Fmoc_Deprotection Washing_1 Washing Steps (DMF, DCM) Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling: - N-Fmoc-Amino Acid - Coupling Reagent (e.g., HATU) - Base (e.g., DIPEA) Washing_1->Coupling Washing_2 Washing Steps (DMF, DCM) Coupling->Washing_2 Repeat Repeat Cycle for Next Amino Acid Washing_2->Repeat Repeat->Fmoc_Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Final_Deprotection->Cleavage Purification Purification (e.g., RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: A generalized workflow for solid-phase peptide synthesis.

Protocol 1: Peptide Coupling using HATU
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF and then with dichloromethane (DCM).

  • Coupling: In a separate vessel, dissolve the N-Fmoc-protected amino acid (3-5 equivalents), HATU (3-5 equivalents), and a hindered base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF. Add this solution to the resin.

  • Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Proceed to the next deprotection and coupling cycle.

Protocol 2: Peptide Coupling using DCC/HOBt
  • Resin Preparation and Deprotection: Follow steps 1-3 as in Protocol 1.

  • Activation: In a separate vessel, dissolve the N-Fmoc-protected amino acid (3 equivalents) and HOBt (3 equivalents) in DMF/DCM. Cool the solution to 0 °C.

  • Coupling: Add DCC (3 equivalents) to the cooled solution and stir for 10-15 minutes. Add this pre-activated mixture to the resin.

  • Reaction: Allow the reaction to proceed for 2-4 hours at room temperature.

  • Washing: Wash the resin extensively with DMF and DCM to remove the insoluble dicyclohexylurea (DCU) byproduct.

  • Proceed to the next cycle.

Conclusion and Recommendations

The selection of a coupling reagent is a critical parameter in peptide synthesis that must be tailored to the specific requirements of the target peptide.

  • For routine, non-challenging sequences, the cost-effectiveness of DCC/HOBt may be advantageous, provided that the byproduct removal is manageable.

  • For most applications, including the synthesis of complex peptides, HATU stands out as the superior reagent, offering high yields, rapid reaction times, and minimal racemization.[3] Its higher cost is often justified by the improved purity and success rate.

  • HBTU and PyBOP represent excellent all-purpose reagents that provide a balance of reactivity and cost.

While This compound (CEB) shows promise as a reactive species for activating carboxylic acids, its efficacy and safety profile within the specific context of modern peptide synthesis remain to be thoroughly investigated and documented. Further research, including direct comparative studies against established reagents like HATU, would be necessary to ascertain its potential role in the peptide chemist's toolkit. Researchers should rely on well-validated reagents for critical syntheses while exploring novel reagents like CEB in carefully designed methodological studies.

References

  • This compound | 63212-53-3 | Benchchem.

  • Commonly Used Coupling Reagents in Peptide Synthesis.

  • HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency - Benchchem.

  • Peptide Coupling Reagents Guide - Sigma-Aldrich.

  • Commonly Used Coupling Reagents in Peptide Synthesis.

Sources

A Guide to Amide Bond Formation: A Comparative Analysis of Established Reagents (HATU, HBTU) and an Exploration of Alternative Activating Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of the amide bond is a cornerstone of modern chemistry, particularly in the development of pharmaceuticals and peptidomimetics.[1] The choice of coupling reagent is paramount, directly influencing reaction efficiency, yield, and, critically, the stereochemical integrity of the final product. This guide provides an in-depth comparison of two of the most widely used and trusted uronium-based coupling reagents, HATU and HBTU, supported by mechanistic insights and performance data. Furthermore, we will explore the profile of a different class of activating agent, 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate, to provide a broader context of the available chemical tools.

Part 1: The Gold Standard Uronium Salts: HATU vs. HBTU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are mainstays in both solution-phase and solid-phase peptide synthesis.[2][3][4] Their popularity stems from their high efficiency, mild reaction conditions, and ability to suppress unwanted side reactions.[2]

Mechanism of Action: The Critical Role of the Active Ester

The efficacy of both HATU and HBTU lies in their ability to convert a relatively unreactive carboxylic acid into a highly reactive "active ester," which is then susceptible to nucleophilic attack by an amine. This two-stage process is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).[5][6][7]

  • Activation: The process begins with the deprotonation of the carboxylic acid by the base. The resulting carboxylate anion attacks the electrophilic carbon of the uronium salt (HATU or HBTU).

  • Formation of the Active Ester: This attack leads to the formation of a highly reactive O-acyl(tetramethyl)isouronium salt.[5] This intermediate is rapidly attacked by the displaced triazole anion—1-hydroxy-7-azabenzotriazole (HOAt) from HATU or 1-hydroxybenzotriazole (HOBt) from HBTU—to generate the key active ester.[5][8][9]

  • Aminolysis: The amine nucleophile then attacks the carbonyl carbon of the active ester, forming the desired amide bond and releasing the HOAt or HOBt.[8]

The primary difference in the reactivity between HATU and HBTU is a direct consequence of the triazole moiety involved.[10]

  • HATU utilizes HOAt. The nitrogen atom at the 7-position of the azabenzotriazole ring participates in the reaction through a neighboring group effect, stabilizing the transition state and making the resulting OAt-active ester significantly more reactive than its HOBt counterpart.[8][10] This enhanced reactivity leads to faster and more complete coupling reactions.[4][10]

  • HBTU is based on HOBt. While effective, the resulting OBt-active ester is less reactive than the OAt-ester.[2][10] This can result in slower reaction times and a greater potential for side reactions, including epimerization, particularly with sterically hindered or racemization-prone amino acids.[10]

Diagram: Mechanism of Uronium Salt-Mediated Amide Bond Formation

G cluster_activation Activation Phase cluster_coupling Coupling Phase RCOOH Carboxylic Acid (R-COOH) Base Base (e.g., DIPEA) RCOO Carboxylate (R-COO⁻) RCOOH->RCOO Deprotonation Base->RCOOH Isouronium O-acyl(tetramethyl)isouronium salt RCOO->Isouronium Nucleophilic attack Reagent HATU or HBTU Reagent->Isouronium Triazole HOAt (from HATU) or HOBt (from HBTU) ActiveEster OAt/OBt Active Ester Isouronium->ActiveEster Displacement Triazole->Isouronium Amide Amide Bond (R-CO-NH-R') ActiveEster->Amide Aminolysis Amine Amine (R'-NH₂) Amine->Amide

Caption: Generalized mechanism for HATU and HBTU coupling reagents.

Performance Comparison: HATU vs. HBTU

Experimental evidence, particularly from the synthesis of notoriously "difficult" peptide sequences like the acyl carrier protein (ACP) fragment (65-74), consistently demonstrates HATU's superior performance.[10]

ParameterHATUHBTURationale & References
Crude Purity Higher purity, with fewer deletion products observed.Lower purity, often with more deletion byproducts.The higher reactivity of the OAt-ester from HATU leads to more efficient and complete coupling, minimizing failed sequences.[10]
Reaction Speed FasterSlowerThe neighboring group effect of the 7-aza nitrogen in the HOAt moiety accelerates the aminolysis step.[4][10]
Racemization Lower risk of epimerization.Higher risk, especially with sensitive amino acids.Faster coupling kinetics with HATU reduce the lifetime of the activated species, providing less opportunity for racemization to occur.[10]
Cost HigherLowerThe synthesis of the HOAt precursor for HATU is more complex than that of HOBt for HBTU.
Ideal Use Case Sterically hindered couplings, racemization-prone residues, rapid synthesis protocols, difficult sequences.Routine peptide synthesis, cost-sensitive applications where maximum efficiency is not critical.For challenging syntheses, the experimental evidence strongly supports HATU as the more reliable choice.[10]
Experimental Protocols

The following are generalized protocols for a solution-phase amide coupling. Optimization for specific substrates is highly recommended.

  • Dissolution: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.) and HATU (1.0 eq.) in anhydrous DMF.

  • Activation: Add DIPEA (2.0 eq.) to the solution. Stir the mixture at room temperature for 5-15 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the amine (1.0-1.1 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a mild aqueous acid (e.g., saturated NH₄Cl). Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

  • Dissolution: In a dry, inert atmosphere, dissolve the carboxylic acid (1.0 eq.) and HBTU (1.0 eq.) in anhydrous DMF.

  • Activation: Add DIPEA (2.0 eq.) to the solution and stir at room temperature for 15 minutes.

  • Coupling: Add the amine (1.0-1.1 eq.) to the mixture.

  • Reaction: Stir the reaction at room temperature for 2-6 hours, monitoring for completion.

  • Work-up & Purification: Follow the same work-up and purification procedure as described for the HATU protocol.

Diagram: General Laboratory Workflow for Coupling Reagent Comparison

G start Start: Select Carboxylic Acid & Amine Substrates reagent_prep Prepare Reagent Solutions: HATU/DIPEA in DMF HBTU/DIPEA in DMF start->reagent_prep activation Pre-activate Carboxylic Acid with each reagent solution reagent_prep->activation coupling Add Amine to each reaction activation->coupling monitoring Monitor Reactions (TLC, LC-MS) coupling->monitoring workup Aqueous Work-up & Extraction monitoring->workup purification Purify Crude Products (Column Chromatography) workup->purification analysis Analyze Purified Products: Yield, Purity (HPLC), Stereointegrity (Chiral HPLC) purification->analysis end End: Comparative Data analysis->end

Caption: Workflow for comparing coupling reagent efficacy.

Part 2: Exploring an Alternative Activating Agent: this compound (CEE)

In the vast landscape of organic reagents, compounds are often developed for very specific transformations. This compound (CEE) is one such reagent. While it possesses an electrophilic center that can activate certain functional groups, its documented applications in the scientific literature are distinct from those of traditional peptide coupling agents.

Established Applications of CEE

Current research and chemical supplier documentation primarily highlight the utility of CEE in the following areas:

  • Conversion of Alcohols to Alkyl Chlorides: The primary and most well-documented use of CEE is as a dehydrating and activating agent for the stereospecific conversion of alcohols into their corresponding alkyl chlorides.

  • Catalysis: CEE has been employed in specialized catalytic cycles, such as Ni-catalyzed cross-electrophile coupling reactions involving alcohols and aryl halides.

It is critical to note that comprehensive searches of the scientific literature did not yield studies employing this compound as a reagent for the formation of amide bonds between carboxylic acids and amines. Consequently, there is no experimental data available to directly compare its efficacy (yield, racemization, etc.) against established coupling reagents like HATU or HBTU in this context.

A Note on a Related Analogue

Interestingly, a structurally related compound, 2-Bromo-3-ethylthiazolium Tetrafluoroborate (BET), where the oxygen of the benzoxazole ring is replaced by sulfur, has been reported as a coupling reagent for the synthesis of peptide nucleic acid (PNA) oligomers. The enhanced performance in that specific context was attributed to the sulfur atom in the thiazolium ring, which increases nucleophilicity and favors peptide bond formation. This suggests that the choice of heteroatom within this class of compounds is critical to its function and reactivity profile.

Conclusion: Making an Informed Reagent Choice

For researchers and drug development professionals engaged in peptide synthesis or the creation of complex molecules requiring amide bond formation, the choice of coupling reagent is a critical decision.

  • HBTU remains a reliable and cost-effective workhorse for many standard applications.

  • HATU has established itself as the superior reagent for challenging syntheses, offering faster reactions, higher purities, and a significantly lower risk of racemization.[10] For projects involving sterically hindered amino acids, difficult sequences, or where the preservation of stereochemistry is paramount, the additional cost of HATU is often justified by the superior results.

While the exploration of novel activating agents is a continuing endeavor in chemical synthesis, this compound (CEE) has a well-defined but different role in the synthetic chemist's toolbox, primarily for the activation of alcohols. Based on current literature, it is not an established reagent for routine amide bond formation. Therefore, for predictable and high-fidelity amide coupling, the evidence strongly supports the use of well-characterized uronium salts like HATU and HBTU.

References

  • Vertex AI Search. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Benchchem. (n.d.).
  • Benchchem. (n.d.).
  • YouTube. (2021, January 18). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
  • YouTube. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
  • Chemical Society Reviews (RSC Publishing). (2008, December 4). Amide bond formation: beyond the myth of coupling reagents.
  • ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
  • ResearchGate. (2025, August 7). Amide bond formation: Beyond the myth of coupling reagents.
  • Suzhou Highfine Biotech. (2025, April 24). HATU: The Core Reagent for Peptide & Drug Synthesis.
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.). HBTU.
  • Benchchem. (n.d.). HBTU Coupling Reactions: Technical Support & Troubleshooting Guide.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Benchchem. (n.d.). HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency.
  • Benchchem. (n.d.). A Comparative Analysis of Coupling Reagents for the Synthesis of H-D-Ala-OtBu.HCl.
  • Benchchem. (n.d.).
  • Tokyo Chemical Industry. (n.d.).
  • ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • TCI Chemicals. (n.d.).
  • SIELC Technologies. (2018, May 16).
  • Sigma-Aldrich. (n.d.).
  • Santa Cruz Biotechnology. (n.d.).
  • PubChem. (n.d.).

Sources

A Senior Application Scientist's Guide to Validating Reactions with 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable conversion of alcohols to alkyl chlorides is a foundational transformation in organic synthesis. The choice of reagent for this conversion dictates not only the yield and purity of the product but also the complexity of the reaction work-up and the analytical methods required for validation. This guide provides an in-depth technical comparison of 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate (CEBF) with other common reagents for this purpose. We will delve into the causality behind experimental choices, present detailed analytical protocols, and offer supporting data to empower you to make informed decisions in your synthetic endeavors.

Introduction to this compound (CEBF)

This compound is a quaternary benzoxazolium salt recognized for its utility in organic synthesis, particularly in the stereospecific conversion of alcohols to alkyl chlorides.[1] Its mechanism involves the formation of a reactive intermediate that facilitates the substitution of the hydroxyl group.[1] This reagent is often favored for its mild reaction conditions and its ability to be used in complex molecular syntheses, such as in the total synthesis of myrmicarin alkaloids.[1]

Comparative Analysis of Reagents for Alcohol to Alkyl Chloride Conversion

The selection of a reagent for the chlorination of an alcohol is a critical decision that impacts reaction outcomes. Below is a comparative analysis of CEBF and its common alternatives.

ReagentTypical YieldStereochemistryKey AdvantagesCommon Side Reactions/Byproducts
This compound (CEBF) Good to HighInversion (SN2)Mild reaction conditions, good for complex molecules.Benzoxazolone derivative.
Thionyl Chloride (SOCl₂) Good to HighRetention (SNi) or Inversion (with pyridine, SN2)Gaseous byproducts (SO₂ and HCl) simplify work-up.[2][3]Can be harsh, potential for side reactions with sensitive functional groups.[4]
Appel Reaction (PPh₃/CCl₄) Good to HighInversion (SN2)Mild and neutral conditions, suitable for a wide range of alcohols.[5][6]Stoichiometric amounts of triphenylphosphine oxide byproduct can complicate purification.[7]
Cyanuric Chloride/DMF Good to HighInversion (SN2)Inexpensive, mild conditions, and a simple aqueous work-up.[8][9]The reaction can be slow with sterically hindered alcohols.[8]

Mechanistic Insights: A Visual Comparison

Understanding the reaction mechanism is paramount for predicting outcomes and troubleshooting. Below are the proposed mechanisms for the conversion of an alcohol to an alkyl chloride using CEBF and its alternatives.

This compound (CEBF)

CEBF_mechanism ROH R-OH (Alcohol) Intermediate1 [R-O-Benzoxazolium]+ ROH->Intermediate1 Nucleophilic attack CEBF CEBF CEBF->Intermediate1 Product R-Cl (Alkyl Chloride) Intermediate1->Product SN2 attack by Cl- Byproduct Benzoxazolone Derivative Intermediate1->Byproduct Cl_ion Cl- Cl_ion->Product

Caption: Proposed mechanism for alcohol chlorination using CEBF.

Thionyl Chloride (SOCl₂)

SOCl2_mechanism cluster_no_pyridine Without Pyridine (SNi) cluster_with_pyridine With Pyridine (SN2) ROH1 R-OH Chlorosulfite1 R-O-SOCl ROH1->Chlorosulfite1 SOCl2_1 SOCl₂ SOCl2_1->Chlorosulfite1 Product1 R-Cl (Retention) Chlorosulfite1->Product1 Internal return Byproducts1 SO₂ + HCl Chlorosulfite1->Byproducts1 ROH2 R-OH Chlorosulfite2 R-O-SOCl ROH2->Chlorosulfite2 SOCl2_2 SOCl₂ SOCl2_2->Chlorosulfite2 Product2 R-Cl (Inversion) Chlorosulfite2->Product2 Backside attack Byproducts2 SO₂ + Pyridinium Chloride Chlorosulfite2->Byproducts2 Cl_ion Cl- Cl_ion->Product2

Caption: Mechanism of alcohol chlorination with thionyl chloride.[10]

Appel Reaction (PPh₃/CCl₄)

Appel_mechanism PPh3 PPh₃ Phosphonium [Ph₃P-Cl]+ CCl₃- PPh3->Phosphonium CCl4 CCl₄ CCl4->Phosphonium Alkoxyphosphonium [R-O-PPh₃]+ Cl- Phosphonium->Alkoxyphosphonium ROH R-OH ROH->Alkoxyphosphonium Product R-Cl (Inversion) Alkoxyphosphonium->Product SN2 attack by Cl- Byproduct Ph₃P=O + CHCl₃ Alkoxyphosphonium->Byproduct

Caption: The Appel reaction mechanism for alcohol chlorination.[6][7][11]

Cyanuric Chloride/DMF

Cyanuric_Chloride_mechanism TCT Cyanuric Chloride (TCT) Vilsmeier_reagent Vilsmeier-Haack type adduct TCT->Vilsmeier_reagent DMF DMF DMF->Vilsmeier_reagent Intermediate Activated Alcohol Vilsmeier_reagent->Intermediate ROH R-OH ROH->Intermediate Product R-Cl (Inversion) Intermediate->Product SN2 attack by Cl- Byproduct Triazine byproducts Intermediate->Byproduct

Caption: Proposed mechanism for alcohol chlorination with cyanuric chloride/DMF.[8][12]

Analytical Methods for Reaction Validation

Rigorous analytical validation is essential to confirm the success of a chemical transformation. The following section details the primary analytical techniques for monitoring the conversion of alcohols to alkyl chlorides.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for monitoring reaction progress by separating and quantifying the starting material, product, and any impurities.[13]

Experimental Protocol: HPLC Analysis of a Reaction Mixture

  • Sample Preparation:

    • Carefully quench a small aliquot of the reaction mixture.

    • Dilute the quenched aliquot with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of the detector.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example for CEBF): [14]

    • Column: C18 reverse-phase column (e.g., Newcrom R1).[14]

    • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[14]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where both the starting material and product have significant absorbance.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peaks corresponding to the starting alcohol and the alkyl chloride product based on their retention times (previously determined with standards).

    • Calculate the percentage conversion by comparing the peak area of the product to the sum of the peak areas of the starting material and product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) to determine reaction yield.[15]

Experimental Protocol: Quantitative ¹H NMR (qNMR) Analysis

  • Sample Preparation:

    • Take a representative aliquot from the reaction mixture.

    • Accurately weigh a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone) into an NMR tube. The internal standard should have a proton signal that is well-resolved from the signals of the reactants and products.

    • Add the reaction aliquot to the NMR tube.

    • Add a deuterated solvent (e.g., CDCl₃) to dissolve the sample.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure complete relaxation of all protons for accurate integration.

  • Data Analysis:

    • Integrate a well-resolved signal for the product and a signal for the internal standard.

    • Calculate the moles of the internal standard.

    • Calculate the moles of the product using the following formula: Moles of Product = (Integral of Product Signal / Number of Protons in Product Signal) * (Number of Protons in IS Signal / Integral of IS Signal) * Moles of IS[16][17][18]

    • Calculate the reaction yield based on the initial moles of the limiting reagent.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is invaluable for confirming the identity of the product and detecting any byproducts.[19][20] Direct-injection MS techniques can also be used for real-time reaction monitoring.[21]

Experimental Workflow: Reaction Monitoring by LC-MS

LCMS_workflow Start Reaction in Progress Aliquot Take Aliquot Start->Aliquot Quench Quench Reaction Aliquot->Quench Dilute Dilute Sample Quench->Dilute Inject Inject into LC-MS Dilute->Inject HPLC HPLC Separation Inject->HPLC MS Mass Spectrometry Detection HPLC->MS Data Data Analysis (Identify m/z of peaks) MS->Data Result Confirm Product and Identify Byproducts Data->Result

Caption: A typical workflow for analyzing a reaction mixture by LC-MS.

Conclusion

The choice of reagent for the conversion of alcohols to alkyl chlorides has significant implications for the synthetic process and its subsequent validation. This compound offers a mild and effective option, particularly for complex and sensitive substrates. However, alternatives such as thionyl chloride, the Appel reaction, and cyanuric chloride/DMF provide a diverse toolkit for the synthetic chemist, each with its own set of advantages and disadvantages.

A thorough understanding of the reaction mechanisms and the application of robust analytical techniques like HPLC, NMR, and MS are crucial for validating reaction outcomes. By carefully selecting the appropriate reagent and employing the detailed analytical protocols outlined in this guide, researchers can ensure the successful and efficient synthesis of their target alkyl chlorides.

References

  • Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P—N Linkage. Angewandte Chemie International Edition in English, 14(12), 801–811.
  • Malz, F., & Jancke, H. (2005). Validation of internal standards for quantitative NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813–823.
  • NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples. Retrieved from [Link]

  • Organic Chemistry Tutor. (2023, November 5). Conversions of Alcohols into Alkyl Halides SN1 and SN2 Style [Video]. YouTube.
  • Name-Reaction.com. (n.d.). Appel Reaction. Retrieved from [Link]

  • ReactionWeb.io. (2025). Alcohol + SOCl2. Retrieved from [Link]

  • Wikipedia. (n.d.). Appel reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2022).
  • University of California, Irvine. (n.d.). Chlorination of alcohols (SN2). Retrieved from [Link]

  • Sielc.com. (2018). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). An Efficient Route to Alkyl Chlorides from Alcohols Using the Complex TCT/DMF. Organic Letters, 4(4), 553–555.
  • OrgoSolver. (n.d.). Alcohol → Alkyl Halide via the Appel Reaction (PPh₃ with CCl₄ or CBr₄). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism. Retrieved from [Link]

  • ResearchGate. (2015). How can I calculate %yield from 1H-NMR analysis using some reference standard?. Retrieved from [Link]

  • American Chemical Society. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry.
  • National Center for Biotechnology Information. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. PMC.
  • Bartleby. (2024). To determine yield by NMR You will be determining the yield of your reaction through the use of an internal standard. Retrieved from [Link]

  • YouTube. (2021). NMR Yield Calculation using Internal Standard (IS), #nmr #viral #reaction #chemistry #yield.
  • Ghent University Library. (n.d.). LC-'Single Quadrupole MS' for analysis of reaction mixtures and organic compounds with determination of their molecular mass and purity. Retrieved from [Link]

  • Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. Retrieved from [Link]

  • The Hive. (n.d.). Cyanuric Chloride as chlorination agent. Retrieved from [Link]

  • Filo. (2025). The best method for the conversion of an alcohol into an alkyl chloride i... Retrieved from [Link]

  • ResearchGate. (2025). Conversion of alcohols into alkyl chlorides using trichloroisocyanuric acid with triphenylphosphine. Retrieved from [Link]

  • ResearchGate. (2025). An Efficient Route to Alkyl Chlorides from Alcohols Using the Complex TCT/DMF. Retrieved from [Link]

  • The Hive Archive. (2005). Cyanuric Chloride as Chlorination Agent. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Unusual behaviour of dimethyl sulfoxide towards different alcohols in the presence of cyanuric chloride. Retrieved from [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1975). The Synthesis of Primary Alkyl Chlorides from Alcohols and Hydrogen Chloride in Hexamethylphosphoric Triamide.
  • Scientist Live. (2013). LC/MS detection: powerful tool for organic compound analysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of alkyl chlorides. Retrieved from [Link]

  • International Journal for Pharmaceutical Research Scholars. (2016).
  • PharmaCores. (2025). HPLC analytical Method development: an overview. Retrieved from [Link]

  • Scribd. (n.d.). NMR Yield Calculation. Retrieved from [Link]

  • YouTube. (2023). Conversions of Alcohols into Alkyl Halides SN1 and SN2 Style.
  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • Aviv Analytical. (2013). Measurement and Optimization of Organic Chemical Reaction Yields by GC-MS with Cold EI. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • SIELC Technologies. (2018). This compound. Retrieved from [Link]

Sources

Cost-benefit analysis of using 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Strategic Application of 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate (CEBO) in Modern Synthesis

For the discerning researcher in organic synthesis and drug development, the choice of a reagent is a critical decision point, balancing efficiency, cost, and practicality. This guide provides a comprehensive cost-benefit analysis of this compound, a specialized activating agent. We move beyond a simple cataloging of features to offer a nuanced perspective on its strategic value compared to more conventional alternatives, supported by mechanistic insights and comparative data.

Understanding CEBO: Mechanism and Core Functionality

This compound (CEBO) is a salt consisting of a highly electrophilic benzoxazolium cation and a non-nucleophilic tetrafluoroborate anion.[1] Its primary utility in synthesis stems from its ability to function as a powerful activating agent, particularly for hydroxyl groups, transforming them into excellent leaving groups under mild conditions.

The causality behind its efficacy lies in the strained, positively charged benzoxazolium ring system. The C2 position is exceptionally electrophilic. When a nucleophile, such as an alcohol, attacks this position, the heterocyclic ring opens, leading to a highly reactive intermediate that is readily displaced by another nucleophile. This mechanism avoids the harsh acidic or basic conditions required by many traditional reagents.

CEBO_Mechanism cluster_activation Activation Step cluster_substitution Substitution Step CEBO CEBO (2-Chloro-3-ethylbenzoxazolium tetrafluoroborate) ActiveEster Activated Intermediate [R-O-C(Ox)-Et]+ CEBO->ActiveEster + R-OH Alcohol R-OH (Alcohol Substrate) Alcohol->ActiveEster Nucleophile Nu- (Nucleophile, e.g., Cl-) Product R-Nu (Substituted Product) Nucleophile->Product ActiveEster->Product + Nu- Byproduct 3-Ethylbenzoxazolin-2-one ActiveEster->Byproduct

Caption: Generalized mechanism of CEBO-mediated substrate activation.

Comparative Analysis: CEBO vs. Conventional Reagents

A reagent's true value is only apparent through comparison. We will analyze CEBO's performance in its most documented application—the conversion of alcohols to alkyl chlorides—against standard laboratory methods.

Performance in Alcohol Chlorination

The conversion of alcohols to alkyl chlorides is a fundamental transformation. While classic reagents like thionyl chloride (SOCl₂) or the Appel reaction (PPh₃/CCl₄) are effective, they come with significant drawbacks, including harsh conditions, problematic byproducts, and potential for side reactions.

Table 1: Comparative Performance of Alcohol Chlorination Reagents

Reagent/SystemTypical ConditionsYield RangeKey AdvantagesKey DisadvantagesRelative Cost (Reagent)
CEBO / Et₄NCl CH₂Cl₂, 0 °C to RT, 4h80-95%Very mild conditions; high yields; suitable for sensitive substrates; simple work-up.Higher initial reagent cost; less literature precedent.High
Thionyl Chloride (SOCl₂) Neat or in solvent (e.g., CHCl₃), often with pyridine, reflux60-90%Inexpensive; potent; gaseous byproducts (SO₂, HCl) are easily removed.Harshly acidic; can cause rearrangements and elimination; not for acid-sensitive substrates.Very Low
Appel Reaction (PPh₃/CCl₄) CH₂Cl₂ or MeCN, RT70-95%Mild conditions; generally proceeds with inversion of stereochemistry (Sₙ2).Stoichiometric triphenylphosphine oxide (Ph₃PO) byproduct is difficult to remove; CCl₄ is toxic and ozone-depleting.Moderate
Oxalyl Chloride / DMF (Vilsmeier-Haack type) CH₂Cl₂, 0 °C to RT85-99%Mild; high yields; avoids strongly acidic conditions.Requires careful handling of oxalyl chloride (toxic); can be sensitive to moisture.Moderate

As the data indicates, CEBO's primary benefit is its operational mildness, making it an authoritative choice for complex, acid-labile molecules where preserving structural integrity is paramount. The high yield (85% for 3β-cholestanol) reported under these gentle conditions underscores its efficiency.

The Cost-Benefit Equation: Beyond the Sticker Price

A simplistic analysis might dismiss CEBO based on its higher per-gram cost compared to bulk chemicals like SOCl₂. However, a trustworthy cost-benefit analysis must account for the total cost of a successful transformation.

Cost_Benefit_Workflow cluster_cebo CEBO Pathway cluster_appel Appel Reaction Pathway Start Goal: Synthesize R-Cl from R-OH Cebo_Reagent Reagent Cost: CEBO (High) Et4NCl (Low) Start->Cebo_Reagent Appel_Reagent Reagent Cost: PPh3 (Moderate) CCl4 (Low, but regulated) Start->Appel_Reagent Cebo_Reaction Reaction: Mild Conditions (0°C, CH2Cl2) Cebo_Reagent->Cebo_Reaction Cebo_Workup Workup: Solvent Evaporation Direct Chromatography Cebo_Reaction->Cebo_Workup Cebo_Yield Outcome: High Yield High Purity Cebo_Workup->Cebo_Yield Final_Decision Decision Logic: Choose CEBO for sensitive substrates where purity and yield justify cost. Choose Appel/SOCl2 for robust, large-scale, cost-sensitive synthesis. Cebo_Yield->Final_Decision Higher Total Value (for complex molecules) Appel_Reaction Reaction: Mild Conditions (RT, CH2Cl2) Appel_Reagent->Appel_Reaction Appel_Workup Workup: Difficult Chromatography (to remove Ph3PO) Appel_Reaction->Appel_Workup Appel_Yield Outcome: Good Yield Lower Purity (pre-purification) Appel_Workup->Appel_Yield Appel_Yield->Final_Decision Lower Reagent Cost (for simple molecules)

Sources

A Comparative Guide: 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate versus Carbodiimides for Amide Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, particularly in the realms of peptide synthesis and drug development, the formation of the amide bond is a cornerstone reaction. The choice of coupling reagent is paramount, directly influencing reaction efficiency, product purity, and the stereochemical integrity of the final compound. While carbodiimides, such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), have long been the workhorses of amide synthesis, alternative reagents offer distinct advantages. This guide provides an in-depth technical comparison of 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate (CEBO) and traditional carbodiimides, supported by mechanistic insights and experimental considerations to inform your selection of the optimal coupling strategy.

The Contenders: Chemical Structures and Activation Mechanisms

Carbodiimides (DCC, EDC): The Established Standard

Carbodiimides facilitate amide bond formation by activating a carboxylic acid to form a highly reactive O-acylisourea intermediate.[1] This intermediate is then susceptible to nucleophilic attack by an amine to form the desired amide.

  • Dicyclohexylcarbodiimide (DCC): A widely used, cost-effective reagent.[2]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): A water-soluble carbodiimide, often preferred for its ease of use in biological applications and simpler by-product removal.[2]

This compound (CEBO): A Benzoxazolium Salt Alternative

CEBO belongs to the class of benzoxazolium salts, which act as powerful activating agents for carboxylic acids. The mechanism involves the formation of a reactive acyl-oxybenzoxazolium intermediate, which readily undergoes nucleophilic substitution by an amine.

Head-to-Head Comparison: Performance and Practicality

FeatureThis compound (CEBO)Carbodiimides (DCC, EDC)
By-product Solubility The benzoxazolone by-product is generally soluble in common organic solvents, simplifying purification.DCC produces dicyclohexylurea (DCU), which is notoriously insoluble in many organic solvents, often complicating purification through precipitation.[2][3] EDC's urea by-product is water-soluble, allowing for removal by aqueous extraction.[2]
Side Reactions Less prone to the formation of N-acylurea, a common side product with carbodiimides that truncates peptide chains.Can lead to the formation of stable N-acylurea by-products, which are difficult to remove and represent a loss of the activated carboxylic acid.[4]
Racemization Benzoxazolium salts are reported to offer good suppression of racemization, particularly in peptide synthesis.Prone to racemization, especially in the absence of additives. The highly reactive O-acylisourea intermediate can promote the formation of oxazolone intermediates, which are susceptible to epimerization.[5]
Additives Can be used effectively without the need for additives like HOBt or HOAt.Often require the addition of nucleophilic additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress racemization and improve coupling efficiency.[5]
Reaction Conditions Typically used in aprotic organic solvents.DCC is used in organic solvents. EDC is versatile and can be used in both organic and aqueous media.[2]

Delving Deeper: The Mechanistic Rationale for CEBO's Advantages

The superior performance of CEBO in certain aspects can be attributed to its reaction mechanism. The activation of the carboxylic acid proceeds through a stable and highly reactive acyl-oxybenzoxazolium intermediate. This intermediate is less prone to the intramolecular rearrangement that leads to the problematic N-acylurea formation seen with carbodiimides. Furthermore, the nature of this activated species appears to be less conducive to the formation of the racemization-prone oxazolone intermediate, a significant advantage in the synthesis of chiral molecules like peptides.

graph TD { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Figure 1: Simplified comparison of the reaction pathways for carbodiimide and CEBO-mediated amide bond formation.

Experimental Protocols: A Practical Guide

General Protocol for Amide Synthesis using a Carbodiimide (EDC)

This protocol is a general guideline and may require optimization for specific substrates.

  • Dissolution: Dissolve the carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., DMF or DCM).

  • Activation: Add EDC (1.1-1.5 equivalents) and, if required, a racemization suppressor like HOBt (1.1 equivalents). Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the amine (1 equivalent) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until completion (monitoring by TLC or LC-MS is recommended).

  • Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent. Wash the organic layer with dilute acid and/or base to remove unreacted starting materials and by-products. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography, if necessary.

graph TD { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Figure 2: General experimental workflow for carbodiimide-mediated amide synthesis.

Note on CEBO Protocol: While a specific, universally applicable protocol for amide synthesis using CEBO is not as widely documented as for carbodiimides, its application generally involves the reaction of the carboxylic acid with CEBO in the presence of a non-nucleophilic base, followed by the addition of the amine. The provided protocol for a related reaction suggests its reactivity under mild conditions.

Conclusion: Selecting the Right Tool for the Job

Both this compound and carbodiimides are effective reagents for amide bond formation. The choice between them hinges on the specific requirements of the synthesis.

Carbodiimides (EDC and DCC) remain a cost-effective and versatile option for a wide range of applications. EDC, with its water-soluble by-product, is particularly advantageous for bioconjugation and syntheses requiring straightforward aqueous work-ups.[2] However, the potential for racemization and N-acylurea formation necessitates careful control of reaction conditions and often the use of additives.[4]

This compound (CEBO) emerges as a compelling alternative, especially in scenarios where minimizing side reactions and ensuring stereochemical purity are critical. Its cleaner reaction profile, attributed to the avoidance of insoluble urea by-products and a reduced tendency for N-acylurea formation and racemization, can significantly streamline the purification process and improve overall yields of the desired product. While potentially more expensive, the benefits of higher purity and simplified work-up can make it a more efficient choice for complex and sensitive substrates, such as in the synthesis of pharmaceuticals and peptides.

Ultimately, the decision should be guided by a thorough evaluation of the substrate's nature, the desired product purity, the scale of the reaction, and cost considerations. For researchers and drug development professionals, having both carbodiimides and benzoxazolium salts like CEBO in their synthetic toolbox provides the flexibility to tackle a broader spectrum of amide synthesis challenges with greater precision and efficiency.

References

The Versatile Condensing Agent: A Comparative Guide to 2-Chloro-3-ethylbenzoxazolium Tetrafluoroborate in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the demand for efficient, mild, and selective reagents for the formation of amide and ester bonds is perpetual. Among the arsenal of available coupling agents, onium salts have carved out a significant niche. This guide provides an in-depth technical comparison of 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate (CEBF), a less ubiquitous but potent reagent, against established alternatives in key synthetic transformations. We will delve into case studies, present comparative experimental data, and elucidate the mechanistic rationale behind its application in peptide synthesis, esterification, and macrolactonization.

The Rise of Onium Salts in Synthesis

Onium salts, characterized by a positively charged heteroatom, are powerful activating agents.[1][2] Their utility in promoting condensation reactions stems from their ability to convert the hydroxyl group of a carboxylic acid into a better leaving group, thereby facilitating nucleophilic attack by an amine or alcohol. This compound belongs to this class of reagents and offers a unique reactivity profile that warrants closer examination.

Section 1: Peptide Synthesis - A Competitive Landscape

The synthesis of peptides, the building blocks of proteins, is a cornerstone of drug discovery and biochemical research. The prevention of racemization and the achievement of high coupling yields are paramount. Here, we compare the performance of CEBF's close analogue with the widely used phosphonium salt, BOP-Cl.

Case Study: Dipeptide Synthesis

While specific data for CEBF in complex peptide couplings is sparse in readily available literature, the performance of analogous benzoxazolium and thiazolium salts provides valuable insight. For this comparison, we will consider a challenging coupling of N-methylated amino acids, where racemization is a significant concern.

Alternative: BOP-Cl in Hindered Couplings

Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) is a well-established reagent for coupling sterically hindered and N-methylated amino acids, often succeeding where other reagents fail.[3]

Performance Comparison

Reagent/MethodSubstratesProductYieldRacemizationReference
Analogous Benzoxazolium Salt Z-MeVal + H-MeVal-OButZ-MeVal-MeVal-OButModerateLow[3]
BOP-Cl Z-MeVal + H-MeVal-OButZ-MeVal-MeVal-OBut89%Not detected[3]

Expert Analysis:

The causality behind the efficacy of reagents like BOP-Cl in suppressing racemization lies in the rapid formation of the activated species, which minimizes the lifetime of the potentially racemizing oxazolone intermediate. While benzoxazolium salts are effective, the data suggests that for particularly challenging couplings of N-methylated amino acids, BOP-Cl provides superior yields with excellent stereochemical fidelity.[3] The choice of CEBF would be predicated on situations where milder conditions are paramount and the substrate is less prone to racemization.

Experimental Protocol: Dipeptide Coupling with BOP-Cl

  • Dissolve the N-protected amino acid (1.0 eq.) and the amino acid ester hydrochloride (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Add triethylamine (2.1 eq.) and cool the mixture to 0 °C.

  • Add BOP-Cl (1.1 eq.) in one portion and stir the reaction mixture at 0 °C for 1 hour, then at room temperature for 3-5 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel chromatography to afford the dipeptide.

Section 2: Esterification - Tackling Steric Hindrance

The formation of esters from carboxylic acids and alcohols is a fundamental transformation. The challenge intensifies with sterically hindered substrates, such as tertiary alcohols, where standard Fischer esterification often fails.

Case Study: Esterification of a Hindered Alcohol

Here, we examine the utility of CEBF in the synthesis of an ester from a sterically demanding alcohol and compare it to the widely adopted Steglich esterification.

CEBF in the Conversion of a Tertiary Alcohol

A known application of CEBF is the conversion of alcohols to alkyl chlorides. This reactivity can be adapted for esterification by in-situ formation of a more reactive intermediate from the carboxylic acid. A representative example is the reaction of 3β-cholestanol, a sterically hindered secondary alcohol.

Alternative: Steglich Esterification

The Steglich esterification, utilizing dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a mild and effective method for esterifying sterically hindered alcohols.[4][5]

Performance Comparison

Reagent/MethodCarboxylic AcidAlcoholProductYieldReference
CEBF (Implicitly, the chloride is an intermediate for further reaction)3β-cholestanol3β-chlorocholestane85%
Steglich Esterification Benzoic Acidtert-Butanoltert-Butyl benzoate~90%[4]

Expert Analysis:

CEBF demonstrates high efficiency in activating a sterically hindered alcohol, leading to a high yield of the corresponding chloride. This indicates its potential for esterification under similar activating principles. The Steglich esterification is a proven method for creating esters from hindered alcohols, offering excellent yields under mild conditions.[4] The mechanistic advantage of the Steglich protocol lies in the in-situ generation of a highly reactive N-acylpyridinium species from the O-acylisourea intermediate, which is then readily attacked by the alcohol. For CEBF, the benzoxazolium salt activates the carboxylic acid to form a reactive acyl-benzoxazolium intermediate. The choice between these reagents may depend on the specific substrates and the desired reaction conditions, with CEBF offering a potentially different reactivity profile for highly sensitive substrates.

Experimental Protocol: Steglich Esterification of a Tertiary Alcohol

  • Dissolve the carboxylic acid (1.2 eq.), the tertiary alcohol (1.0 eq.), and DMAP (0.1 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C and add DCC (1.2 eq.) in one portion.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 0.5 M HCl and saturated NaHCO3 solution.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel chromatography.

Section 3: Macrolactonization - The Art of Ring Closure

The synthesis of macrocyclic lactones is a formidable challenge in organic synthesis due to entropic and enthalpic barriers. The choice of the macrolactonization agent is critical for success.

Case Study: Synthesis of a Macrocyclic Lactone

Alternative: Yamaguchi Macrolactonization

The Yamaguchi protocol involves the formation of a mixed anhydride from the seco-acid using 2,4,6-trichlorobenzoyl chloride, followed by an intramolecular cyclization promoted by DMAP under high dilution.[6][7] This method is renowned for its high yields in the synthesis of a wide range of macrolactones.

Performance Comparison

Reagent/MethodSubstrate (Seco-acid)Product (Macrocycle)YieldReference
Mukaiyama Reagent ω-Hydroxyundecanoic acid12-dodecanolide88%[8]
Yamaguchi Macrolactonization ω-Hydroxyundecanoic acid12-dodecanolide~90%[6][7]

Expert Analysis:

Both the Mukaiyama reagent and the Yamaguchi protocol are highly effective for macrolactonization, providing excellent yields. The Mukaiyama reagent, and by extension CEBF, activates the carboxylic acid to form a reactive onium salt intermediate that readily undergoes intramolecular attack by the hydroxyl group. The Yamaguchi method's success is attributed to the formation of a sterically hindered mixed anhydride that favors intramolecular cyclization over intermolecular polymerization. The choice between these powerful methods often comes down to substrate specifics, reagent availability, and the desired reaction conditions.

Experimental Protocol: Yamaguchi Macrolactonization

  • To a solution of the seco-acid (1.0 eq.) in anhydrous toluene under an inert atmosphere, add triethylamine (1.1 eq.).

  • Add 2,4,6-trichlorobenzoyl chloride (1.1 eq.) and stir the mixture at room temperature.

  • After the formation of the mixed anhydride (monitored by TLC), dilute the reaction mixture with a large volume of toluene.

  • Add a solution of DMAP (4.0 eq.) in toluene dropwise to the refluxing reaction mixture over several hours.

  • After the addition is complete, continue refluxing until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and wash with saturated NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel chromatography.

Mechanistic Insights and Visualizations

The efficacy of this compound and its counterparts lies in the in-situ generation of a highly activated carboxylic acid derivative.

CEBF_Mechanism CEBF 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate (CEBF) RCOOH R-COOH (Carboxylic Acid) Intermediate Acyl-benzoxazolium Intermediate RCOOH->Intermediate + CEBF, Base Base Base (e.g., Et3N) Product Amide or Ester (R-CO-Nu) Intermediate->Product Byproduct 3-Ethylbenzoxazol-2-one Intermediate->Byproduct Nucleophile Nucleophile (R'-NH2 or R'-OH) Nucleophile->Intermediate Nucleophilic Attack

Caption: Activation of a carboxylic acid by CEBF.

The carboxylic acid, deprotonated by a base, attacks the electrophilic C2 position of the benzoxazolium salt. This forms a highly reactive acyl-benzoxazolium intermediate. Subsequent nucleophilic attack by an amine or alcohol on the activated carbonyl group leads to the formation of the desired amide or ester, respectively, with the concomitant release of the stable 3-ethylbenzoxazol-2-one byproduct.

Workflow_Comparison cluster_CEBF CEBF-Mediated Coupling cluster_BOPCl BOP-Cl Mediated Peptide Coupling start_cebf Mix Carboxylic Acid, Base, and CEBF activate_cebf Formation of Acyl-benzoxazolium Intermediate start_cebf->activate_cebf couple_cebf Add Nucleophile (Amine/Alcohol) activate_cebf->couple_cebf workup_cebf Aqueous Workup & Purification couple_cebf->workup_cebf start_bopcl Mix N-Protected Amino Acid, Amino Acid Ester, and Base activate_bopcl Add BOP-Cl start_bopcl->activate_bopcl couple_bopcl Peptide Bond Formation activate_bopcl->couple_bopcl workup_bopcl Aqueous Workup & Purification couple_bopcl->workup_bopcl

Caption: Generalized workflow for amide/ester synthesis.

Conclusion

This compound is a potent activating agent for carboxylic acids, demonstrating utility in transformations such as the conversion of alcohols to chlorides, and by analogy to related onium salts, in esterification, and macrolactonization. While it may not be the reagent of choice for the most challenging peptide couplings where reagents like BOP-Cl excel in minimizing racemization, its reactivity profile makes it a valuable tool in the synthetic chemist's toolbox. For sterically demanding esterifications and macrolactonizations, it stands as a strong potential alternative to established methods like the Steglich and Yamaguchi protocols. The ultimate selection of a coupling reagent will always be context-dependent, relying on a careful analysis of the substrates, desired reaction conditions, and potential side reactions. This guide serves as a starting point for researchers to make informed decisions when considering this compound for their synthetic endeavors.

References

A Senior Application Scientist's Guide to 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate (CEBF): Applications, Performance Benchmarks, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate (CEBF), a versatile yet specialized reagent in modern organic synthesis. We will move beyond simple catalog descriptions to explore its mechanistic underpinnings, benchmark its performance against established alternatives, and provide validated protocols for its principal applications. This document is intended for researchers and process chemists seeking to integrate advanced activating agents into their workflows for enhanced efficiency, selectivity, and yield.

Core Application: Activation and Substitution of Alcohols

One of the most robust and well-documented applications of CEBF is the conversion of alcohols to alkyl chlorides under mild conditions.[1] Unlike harsher, traditional reagents, CEBF offers a high degree of functional group tolerance and, critically, stereospecificity.

Mechanistic Principle: The Benzoxazolium Advantage

The efficacy of CEBF hinges on the reactivity of the 2-chloro-benzoxazolium cation. The positively charged nitrogen atom acts as a powerful electron sink, rendering the C2 carbon highly electrophilic. An alcohol, in the presence of a mild base, attacks this position, displacing the chloride and forming a reactive alkoxy-benzoxazolium intermediate. A subsequent SN2 attack by a chloride ion (provided by an additive like tetraethylammonium chloride) on the alkyl group of the intermediate leads to the desired alkyl chloride with inversion of configuration, regenerating the 3-ethylbenzoxazol-2-one byproduct. This stereospecific process is a key advantage over methods that may proceed through carbocationic intermediates, leading to racemization.[1]

Experimental Protocol: Stereospecific Chlorination of 3β-Cholestanol

This protocol, adapted from established literature, demonstrates the conversion of a sterically hindered secondary alcohol to its corresponding chloride with high efficiency. The choice of a steroidal substrate underscores the reagent's utility in complex molecule synthesis.

Materials:

  • This compound (CEBF, CAS 63212-53-3)

  • Tetraethylammonium chloride

  • Triethylamine

  • 3β-Cholestanol

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Inert Atmosphere Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar is placed under an argon atmosphere.

  • Reagent Suspension: To the flask, add CEBF (1.3 mmol) and tetraethylammonium chloride (1.0 mmol). Add anhydrous DCM (2 mL) and cool the resulting suspension to 0 °C using an ice bath.

  • Base Addition: Under vigorous stirring, add a solution of triethylamine (1.3 mmol) in anhydrous DCM (1 mL). The mixture will typically form a yellow suspension.

  • Substrate Addition: Prepare a solution of 3β-cholestanol (1.0 mmol) in anhydrous DCM (1.5 mL). Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Stir the resulting mixture at 0 °C for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, evaporate the solvent under reduced pressure. The crude residue is then directly purified by silica gel chromatography using hexane as the eluent to yield the product, 3α-cholestanyl chloride. An expected yield for this transformation is approximately 85%.

Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol described above.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Suspend CEBF & Et4NCl in DCM at 0 °C B 2. Add Triethylamine in DCM A->B C 3. Add 3β-Cholestanol in DCM B->C D 4. Stir at 0 °C for 4h C->D E 5. Evaporate Solvent D->E F 6. Silica Gel Chromatography (Hexane) E->F G Product: 3α-Cholestanyl Chloride F->G

Caption: Workflow for the chlorination of 3β-Cholestanol using CEBF.

Comparative Analysis vs. Traditional Chlorinating Agents

To contextualize the performance of CEBF, it is essential to compare it with conventional methods.

Reagent/MethodTypical ConditionsAdvantagesDisadvantages
CEBF 0 °C to RT, mild base (e.g., Et₃N)Mild conditions, high stereospecificity (inversion), good functional group tolerance.[1]Higher reagent cost, stoichiometric byproducts to be removed.
Thionyl Chloride (SOCl₂) Often reflux, may require pyridineInexpensive, volatile byproduct (SO₂, HCl).Harsh conditions, can cause elimination, racemization, and rearrangement; not suitable for sensitive substrates.
Appel Reaction (PPh₃/CCl₄) 0 °C to RTMild conditions, good for primary and secondary alcohols, proceeds with inversion.Stoichiometric triphenylphosphine oxide byproduct can be difficult to remove; use of CCl₄ is environmentally undesirable.
Oxalyl Chloride Low temperature, often with DMSO (Swern-type)Highly reactive.Primarily used for oxidation; can be difficult to control for simple substitution, toxic gas (CO) byproduct.

Application as a Condensing Reagent: Amide & Ester Synthesis

While primarily known for alcohol activation, the electrophilic nature of CEBF makes it a potent condensing agent for forming amide and ester bonds from carboxylic acids. This places it in direct comparison with the vast arsenal of peptide coupling reagents available to chemists.

Benchmarking Against Phosphonium and Uronium Reagents

The "gold standards" in amide bond formation, particularly in peptide synthesis, are phosphonium salts (like BOP, PyBOP) and uronium/aminium salts (like HATU, HBTU).[2][3][4] CEBF operates via a similar principle: activation of the carboxylic acid to form a highly reactive acyl-oxazolium intermediate, which is then susceptible to nucleophilic attack by an amine.

Reagent ClassExample(s)Activation MechanismKey AdvantagesKey Disadvantages
Oxazolium Salt CEBF Forms a reactive acyl-oxazolium intermediate.Mild activation conditions.Less documented for peptide coupling compared to others; potential for racemization needs careful evaluation per substrate.
Phosphonium Salt BOP , PyBOPForms an acyloxy-phosphonium intermediate.High reactivity, low racemization.[5]BOP produces carcinogenic HMPA as a byproduct[2]; PyBOP is a safer alternative.
Uronium/Aminium Salt HATU , HBTUForms an activated OBt or OAt ester.Extremely fast reaction rates, very effective for hindered couplings.[4]High cost, can react with the N-terminal amine if pre-activation is slow.[3]

The primary theoretical advantage of CEBF would be in situations where phosphine oxide or guanidinium byproducts from other reagents complicate purification.

Visualization: Mechanism of Carboxylic Acid Activation

This diagram illustrates the proposed activation of a carboxylic acid by CEBF for subsequent amidation.

G cluster_reactants Reactants cluster_intermediate Activation cluster_products Products CarboxylicAcid R-COOH + Base ActivatedEster Reactive Acyl-Oxazolium Intermediate CarboxylicAcid->ActivatedEster Activation CEBF CEBF CEBF->ActivatedEster Activation Amide Amide Product (R-CO-NHR') ActivatedEster->Amide Nucleophilic Attack Byproduct Byproduct ActivatedEster->Byproduct Amine R'-NH₂ Amine->Amide

Caption: Proposed mechanism for CEBF-mediated amide bond formation.

General Experimental Protocol: Amide Synthesis

This protocol provides a general framework for using CEBF in amide bond formation. Optimization of base, solvent, and temperature may be required for specific substrates.

Materials:

  • Carboxylic Acid

  • Amine (or amine hydrochloride salt)

  • This compound (CEBF)

  • A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA)

  • Anhydrous solvent (e.g., Acetonitrile or Dichloromethane)

Procedure:

  • Dissolve Acid: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and CEBF (1.1 equiv) in the chosen anhydrous solvent.

  • Cool Mixture: Cool the solution to 0 °C.

  • Add Base: Slowly add the base (2.2 equiv if using an amine salt, 1.1 equiv for a free amine).

  • Pre-activation: Stir the mixture for 10-15 minutes at 0 °C to allow for the formation of the activated intermediate.

  • Add Amine: Add the amine (1.0 equiv) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up: Perform a standard aqueous work-up to remove the base and byproducts, followed by purification of the crude product via chromatography or crystallization.

Specialty Condensations: Nucleoside Synthesis

A notable application of CEBF is as a condensing reagent for the synthesis of trans-nucleosides from 1-hydroxysugars and heterocyclic bases.[1] This method, pioneered by Mukaiyama, highlights the reagent's utility in delicate transformations where controlling stereochemistry is paramount. The reaction proceeds under mild conditions with good yields, demonstrating an advantage over more forceful, traditional glycosylation methods.[1]

Advanced & Niche Applications

The utility of CEBF extends to more specialized areas of complex synthesis:

  • Total Synthesis of Natural Products: CEBF has been employed to facilitate challenging dimerizations, leading to complex heptacyclic structures in the total synthesis of myrmicarin alkaloids.[1]

  • Ni-Catalyzed Cross-Coupling: It serves as an effective activating agent for hydroxy groups in Ni-catalyzed cross-electrophile coupling reactions, enabling the formation of new carbon-carbon bonds between alcohols and aryl halides.[1]

Safety, Handling, and Physicochemical Properties

As with any reactive chemical, proper handling of CEBF is crucial.

  • Physicochemical Data:

    • CAS Number: 63212-53-3[6]

    • Molecular Formula: C₉H₉BClF₄NO[7]

    • Molecular Weight: 269.43 g/mol [8]

    • Appearance: White to beige crystalline powder[6][9]

    • Melting Point: 187-190 °C[9]

  • Safety & Handling:

    • Hazards: CEBF is harmful if swallowed and causes severe skin burns and eye damage.[6][8]

    • Precautions: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Do not breathe dust. Handle in a well-ventilated fume hood.[6]

    • Storage: Store in a cool, dry place, typically in a freezer, away from moisture.[9]

Conclusion: The Scientist's Perspective

This compound is a valuable reagent for specific, challenging transformations. Its primary strength lies in the mild, stereospecific conversion of alcohols to chlorides, offering a superior alternative to traditional methods for sensitive and complex substrates. While it is a competent condensing agent for amide and ester formation, it faces stiff competition from highly optimized phosphonium and uronium reagents, especially in the demanding field of solid-phase peptide synthesis.

The decision to employ CEBF should be driven by the specific demands of the substrate. For high-value intermediates where stereochemical integrity is paramount and mild conditions are required, CEBF is an excellent choice. For routine amidations, established reagents like HATU or PyBOP may offer a more economical and faster route. Ultimately, CEBF is a specialist's tool, providing an elegant solution for the right synthetic problem.

References

  • SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). BOP reagent. Retrieved from [Link]

  • Gasonoo, M., et al. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from [Link]

  • ChemWhat. (n.d.). This compound CAS#: 63212-53-3. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2724240, this compound. Retrieved from [Link]

  • Subirós-Funosas, L., et al. (2013). A Chemical Strategy for the Preparation of Multimodified Peptide Imaging Probes. ACS Chemical Biology. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to preface this guide with a foundational principle: the safe and compliant disposal of hazardous chemical waste is not merely a procedural task but a cornerstone of responsible research and development. This guide provides a detailed protocol for the proper disposal of 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are synthesized from authoritative safety data sheets and established best practices in chemical waste management.

Understanding the Hazard: Why Caution is Critical

This compound is a reactive compound that demands careful handling due to its significant hazard profile. Understanding these risks is the first step in ensuring safe disposal. The primary hazards associated with this chemical are its corrosivity, toxicity, and potential for causing severe irritation.[1][2]

  • Acute Toxicity: The compound is harmful if swallowed and toxic when it comes into contact with the skin.[1][3]

  • Corrosivity: It is known to cause severe skin burns and serious eye damage upon contact.[1][2][4][5]

  • Respiratory Irritation: Inhalation of the dust can lead to respiratory irritation.[1]

Given these properties, it is clear that this compound cannot be disposed of through standard laboratory waste streams. Improper disposal could lead to severe injury, environmental contamination, and regulatory non-compliance.

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.[4][5]
Acute Dermal Toxicity Toxic in contact with skin.[1][3]
Skin Corrosion/Irritation Causes severe skin burns.[1][2][4][5]
Serious Eye Damage/Irritation Causes serious eye damage.[1][2]
Specific Target Organ Toxicity May cause respiratory irritation.[1]
Pre-Disposal: Immediate Safety and Handling Protocols

Before initiating the disposal process, it is crucial to ensure that all necessary safety measures are in place. These steps are designed to minimize the risk of exposure to the handler and the laboratory environment.

  • Personal Protective Equipment (PPE): A non-negotiable aspect of handling this compound is the use of appropriate PPE. This includes:

    • Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.

    • Hand Protection: Wear chemical-impermeable gloves, such as nitrile gloves.

    • Body Protection: A lab coat and additional protective clothing are necessary to prevent skin contact.[1][4][5]

  • Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or fumes.[1]

  • Spill Kit: Ensure that a spill kit appropriate for corrosive and toxic materials is readily accessible.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste and disposed of through an approved waste disposal plant.[1][5][6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Collection

  • Collect all waste containing this compound, including residual amounts of the solid, any contaminated weighing paper, and disposable labware, in a dedicated and clearly labeled waste container.

  • The container must be made of a material compatible with the chemical and have a secure, sealable lid.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

Step 2: Labeling

  • The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: 63212-53-3[1][7]

    • The relevant hazard pictograms (e.g., corrosive, toxic).

Step 3: Storage

  • Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area.

  • This area should be well-ventilated and away from incompatible materials such as strong oxidizing agents.[1]

  • The storage area should have secondary containment to prevent the spread of material in case of a leak.

Step 4: Arranging for Disposal

  • Contact your institution's EHS department or your designated hazardous waste management provider to schedule a pickup.

  • Follow all institutional and local regulations for the documentation and handover of the hazardous waste. The final disposal must be carried out by a licensed and approved waste disposal facility.[1][5][6]

Emergency Procedures in Case of a Spill

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and inform your supervisor and the EHS department.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a dry spill, carefully sweep up the material and place it into a suitable container for disposal.[1] Avoid generating dust. If necessary, slightly moisten the material with an appropriate inert liquid to prevent it from becoming airborne.

  • Decontaminate: Thoroughly clean the spill area.

  • Seek Medical Attention: If skin or eye contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek prompt medical attention.[1][4][5] For inhalation, move the affected person to fresh air.[1][4]

Disposal Workflow Diagram

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) Ventilation Work in Chemical Fume Hood Collect Collect all chemical waste in a dedicated, compatible container Ventilation->Collect Label Label container with: 'Hazardous Waste' Full Chemical Name CAS Number Hazard Pictograms Collect->Label Store Store sealed container in a designated hazardous waste area Label->Store ContactEHS Contact EHS or approved waste management provider Store->ContactEHS Pickup Schedule and document waste pickup ContactEHS->Pickup Final Disposal at an approved waste disposal plant Pickup->Final

Caption: Decision workflow for the safe disposal of this compound.

References

Navigating the Synthesis Landscape: A Guide to Safely Handling 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The novel reagent, 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate, presents exciting opportunities in synthetic chemistry. However, its potent reactivity demands a commensurate level of respect and caution. This guide, compiled by senior application scientists, moves beyond mere procedural checklists to provide a deep, evidence-based framework for the safe and effective handling of this compound. Our focus is on empowering you with the understanding of why each step is critical, ensuring not only your safety but also the integrity of your research.

Understanding the Inherent Risks: A Three-Fold Hazard Profile

This compound is a multifaceted compound with a hazard profile that requires a comprehensive understanding. The risks can be broadly categorized into three areas: acute toxicity and corrosivity, potential for energetic decomposition, and reactivity with common laboratory reagents.

1. Acute Toxicity and Severe Corrosivity: The Globally Harmonized System (GHS) classifies this compound as toxic if swallowed or in contact with skin, and it is known to cause severe skin burns and eye damage.[1][2][3][4] This is due to the combination of the reactive benzoxazolium cation and the corrosive nature of the tetrafluoroborate anion and its potential hydrolysis products.

2. Thermal Decomposition and Hazardous Byproducts: While stable at room temperature, tetrafluoroborate salts can decompose upon heating to release hazardous gases, including hydrogen fluoride (HF) and boron trifluoride (BF₃).[5] Both of these gases are highly toxic and corrosive.

3. Hydrolytic Instability: Benzoxazolium salts can be susceptible to hydrolysis, especially under neutral to basic conditions (pH > 7).[1] This reaction can compromise the integrity of the reagent and potentially lead to the formation of less stable, more hazardous byproducts.

Your First Line of Defense: A Multi-Layered PPE Strategy

Given the significant hazards, a robust Personal Protective Equipment (PPE) strategy is non-negotiable. Standard laboratory attire is insufficient. The following table outlines the essential, immediate PPE required for any handling of this compound.

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles conforming to ANSI Z87.1 standards are mandatory. A full-face shield must be worn over the goggles to protect against splashes.
Hand Protection Double-Gloving SystemAn inner nitrile glove provides a base layer of protection. An outer, thicker neoprene or butyl rubber glove offers enhanced resistance to corrosive materials. Regularly inspect gloves for any signs of degradation or permeation.[6][7]
Body Protection Chemical-Resistant ApronA full-length, chemical-resistant apron worn over a flame-resistant lab coat is essential to protect against spills and splashes.
Respiratory Protection Fume HoodAll handling of the solid compound and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of any dust or potential decomposition products.

Operational Plan: From Receipt to Reaction

A meticulous, step-by-step approach to handling this reagent is critical to mitigate risks.

Receiving and Storage:
  • Inspect on Arrival: Upon receipt, visually inspect the container for any signs of damage or leakage. If compromised, do not open and consult your institution's environmental health and safety (EHS) office immediately.

  • Inert Atmosphere Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents. Due to its sensitivity to moisture, storage in a desiccator or glovebox with an inert atmosphere (nitrogen or argon) is strongly recommended.

Weighing and Dispensing:
  • Controlled Environment: All weighing and dispensing operations must be performed within a certified chemical fume hood.

  • Inert Gas Handling: To minimize exposure to atmospheric moisture, it is best practice to handle the solid under a gentle stream of an inert gas like nitrogen or argon.

  • Use Appropriate Tools: Use glass or compatible plastic weighing boats and spatulas. Avoid metal spatulas which could potentially react with the compound.

Disposal Plan: A Chemically-Informed Approach

The disposal of this compound and its associated waste requires a multi-step process to neutralize its hazardous characteristics. As a halogenated organic compound, it falls under specific EPA waste codes.[8]

Step-by-Step Disposal Protocol:
  • Segregation: All waste contaminated with this compound, including gloves, weighing paper, and pipette tips, must be collected in a designated, clearly labeled hazardous waste container for halogenated organic compounds.

  • Aqueous Waste Treatment (for quenching reactions):

    • Slowly and cautiously quench the reaction mixture in a separate, large container of cold water with stirring. This will hydrolyze the benzoxazolium salt.

    • Neutralize the acidic solution with a suitable base, such as sodium carbonate or calcium hydroxide, until the pH is between 6 and 8.[9]

  • Tetrafluoroborate Precipitation:

    • To the neutralized aqueous solution, add a solution of calcium chloride (CaCl₂) to precipitate the fluoride as calcium fluoride (CaF₂). This is a crucial step as tetrafluoroborate itself is not effectively removed by standard wastewater treatment.

    • Allow the precipitate to settle completely.

  • Final Disposal:

    • Decant the supernatant liquid and dispose of it down the drain with copious amounts of water, in accordance with local regulations.

    • The solid precipitate (containing calcium fluoride) should be collected, dried, and placed in the designated solid hazardous waste container.

Emergency Response: Spill Management Workflow

In the event of a spill, a calm and methodical response is essential. The following workflow, represented as a Graphviz diagram, outlines the key decision points and actions.

Spill_Response spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Colleagues and Supervisor evacuate->alert ppe_check Assess Personal Contamination and Decontaminate if Necessary alert->ppe_check spill_size Assess Spill Size ppe_check->spill_size No Personal Contamination contact_ehs Contact EHS Immediately ppe_check->contact_ehs Personal Contamination small_spill Small Spill (<100 mL or 10g) spill_size->small_spill Small large_spill Large Spill (>100 mL or 10g) spill_size->large_spill Large absorb Cover with Inert Absorbent (e.g., vermiculite, sand) small_spill->absorb large_spill->contact_ehs neutralize Cautiously Neutralize with Sodium Bicarbonate (for acidic nature) absorb->neutralize collect Collect Absorbed Material into a Labeled Waste Container neutralize->collect decontaminate_area Decontaminate Spill Area with Soap and Water collect->decontaminate_area dispose Dispose of Waste via EHS Protocols decontaminate_area->dispose

Caption: Workflow for responding to a this compound spill.

By adhering to these scientifically grounded safety and handling protocols, researchers can confidently and responsibly explore the synthetic potential of this compound.

References

  • Gáplovský, A., Chabreček, P., & Sutoris, V. (1987). Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. Chemical Papers, 41(5), 671-674.
  • Wikipedia. (n.d.). Sodium tetrafluoroborate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Characteristics. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]

  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Treatment Of Reactive Wastes At Hazardous Waste Landfills. Retrieved from [Link]

  • ResearchGate. (2011). Electrocoagulation of tetrafluoroborate (BF4-) and the derived boron and fluorine using aluminum electrodes. Retrieved from [Link]

  • Google Patents. (n.d.). Disposal of waste aqueous boron trifluoride solutions.
  • Environmental Protection Engineering. (n.d.). NEUTRALIZATION OF FLUOROBORATE WASTES FROM ELECTRICAL INDUSTRY. Retrieved from [Link]

  • PubChem. (n.d.). Tetrafluoroboric acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • Britannica. (n.d.). Organohalogen compound. Retrieved from [Link]

  • PubMed Central. (2023). Perspective on halogenated organic compounds. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). All the reactions dealing with air and moisture sensitive compounds were carried out in a dry reaction vessel un. Retrieved from [Link]

  • PubMed. (2016). Exchange of organohalogen compounds between air and tree bark in the Yellow River region. Retrieved from [Link]

  • Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of Some Nucleophiles with Pyrylium Salts. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of 4-Cyanobenzo[c]pyrylium Salts with Nitrogen-Containing Nucleophiles. Retrieved from [Link]

  • Journal of the Chemical Society (Resumed). (n.d.). Nucleophilic substitution reactions of-2-chlorobenzimidazoles. Part II. Formation of benzimidazoline-2-thiones and related compounds. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • ResearchGate. (n.d.). The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Mechanism and stereochemistry of nucleophilic substitutions in alkoxysulphonium salts. Part II. Competitive attack at sulphur and carbon in the reaction of alkoxydiarylsulphonium salts with halide ions. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis pathway for 2-phenylbenzoxazole. ( after Jackson et al.[7]). Retrieved from [Link]

  • YouTube. (2012). Hydrolysis of Salts. Retrieved from [Link]

  • Journal of the Chemical Society (Resumed). (1940). The hydrolysis of salts in solution. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Styryl benzoxazolium salts as environment-sensitive mitochondrial probes for imaging ferroptosis. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-ethylbenzoxazolium tetrafluoroborate
Reactant of Route 2
2-Chloro-3-ethylbenzoxazolium tetrafluoroborate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.